Product packaging for Fenpropimorph(Cat. No.:CAS No. 67564-91-4)

Fenpropimorph

カタログ番号: B1672530
CAS番号: 67564-91-4
分子量: 303.5 g/mol
InChIキー: RYAUSSKQMZRMAI-ALOPSCKCSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fenpropimorph is a morpholine-derived systemic fungicide with both protective and curative action, used extensively in agricultural research to control a range of fungal pathogens in cereals, including wheat, barley, oats, and rye . Its primary value for researchers lies in its specific mechanism of action, which involves the disruption of eukaryotic sterol biosynthesis pathways. It has been reported to inhibit key enzymes in ergosterol production in fungi, such as the Δ14 reductase, thereby compromising membrane structure and function . Furthermore, studies have shown it can inhibit the cycloeucalenol-obtusifoliol isomerase in higher plants, affecting lipid composition, cell division, and growth . This compound is also noted in biochemical research as a very high-affinity ligand for the mammalian sigma receptor . From a regulatory perspective, it is classified under FRAC MoA code 5 and is not approved for use in the European Union according to EC Regulation 1107/2009 . This makes it a critical compound for studies on fungicide resistance, mode of action, and environmental fate. It is a colorless liquid with low aqueous solubility (4.3 mg/L at 20°C) and a high octanol-water partition coefficient (Log P = 4.5) . This product is intended for research use only and is not for diagnostic or therapeutic applications, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H33NO B1672530 Fenpropimorph CAS No. 67564-91-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S,6R)-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO/c1-15(12-21-13-16(2)22-17(3)14-21)11-18-7-9-19(10-8-18)20(4,5)6/h7-10,15-17H,11-14H2,1-6H3/t15?,16-,17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAUSSKQMZRMAI-ALOPSCKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034601, DTXSID901045927
Record name (2R,6S)-Fenpropimorph
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Record name (2R,6S)‐4‐[3‐(4‐tert‐Butylphenyl)‐2‐methylpropyl]‐ 2,6‐dimethylmorpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67564-91-4
Record name Fenpropimorph
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Record name Fenpropimorph [BSI:ISO]
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Record name (2R,6S)-Fenpropimorph
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Record name cis-4-[3-(p-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine
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Record name FENPROPIMORPH
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fenpropimorph's Mechanism of Action on Sterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpropimorph, a morpholine-based fungicide, is a potent inhibitor of sterol biosynthesis in fungi and plants, making it a critical tool in agriculture and a subject of interest in drug development. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's activity, focusing on its primary targets within the sterol biosynthetic pathway. We present a compilation of quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visual representations of the involved pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Sterols are essential components of eukaryotic cell membranes, modulating their fluidity, permeability, and the function of membrane-bound proteins. In fungi, the primary sterol is ergosterol, which is functionally analogous to cholesterol in mammals. The biosynthesis of ergosterol is a complex, multi-step process that presents numerous targets for antifungal agents. This compound [(±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine] is a systemic fungicide that effectively disrupts this pathway, leading to fungal growth inhibition. Understanding the precise mechanism of action of this compound is crucial for optimizing its use, managing resistance, and developing novel antifungal therapies.

Molecular Mechanism of Action

In fungi and plants, this compound primarily targets two key enzymes in the late stages of the ergosterol biosynthesis pathway:

  • Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the C14-15 double bond in sterol precursors.

  • Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position.

Inhibition of these enzymes by this compound is concentration-dependent. At lower concentrations, it predominantly inhibits the sterol Δ8→Δ7-isomerase, while at higher concentrations, it also blocks the activity of sterol Δ14-reductase[1][2]. This dual-target action contributes to its efficacy as a fungicide.

The inhibition of these enzymes leads to a significant alteration of the fungal sterol profile. The production of ergosterol is depleted, while aberrant sterol intermediates accumulate within the cell. These include:

  • Ignosterol (ergosta-8,14-dien-3β-ol): Accumulates due to the inhibition of Δ14-reductase[3].

  • Δ8-sterols: Accumulate as a result of Δ8→Δ7-isomerase inhibition.

  • 9β,19-cyclopropylsterols (in plants): Such as 24-methylpollinastanol, accumulate due to effects on related isomerases[4].

This disruption of the normal sterol composition has profound consequences for the fungal cell, including altered membrane fluidity and permeability, and dysfunction of membrane-associated enzymes, ultimately leading to the cessation of growth[3][5].

Interestingly, in mammalian cells, this compound's primary target appears to be the demethylation of lanosterol, indicating a different mode of action compared to its effects in fungi and plants[1][6].

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various systems. The following tables summarize key quantitative data from the literature.

ParameterOrganism/SystemValueReference
IC50
[14C]acetate incorporation into C27 sterols3T3 fibroblasts0.5 µM[1][6]
ED50 (Growth Inhibition) Fusarium langsethiae22-59 mg/L
ED90 (Growth Inhibition) Fusarium langsethiae125-215 mg/L

Table 1: Inhibitory Concentrations of this compound.

SterolControl (% of total sterols)This compound-Treated (% of total sterols)Fold Change
ErgosterolHighDecreased
LanosterolLowIncreased
DihydroergosterolLowIncreased
SqualeneLowIncreased
Ignosterol (ergosta-8,14-dien-3β-ol)Not detectedMajor sterol↑↑↑

Table 2: Qualitative Changes in Sterol Composition in Saccharomyces cerevisiae Treated with this compound[3][6]. (Note: Specific quantitative data on the percentage of each sterol were not available in the reviewed literature).

Visualizing the Mechanism of Action

To illustrate the molecular interactions and experimental processes, the following diagrams were generated using the Graphviz DOT language.

Caption: this compound's inhibition of the fungal ergosterol biosynthesis pathway.

Experimental_Workflow Culture Fungal Culture (e.g., S. cerevisiae) Treatment Treatment with this compound (various concentrations) Culture->Treatment Incubation Incubation Treatment->Incubation Harvest Cell Harvesting (Centrifugation) Incubation->Harvest Extraction Sterol Extraction (Saponification & Solvent Extraction) Harvest->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Analysis (Quantification of Sterols) Analysis->Data

Caption: Workflow for analyzing this compound's effect on fungal sterol composition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

Materials:

  • Fungal isolate (e.g., Saccharomyces cerevisiae, Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • Vortex mixer

Procedure:

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control. Growth can be assessed visually or by measuring the optical density at 530 nm.

Fungal Sterol Extraction and Analysis by GC-MS

Objective: To extract and quantify the sterol composition of fungal cells treated with this compound.

Materials:

  • Fungal cell pellets (control and this compound-treated)

  • Methanolic KOH (10% w/v)

  • n-Hexane

  • Sterile water

  • Anhydrous sodium sulfate

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Internal standard (e.g., cholesterol or epicoprostanol)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Saponification:

    • To a known weight of fungal cell pellet, add a known amount of the internal standard.

    • Add 2 mL of methanolic KOH and incubate at 80°C for 1 hour to saponify the lipids.

  • Extraction:

    • After cooling, add 1 mL of sterile water and 3 mL of n-hexane.

    • Vortex vigorously for 3 minutes and centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer (containing the non-saponifiable lipids, including sterols) to a clean tube.

    • Repeat the extraction with another 3 mL of n-hexane and pool the hexane fractions.

  • Drying and Derivatization:

    • Dry the pooled hexane extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add 100 µL of the silylating agent to the dried extract and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS.

    • Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the different sterols.

    • The mass spectrometer is used to identify the individual sterols based on their mass spectra and retention times compared to known standards.

    • Quantify the amount of each sterol relative to the internal standard.

Cell-Free Enzyme Assay for Sterol Δ14-reductase

Objective: To measure the in vitro inhibitory effect of this compound on sterol Δ14-reductase activity.

Materials:

  • Fungal microsomes (prepared from a fungal strain expressing ERG24)

  • Radiolabeled substrate (e.g., [3H]ergosta-8,14-dien-3β-ol)

  • NADPH

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • This compound solutions of varying concentrations

  • Scintillation cocktail and counter

Procedure:

  • Microsome Preparation:

    • Grow the fungal culture to mid-log phase and harvest the cells.

    • Disrupt the cells (e.g., by glass bead homogenization) in a suitable buffer.

    • Perform differential centrifugation to isolate the microsomal fraction, which is enriched in ERG24.

  • Enzyme Assay:

    • In a microcentrifuge tube, combine the reaction buffer, NADPH, and the fungal microsomes.

    • Add different concentrations of this compound (or DMSO as a control).

    • Pre-incubate the mixture for a short period at the optimal temperature for the enzyme (e.g., 30°C).

    • Initiate the reaction by adding the radiolabeled substrate.

  • Reaction Termination and Product Separation:

    • After a defined incubation time, stop the reaction (e.g., by adding a strong base).

    • Extract the sterols using an organic solvent (e.g., hexane).

    • Separate the substrate and the product (the reduced sterol) using thin-layer chromatography (TLC).

  • Quantification:

    • Scrape the spots corresponding to the substrate and product from the TLC plate into scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of substrate converted to product and determine the inhibition of the enzyme activity at different this compound concentrations to calculate the IC50 value.

Conclusion

This compound exerts its potent antifungal activity by a dual inhibition of two critical enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase. This leads to the depletion of ergosterol and the accumulation of cytotoxic sterol intermediates, ultimately disrupting fungal cell membrane integrity and function. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and exploit this important antifungal mechanism. Further research to obtain more precise quantitative data on enzyme inhibition in various fungal species will be valuable for the development of next-generation antifungal agents.

References

Biological activity of Fenpropimorph on fungal pathogens

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Fenpropimorph on Fungal Pathogens

Executive Summary

This compound is a systemic morpholine fungicide widely utilized in agriculture, particularly for the control of powdery mildew and rusts in cereal crops.[1][2] Its fungistatic activity stems from a highly specific mechanism of action: the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[3][4] This disruption leads to altered membrane integrity and function, ultimately arresting fungal growth.[1][4] This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, relevant signaling pathways, quantitative efficacy data, and the experimental protocols used for its characterization.

Mechanism of Action

The primary antifungal effect of this compound is achieved through the disruption of the ergosterol biosynthetic pathway.[3][4] Unlike azole fungicides that target the lanosterol 14α-demethylase enzyme, this compound acts on later steps in the pathway.

2.1 Enzymatic Targets this compound specifically inhibits two key enzymes:

  • Sterol Δ14-reductase (ERG24): This is considered the primary target.[1][5][6]

  • Sterol Δ8→Δ7-isomerase (ERG2): This enzyme is also inhibited, particularly at lower concentrations of the fungicide.[1][3][4][5][7]

By inhibiting these enzymes, this compound effectively blocks the conversion of sterol precursors into ergosterol.[3] This mode of action is classified under the Fungicide Resistance Action Committee (FRAC) code 5.[2]

2.2 Cellular Consequences The inhibition of ERG24 and ERG2 has profound consequences for the fungal cell:

  • Ergosterol Depletion: The lack of ergosterol compromises the structural integrity and fluidity of the fungal plasma membrane.[1] Ergosterol is crucial for regulating membrane permeability and the function of membrane-bound enzymes.[1][8]

  • Accumulation of Aberrant Sterols: The enzymatic blockade leads to the accumulation of atypical sterols, which are normally present in only small amounts.[1] These abnormal sterols are incorporated into the cell membrane, further disrupting its normal architecture and function.

  • Fungistatic Effect: The primary result of this membrane disruption is the cessation of fungal growth, a fungistatic effect.[1][4] Studies in Saccharomyces cerevisiae have shown that this is directly linked to the specific inhibition of ergosterol biosynthesis, which leads to the arrest of cell proliferation in the G1 phase of the cell cycle.[4][9]

Signaling Pathways and Interactions

3.1 Ergosterol Biosynthesis Pathway this compound's intervention points are critical junctures in the multi-step conversion of lanosterol to ergosterol. The pathway disruption prevents the formation of a functional cell membrane.

Ergosterol_Biosynthesis_Pathway Lanosterol Lanosterol ERG11 ERG11 (14α-demethylase) Lanosterol->ERG11 FF_MAS 4,4-dimethyl-Fecosterol ERG24 ERG24 (Δ14-reductase) FF_MAS->ERG24 Fecosterol Fecosterol ERG2 ERG2 (Δ8-Δ7 isomerase) Fecosterol->ERG2 Episterol Episterol Ergosterol Ergosterol Episterol->Ergosterol ERG11->FF_MAS ERG24->Fecosterol ERG2->Episterol This compound This compound This compound->ERG24 This compound->ERG2 Experimental_Workflow A Fungal Culture Preparation C Standardize Fungal Inoculum A->C B Stock Solution of This compound in DMSO D Serial Dilution in 96-Well Plate (RPMI) B->D E Inoculate Wells with Fungal Suspension C->E D->E F Incubate (24-72h) E->F G Assess Fungal Growth (Visual or Spectrophotometric) F->G H Determine MIC/EC50 Value G->H

References

An In-depth Technical Guide to Fenpropimorph: Discovery, History, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpropimorph, a morpholine-based fungicide, has been a significant tool in agriculture for the control of a range of fungal pathogens, particularly in cereal crops, since its introduction. This technical guide provides a comprehensive overview of the discovery, history, and fungicidal properties of this compound. It delves into its chemical synthesis, mechanism of action as a potent inhibitor of sterol biosynthesis, and its efficacy against various fungal species. Detailed experimental protocols for its synthesis and for key enzymatic assays are provided to facilitate further research and development in the field of fungicides.

Discovery and History

This compound was introduced in the late 1970s, with sources indicating either 1979 or 1980 as the year of its market debut. It was developed and commercialized through a collaboration between BASF and Maag. As a member of the morpholine class of fungicides, this compound emerged from research programs focused on identifying systemic compounds with strong protective and curative properties against economically important plant diseases.

Its primary application has been in the control of powdery mildew (Erysiphe graminis) and rusts (Puccinia spp.) in cereal crops such as wheat and barley.[1][2] It is also utilized for the management of Sigatoka disease in bananas. This compound is a systemic fungicide, meaning it is absorbed by the plant and translocated within its tissues, providing protection from within. It is often formulated as an emulsifiable concentrate and is also available in mixtures with other fungicides to broaden the spectrum of activity and manage resistance.[1]

The development of this compound was part of a broader shift in fungicide research towards compounds with specific, single-site modes of action, moving away from the older, broad-spectrum contact fungicides. This specificity allows for lower application rates and curative activity, but also increases the risk of resistance development in target pathogens.

Chemical Synthesis

This compound, with the chemical name (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, can be synthesized through various routes. One common industrial method involves the reaction of 3-(4-tert-butylphenyl)-2-methylpropanal with 2,6-dimethylmorpholine. Alternative laboratory and industrial syntheses have also been developed to improve efficiency and reduce waste.

Synthesis Experimental Protocol

This protocol outlines a common synthetic route to this compound, starting from 4-tert-butylbenzaldehyde.

Step 1: Synthesis of 3-(4-tert-butylphenyl)-2-methylpropenal

  • Reaction: Aldol condensation of 4-tert-butylbenzaldehyde with propanal.

  • Procedure: To a stirred solution of 4-tert-butylbenzaldehyde and propanal in a suitable solvent (e.g., ethanol), a base catalyst (e.g., aqueous sodium hydroxide) is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, monitored by Thin Layer Chromatography (TLC). The product is then extracted with an organic solvent, washed, dried, and the solvent is evaporated. The crude product can be purified by distillation under reduced pressure.

Step 2: Synthesis of 3-(4-tert-butylphenyl)-2-methylpropanal

  • Reaction: Selective hydrogenation of the carbon-carbon double bond of 3-(4-tert-butylphenyl)-2-methylpropenal.

  • Procedure: The propenal from Step 1 is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is monitored for the uptake of hydrogen. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the desired propanal.

Step 3: Synthesis of this compound

  • Reaction: Reductive amination of 3-(4-tert-butylphenyl)-2-methylpropanal with cis-2,6-dimethylmorpholine.

  • Procedure: 3-(4-tert-butylphenyl)-2-methylpropanal is reacted with cis-2,6-dimethylmorpholine in a suitable solvent. The intermediate imine is formed, which is then reduced to the final product, this compound. The reduction can be achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or with a chemical reducing agent such as sodium borohydride. The final product is then purified, for example, by vacuum distillation.

DOT Script for Synthesis Workflow

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Reductive Amination A 4-tert-butylbenzaldehyde C 3-(4-tert-butylphenyl)-2-methylpropenal A->C Base catalyst B Propanal B->C Base catalyst D 3-(4-tert-butylphenyl)-2-methylpropanal C->D H2, Pd/C F This compound D->F Reducing agent E cis-2,6-dimethylmorpholine E->F Reducing agent

Caption: Synthetic pathway of this compound.

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3] Ergosterol plays a crucial role in maintaining the integrity, fluidity, and function of these membranes. By inhibiting ergosterol production, this compound leads to the accumulation of abnormal sterol precursors, which disrupts membrane structure and function, ultimately leading to the inhibition of fungal growth.

Specifically, this compound targets two key enzymes in the ergosterol biosynthesis pathway:

  • Sterol Δ¹⁴-reductase: This enzyme is responsible for the reduction of the double bond at the C-14 position of sterol intermediates.

  • Sterol Δ⁸→Δ⁷-isomerase: This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position.

Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of ignosterol and other toxic sterol intermediates in the fungal cells. Interestingly, in mammalian and plant cells, this compound has been shown to inhibit different enzymes in their respective sterol biosynthesis pathways, primarily affecting lanosterol demethylation in mammals.

DOT Script for Mechanism of Action

G cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates with Δ¹⁴ bond Intermediates with Δ¹⁴ bond Lanosterol->Intermediates with Δ¹⁴ bond Intermediates with Δ⁸ bond Intermediates with Δ⁸ bond Intermediates with Δ¹⁴ bond->Intermediates with Δ⁸ bond Ergosterol Ergosterol Intermediates with Δ⁸ bond->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound This compound This compound->Inhibition1 Inhibits This compound->Inhibition2 Inhibits Inhibition1->Intermediates with Δ⁸ bond Δ¹⁴-reductase Inhibition2->Ergosterol Δ⁸→Δ⁷-isomerase

Caption: this compound's inhibition of ergosterol biosynthesis.

Experimental Protocol: Fungal Sterol Extraction and Analysis

This protocol can be used to analyze the effects of this compound on the sterol composition of fungal cells.

  • Fungal Culture and Treatment: Grow the fungal species of interest in a suitable liquid medium to the mid-logarithmic phase. Add this compound at various concentrations (including a solvent control) and continue incubation for a defined period.

  • Cell Harvesting and Saponification: Harvest the fungal mycelia by filtration or centrifugation. The wet cell pellet is then saponified by refluxing in a solution of ethanolic potassium hydroxide. This process hydrolyzes lipids and releases the sterols.

  • Extraction of Non-saponifiable Lipids: After saponification, the mixture is cooled and the non-saponifiable lipids (containing the sterols) are extracted with an organic solvent such as n-hexane or diethyl ether.

  • Analysis of Sterols: The extracted sterols are then analyzed.

    • Thin-Layer Chromatography (TLC): TLC can be used for a preliminary separation and visualization of the different sterol fractions.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For detailed identification and quantification, the sterol fraction is derivatized (e.g., silylation) and then injected into a GC-MS system. The retention times and mass spectra are compared with those of authentic standards to identify and quantify the different sterols.

Fungicidal Efficacy

This compound is effective against a range of fungal pathogens, primarily those that cause diseases in cereals. The following table summarizes available data on its efficacy.

Fungal PathogenDiseaseHost Plant(s)Reported Efficacy
Blumeria graminis f. sp. triticiPowdery MildewWheatHigh
Blumeria graminis f. sp. hordeiPowdery MildewBarleyHigh
Puccinia spp.Rusts (e.g., Yellow Rust, Brown Rust)CerealsModerate
Rhynchosporium secalisLeaf ScaldBarleyModerate
Mycosphaerella spp.Ring SpotVariousModerate
Mycosphaerella fijiensisBlack SigatokaBananaModerate

Note: Efficacy can vary depending on the specific isolate, environmental conditions, and application timing.

Conclusion

This compound has a long history as a reliable and effective systemic fungicide for the control of important diseases in cereal crops. Its specific mode of action as a dual inhibitor of sterol Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase has been well-characterized. The detailed synthetic and analytical protocols provided in this guide are intended to support further research into this important class of fungicides, including the development of new derivatives, the study of resistance mechanisms, and the exploration of its broader biological activities. As with all single-site inhibitor fungicides, careful stewardship and integrated pest management strategies are essential to ensure its continued efficacy for years to come.

References

Fenpropimorph's Molecular Targets in Saccharomyces cerevisiae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular targets of the morpholine fungicide fenpropimorph in the model organism Saccharomyces cerevisiae. It details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the involved biochemical and regulatory pathways.

Executive Summary

This compound is a potent inhibitor of ergosterol biosynthesis in fungi. In Saccharomyces cerevisiae, its antifungal activity is primarily attributed to the inhibition of two key enzymes in the late stages of the ergosterol biosynthetic pathway: C-14 sterol reductase (Erg24p) and C-8 sterol isomerase (Erg2p). This dual inhibition leads to the depletion of ergosterol, an essential component of the yeast cell membrane, and the accumulation of toxic sterol intermediates. The cellular response to this sterol depletion is mediated by a complex signaling network governed by the transcription factors Upc2p and Ecm22p, which regulate the expression of ergosterol biosynthesis genes. Understanding these molecular interactions is crucial for the development of novel antifungal strategies and for overcoming potential resistance mechanisms.

Molecular Targets and Mechanism of Action

This compound exerts its fungistatic effects by disrupting the integrity and function of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[1][2] The primary molecular targets in S. cerevisiae are:

  • C-8 Sterol Isomerase (Erg2p): This enzyme catalyzes the isomerization of the Δ8 double bond to a Δ7 double bond in the sterol B-ring, a critical step in the formation of ergosterol.[3] this compound is a high-affinity inhibitor of Erg2p.[4][5]

  • C-14 Sterol Reductase (Erg24p): This enzyme is responsible for the reduction of the C-14 methyl group from the sterol precursor.[6] this compound also inhibits Erg24p, typically at higher concentrations compared to its effect on Erg2p.[1][2]

The inhibition of these two enzymes leads to a significant alteration of the sterol profile in the yeast cell. The primary consequences are:

  • Ergosterol Depletion: The lack of functional ergosterol compromises the fluidity, permeability, and integrity of the plasma membrane, affecting the function of membrane-bound proteins.[7][8]

  • Accumulation of Aberrant Sterols: Inhibition of Erg2p and Erg24p results in the accumulation of toxic intermediate sterols, such as ignosterol (ergosta-8,14-dien-3β-ol).[9][10] These abnormal sterols can be incorporated into the cell membrane, further disrupting its structure and function.

  • Cell Cycle Arrest: The overall effect of ergosterol depletion and accumulation of toxic sterols is the arrest of cell proliferation, primarily in the G1 phase of the cell cycle.[1][2]

Quantitative Data

The following table summarizes the available quantitative data for the inhibition of this compound's molecular targets in S. cerevisiae.

Target EnzymeGeneInhibitorParameterValueReference
C-8 Sterol IsomeraseERG2This compoundKi0.05 nM[4][5]
C-14 Sterol ReductaseERG24This compoundIC50Not Available-

Signaling Pathways

The primary signaling pathway affected by this compound is the one that regulates ergosterol biosynthesis in response to cellular sterol levels. This pathway is mainly controlled by the paralogous transcription factors Upc2p and Ecm22p.

Under normal sterol conditions, Ecm22p plays a more dominant role in maintaining the basal expression of ERG genes. When this compound inhibits ergosterol synthesis, the resulting sterol depletion triggers a signaling cascade. In response to low sterol levels, the abundance and binding of Ecm22p to ERG gene promoters decrease. Conversely, the levels and promoter binding of Upc2p increase, leading to the transcriptional induction of ERG genes as a compensatory mechanism.

G This compound's Impact on Ergosterol Biosynthesis Regulation cluster_0 Ergosterol Biosynthesis Pathway cluster_1 This compound Inhibition cluster_2 Cellular Response Lanosterol Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Erg11p, Erg24p, Erg25-27p Fecosterol Fecosterol Zymosterol->Fecosterol Erg6p Episterol Episterol Fecosterol->Episterol Erg2p Ergosterol Ergosterol Episterol->Ergosterol Erg3p, Erg5p, Erg4p Ergosterol_Depletion Ergosterol Depletion This compound This compound Erg24p Erg24p This compound->Erg24p Inhibits (higher conc.) Erg2p Erg2p This compound->Erg2p Inhibits (lower conc.) Upc2p_Ecm22p_Pathway Upc2p/Ecm22p Signaling Pathway Ergosterol_Depletion->Upc2p_Ecm22p_Pathway Triggers Aberrant_Sterols Accumulation of Aberrant Sterols ERG_Genes Increased ERG Gene Expression Upc2p_Ecm22p_Pathway->ERG_Genes Upregulates

Caption: Mechanism of this compound action and the cellular response in S. cerevisiae.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of this compound on Erg2p and Erg24p in vitro.

1. Preparation of Yeast Microsomes: a. Grow S. cerevisiae cells to mid-log phase in YPD medium. b. Harvest cells by centrifugation and wash with lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, and protease inhibitors). c. Resuspend the cell pellet in lysis buffer and disrupt the cells using glass beads or a French press. d. Centrifuge the lysate at low speed to remove cell debris. e. Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes. f. Resuspend the microsomal pellet in a suitable assay buffer.

2. Enzyme Assay: a. The specific assay conditions will depend on the enzyme being studied. b. For Erg2p (C-8 sterol isomerase), the substrate would be a Δ8-sterol, and the product, a Δ7-sterol, can be quantified by GC-MS or HPLC. c. For Erg24p (C-14 sterol reductase), a C-14 methylated sterol substrate would be used, and the formation of the demethylated product would be monitored. d. Set up reaction mixtures containing the microsomal preparation, the appropriate substrate, and varying concentrations of this compound (or a vehicle control). e. Incubate the reactions at an optimal temperature for a defined period. f. Stop the reactions and extract the sterols.

3. Data Analysis: a. Quantify the substrate and product levels using a suitable analytical method. b. Calculate the percentage of inhibition for each this compound concentration. c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. d. To determine the Ki value, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Lineweaver-Burk or Dixon plots).

Sterol Extraction and Analysis from Yeast Cells

This protocol describes the extraction and analysis of sterols from S. cerevisiae to assess the in vivo effects of this compound.

1. Cell Culture and Treatment: a. Grow S. cerevisiae cultures in a suitable medium to the desired cell density. b. Treat the cultures with different concentrations of this compound or a vehicle control for a specified duration. c. Harvest the cells by centrifugation.

2. Saponification and Sterol Extraction: a. Resuspend the cell pellet in a solution of alcoholic potassium hydroxide (e.g., 20% KOH in 50% ethanol). b. Heat the mixture at a high temperature (e.g., 80-90°C) for 1-2 hours to saponify the lipids. c. Cool the mixture and extract the non-saponifiable lipids (containing the sterols) with an organic solvent such as n-heptane or petroleum ether. d. Repeat the extraction multiple times to ensure complete recovery. e. Pool the organic phases and evaporate the solvent to dryness under a stream of nitrogen.

3. Sterol Analysis: a. Resuspend the dried sterol extract in a suitable solvent. b. Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS). c. Identification of individual sterols is based on their retention times and mass spectra compared to known standards. d. Quantify the relative abundance of each sterol to determine the changes in the sterol profile induced by this compound treatment.

G Workflow for Sterol Profile Analysis in this compound-Treated Yeast Yeast_Culture Yeast Culture (S. cerevisiae) Fenpropimorph_Treatment Treatment with This compound Yeast_Culture->Fenpropimorph_Treatment Cell_Harvesting Cell Harvesting (Centrifugation) Fenpropimorph_Treatment->Cell_Harvesting Saponification Saponification (Alcoholic KOH) Cell_Harvesting->Saponification Sterol_Extraction Sterol Extraction (n-Heptane) Saponification->Sterol_Extraction Solvent_Evaporation Solvent Evaporation Sterol_Extraction->Solvent_Evaporation GC_MS_Analysis GC-MS Analysis Solvent_Evaporation->GC_MS_Analysis Data_Analysis Data Analysis (Sterol Identification & Quantification) GC_MS_Analysis->Data_Analysis

Caption: A typical experimental workflow for analyzing changes in the sterol profile.

Conclusion

This compound's efficacy as an antifungal agent against Saccharomyces cerevisiae stems from its dual inhibition of C-14 sterol reductase (Erg24p) and C-8 sterol isomerase (Erg2p). This leads to a cascade of events including ergosterol depletion, accumulation of toxic sterols, and ultimately, cell growth inhibition. The cellular response to this stress involves the upregulation of ergosterol biosynthesis genes via the Upc2p/Ecm22p signaling pathway. The information and protocols provided in this guide offer a comprehensive resource for researchers and scientists working on antifungal drug development and the study of sterol biosynthesis in yeast. Further research to elucidate the precise inhibitory kinetics of this compound on Erg24p and to explore the downstream effects of the altered sterol profile on other cellular processes will be valuable for a more complete understanding of its mechanism of action.

References

The Dual Inhibitory Action of Fenpropimorph on Ergosterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpropimorph, a morpholine fungicide, is a potent inhibitor of ergosterol biosynthesis in fungi, a pathway crucial for fungal cell membrane integrity and function. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its dual inhibition of two key enzymes: C-14 sterol reductase (ERG24) and C-8,7 sterol isomerase (ERG2). This document summarizes quantitative data on its inhibitory effects, details experimental protocols for studying its activity, and provides visual representations of the biochemical pathways and experimental workflows involved. The information presented herein is intended to support researchers and professionals in the fields of mycology, drug development, and agricultural science in their understanding and investigation of this important antifungal agent.

Introduction

Ergosterol is the principal sterol in fungal cell membranes, where it plays a vital role analogous to that of cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. The ergosterol biosynthesis pathway is a complex, multi-step process that has been a primary target for the development of antifungal drugs. This compound is a systemic fungicide that disrupts this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[1]

Mechanism of Action: Dual Inhibition of Ergosterol Biosynthesis

This compound exerts its antifungal activity by inhibiting two specific enzymes in the late stages of the ergosterol biosynthesis pathway.[1] At lower concentrations, it primarily targets the C-8,7 sterol isomerase (ERG2), and at higher concentrations, it also inhibits the C-14 sterol reductase (ERG24).[1]

  • Inhibition of C-14 Sterol Reductase (ERG24): This enzyme catalyzes the reduction of the C14-15 double bond in sterol intermediates. Inhibition by this compound leads to the accumulation of sterols with a double bond at this position, such as ignosterol (ergosta-8,14-dien-3β-ol).[2]

  • Inhibition of C-8,7 Sterol Isomerase (ERG2): This enzyme is responsible for the isomerization of the C8-9 double bond to the C7-8 position. Inhibition of this step results in the accumulation of Δ8-sterols.

The dual-site action of this compound contributes to its efficacy and may reduce the likelihood of resistance development compared to single-target inhibitors. The depletion of ergosterol and the buildup of abnormal sterols disrupt membrane structure and function, leading to a fungistatic effect.[3]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on fungal growth and sterol composition.

Table 1: Inhibitory Concentration (IC50) of this compound on Fungal Growth

Fungal SpeciesIC50 (µM)Reference
Saccharomyces cerevisiaeNot explicitly found in search results
3T3 Fibroblasts (for cholesterol biosynthesis)0.5[4][5]

Table 2: Effect of this compound on Sterol Composition in Saccharomyces cerevisiae

SterolControl (% of total sterols)This compound-Treated (% of total sterols)Reference
ErgosterolMajor componentDecreased[6]
LanosterolMinor componentIncreased[6]
DihydroergosterolMinor componentIncreased[6]
SqualeneMinor componentIncreased[6]
Ignosterol (Ergosta-8,14-dien-3β-ol)Not detectedMajor component[2]

Table 3: Alterations in Sterol Profile in Various Organisms Treated with this compound

OrganismAccumulated SterolsDepleted SterolsReference
Candida albicans (treated with methylfenpropidine, a related compound)Stearic, linoleic, and linolenic acidsPalmitic and oleic acids[7]
Aspergillus fumigatus (treated with azoles, which also target ergosterol synthesis)Eburicol, 4α-methyl sterolsErgosterol[8]
Maize (Zea mays)9β, 19-cyclopropyl sterols (cycloeucalenol, 24-methyl pollinastanol)Δ5-sterols[9]

Experimental Protocols

Fungal Culture and Treatment

A standardized method for assessing the impact of this compound on fungal sterol biosynthesis involves growing the fungus in a suitable liquid medium and then introducing the fungicide.

  • Inoculation: Inoculate a liquid medium (e.g., Yeast Peptone Dextrose - YPD for Saccharomyces cerevisiae) with the fungal strain of interest.

  • Incubation: Incubate the culture under appropriate conditions (e.g., 30°C with shaking) to allow for logarithmic growth.

  • Treatment: Add this compound (dissolved in a suitable solvent like ethanol or DMSO) to the culture at various concentrations. A solvent control should also be included.

  • Harvesting: After a defined incubation period, harvest the fungal cells by centrifugation.

  • Washing: Wash the cell pellet with sterile distilled water to remove any residual medium and fungicide.

  • Storage: The cell pellet can be stored at -80°C until sterol extraction.

Sterol Extraction and Analysis by GC-MS

This protocol outlines the general steps for extracting and analyzing the sterol composition of fungal cells.

  • Cell Lysis and Saponification:

    • Resuspend the fungal cell pellet in a solution of alcoholic potassium hydroxide (e.g., 25% KOH in ethanol).

    • Incubate the mixture at a high temperature (e.g., 80-90°C) for 1-2 hours to lyse the cells and saponify the lipids. This process hydrolyzes steryl esters, releasing free sterols.

  • Extraction of Non-saponifiable Lipids:

    • After cooling, add a non-polar solvent such as n-hexane or petroleum ether to the mixture.

    • Vortex vigorously to extract the non-saponifiable lipids, which include the sterols.

    • Separate the organic phase (containing the sterols) from the aqueous phase by centrifugation.

    • Repeat the extraction process to maximize the yield.

  • Derivatization:

    • Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

    • To the dried residue, add a derivatizing agent (e.g., a mixture of pyridine and N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

    • Incubate at a moderate temperature (e.g., 60-70°C) for about 30 minutes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • The GC separates the different sterol components based on their volatility and interaction with the column's stationary phase.

    • The MS detector fragments the eluted compounds and provides a mass spectrum for each, allowing for their identification by comparison with known standards and spectral libraries.

    • Quantification can be achieved by integrating the peak areas and comparing them to an internal standard.

In Vitro Enzyme Assays

This assay measures the activity of C-14 sterol reductase by monitoring the conversion of a radiolabeled substrate.

  • Preparation of Microsomes:

    • Grow the fungal cells to mid-log phase and harvest them.

    • Disrupt the cells mechanically (e.g., using glass beads or a French press) in a suitable buffer.

    • Perform differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound enzymes of the ergosterol pathway.

  • Enzyme Reaction:

    • In a reaction tube, combine the microsomal preparation, a buffer solution, and a radiolabeled substrate such as [³H]- or [¹⁴C]-labeled ergosta-8,14-dien-3β-ol.

    • Add this compound at various concentrations to test its inhibitory effect.

    • Initiate the reaction by adding a cofactor, such as NADPH.

    • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific duration.

  • Extraction and Analysis:

    • Stop the reaction by adding a strong base and a non-polar solvent.

    • Extract the sterols as described in the sterol extraction protocol.

    • Separate the substrate and the product of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the radioactivity in the spots corresponding to the substrate and the product to determine the percentage of conversion and, consequently, the enzyme activity.

This assay is designed to measure the activity of the C-8,7 sterol isomerase.

  • Preparation of Microsomes: Prepare the microsomal fraction from fungal cells as described for the C-14 sterol reductase assay.

  • Enzyme Reaction:

    • Combine the microsomal preparation with a buffer and the substrate, which is typically a Δ8-sterol like fecosterol.

    • Add this compound at various concentrations.

    • Incubate the mixture under appropriate conditions.

  • Sterol Analysis:

    • Extract the sterols from the reaction mixture.

    • Analyze the sterol composition using GC-MS to quantify the decrease in the Δ8-sterol substrate and the increase in the Δ7-sterol product.

Visualizations

Ergosterol Biosynthesis Pathway and this compound Inhibition

Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway and Inhibition by this compound Squalene Squalene ERG1 ERG1 (Squalene epoxidase) Squalene->ERG1 Lanosterol Lanosterol ERG11 ERG11 (14α-demethylase) Lanosterol->ERG11 Intermediate1 4,4-dimethyl-cholesta-8,14,24-trienol ERG24 ERG24 (C-14 reductase) Intermediate1->ERG24 Intermediate2 4,4-dimethyl-cholesta-8,24-dienol ERG25_27 ERG25-27 (C-4 demethylation) Intermediate2->ERG25_27 Zymosterol Zymosterol ERG6 ERG6 (C-24 methyltransferase) Zymosterol->ERG6 Fecosterol Fecosterol ERG2 ERG2 (C-8,7 isomerase) Fecosterol->ERG2 Episterol Episterol ERG3 ERG3 (C-5 desaturase) Episterol->ERG3 Ergosterol Ergosterol ERG1->Lanosterol ERG7 ERG7 (Lanosterol synthase) ERG11->Intermediate1 ERG24->Intermediate2 ERG25_27->Zymosterol ERG6->Fecosterol ERG2->Episterol ERG3->Ergosterol ERG5 ERG5 (C-22 desaturase) ERG4 ERG4 (C-24 reductase) This compound This compound This compound->ERG24 This compound->ERG2

Caption: Ergosterol biosynthesis pathway highlighting the dual inhibition of ERG24 and ERG2 by this compound.

Experimental Workflow for Assessing this compound's Effect on Sterol Composition

Experimental_Workflow Workflow for Analyzing this compound's Effect on Fungal Sterol Composition start Start culture Fungal Culture (e.g., S. cerevisiae in YPD) start->culture treatment Treatment with this compound (and solvent control) culture->treatment harvest Harvest Cells (Centrifugation) treatment->harvest extraction Sterol Extraction (Saponification & Liquid-Liquid Extraction) harvest->extraction derivatization Derivatization (e.g., TMS ethers) extraction->derivatization analysis GC-MS Analysis derivatization->analysis data Data Analysis (Identification and Quantification of Sterols) analysis->data end End data->end

Caption: A typical experimental workflow for studying the impact of this compound on fungal sterol profiles.

Conclusion

This compound remains a significant tool in understanding fungal sterol biosynthesis and in the development of antifungal strategies. Its dual-target mechanism of action provides a robust means of inhibiting fungal growth. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the intricate details of its inhibitory action and to explore its potential in novel drug development applications. A thorough understanding of the molecular interactions between this compound and its target enzymes will be crucial for designing next-generation fungicides with improved efficacy and a lower propensity for resistance.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Fenpropimorph

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Fenpropimorph's antifungal efficacy. The methodologies outlined are essential for determining the compound's potency and understanding its mechanism of action against various fungal species.

Introduction

This compound is a morpholine fungicide widely used in agriculture. Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1] Specifically, this compound targets two key enzymes in the sterol pathway: Δ¹⁴-reductase and, at lower concentrations, Δ⁸-Δ⁷-sterol isomerase.[1] This disruption of ergosterol production leads to impaired membrane function and ultimately inhibits fungal growth. These protocols are designed to provide a standardized framework for assessing the in vitro antifungal activity of this compound.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound against various organisms. These values are crucial for comparing its efficacy across different fungal species and for guiding dose-selection in further studies.

OrganismAssay TypeConcentration (µg/mL)Notes
Saccharomyces cerevisiaeGrowth Inhibition-This compound inhibits Δ⁸-Δ⁷-sterol isomerase at low concentrations and Δ¹⁴-sterol reductase at higher concentrations.[1]
Aspergillus spp.Broth MicrodilutionMIC90: >8In a study of various Fusarium species, many showed high MICs to azoles, a different class of ergosterol biosynthesis inhibitors. This compound's efficacy would need specific testing.
Fusarium spp.Broth MicrodilutionMIC90: ≥8Fusarium species often exhibit high resistance to ergosterol biosynthesis inhibitors.[2]
Penicillium spp.Dilution Method-Susceptibility is species and medium dependent.
3T3 Fibroblasts[¹⁴C]acetate incorporationIC50: 0.15This value reflects the inhibition of cholesterol biosynthesis in mammalian cells, not antifungal activity.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.[4][5][6][7][8]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific fungus.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Fungal isolate (e.g., Aspergillus niger)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile water or saline

  • Potato Dextrose Agar (PDA) plates

Procedure:

  • Inoculum Preparation:

    • Grow the fungal isolate on a PDA plate for 7 days to allow for sufficient sporulation.

    • Harvest conidia by flooding the plate with sterile saline and gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer to measure turbidity and confirm with plating and colony counting.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

    • Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, including the positive control well.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the microtiter plate at 35°C for 48-72 hours.

  • MIC Determination:

    • Visually inspect the wells for fungal growth.

    • The MIC is the lowest concentration of this compound at which there is a complete inhibition of visible growth compared to the positive control.

Spore Germination Inhibition Assay

Objective: To assess the effect of this compound on the germination of fungal spores.

Materials:

  • This compound stock solution

  • Fungal spores (e.g., Aspergillus niger)

  • Potato Dextrose Broth (PDB) or a minimal essential medium

  • Sterile cavity slides or 96-well plates

  • Microscope

  • Incubator (25-28°C)

  • Sterile water

Procedure:

  • Spore Suspension Preparation:

    • Prepare a spore suspension as described in the MIC assay protocol.

    • Adjust the concentration to approximately 1 x 10⁵ spores/mL in sterile water.

  • Preparation of Test Solutions:

    • Prepare different concentrations of this compound in the chosen broth medium.

    • Include a fungicide-free control.

  • Incubation:

    • In a 96-well plate or on cavity slides, mix equal volumes of the spore suspension and the this compound test solutions.

    • Incubate at 25-28°C for 12-24 hours in a humidified chamber.

  • Evaluation of Germination:

    • Using a microscope, examine at least 100 spores per replicate for germination.

    • A spore is considered germinated if the germ tube length is equal to or greater than the spore diameter.

    • Calculate the percentage of germination inhibition using the following formula: % Inhibition = [(C - T) / C] x 100 Where C is the percentage of germination in the control, and T is the percentage of germination in the treatment.

Ergosterol Biosynthesis Inhibition Assay

This protocol is based on the principle of extracting and quantifying ergosterol from fungal cells after treatment with an inhibitor, using Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]

Objective: To quantify the reduction in ergosterol content in fungal cells treated with this compound.

Materials:

  • This compound

  • Fungal culture (e.g., Saccharomyces cerevisiae or a filamentous fungus)

  • Sabouraud Dextrose Broth (SDB) or other suitable growth medium

  • Alcoholic potassium hydroxide solution (25% KOH in ethanol)

  • n-Heptane or n-Hexane

  • Sterile water

  • GC-MS system

  • Ergosterol standard

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungus in SDB to the mid-logarithmic phase.

    • Inoculate fresh SDB with the fungal culture and add various concentrations of this compound (and a no-drug control).

    • Incubate for a defined period (e.g., 16-24 hours).

  • Cell Harvesting and Saponification:

    • Harvest the fungal cells by centrifugation.

    • Wash the cells with sterile water.

    • Add alcoholic KOH solution to the cell pellet.

    • Incubate at 85°C for 1 hour to saponify the cellular lipids.

  • Ergosterol Extraction:

    • After cooling, add a mixture of sterile water and n-heptane (or n-hexane) to the saponified sample.

    • Vortex vigorously to extract the non-saponifiable lipids, including ergosterol, into the organic phase.

    • Separate the phases by centrifugation and carefully collect the upper organic layer.

  • GC-MS Analysis:

    • Evaporate the organic solvent and redissolve the lipid extract in a suitable solvent for GC-MS analysis.

    • Analyze the sample using a GC-MS system equipped with an appropriate column.

    • Identify and quantify the ergosterol peak by comparing its retention time and mass spectrum with that of an ergosterol standard.

  • Data Analysis:

    • Calculate the percentage of ergosterol inhibition for each this compound concentration relative to the untreated control.

    • The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Fenpropimorph_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Fungus Fungal Isolate MIC MIC Assay Fungus->MIC Spore_Germ Spore Germination Assay Fungus->Spore_Germ Ergosterol_Assay Ergosterol Biosynthesis Assay Fungus->Ergosterol_Assay This compound This compound Stock This compound->MIC This compound->Spore_Germ This compound->Ergosterol_Assay Media Growth Medium Media->MIC Media->Spore_Germ Media->Ergosterol_Assay MIC_Value Determine MIC MIC->MIC_Value Germ_Inhibition Calculate % Inhibition Spore_Germ->Germ_Inhibition IC50_Value Determine IC50 Ergosterol_Assay->IC50_Value

Caption: Experimental workflow for in vitro testing of this compound.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple Steps Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Δ8-Δ7-isomerase (Erg2) Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol This compound This compound This compound->Inhibits_Reductase Inhibits Δ14-reductase This compound->Inhibits_Isomerase Inhibits Δ8-Δ7-isomerase

Caption: this compound's inhibition of the ergosterol biosynthesis pathway.

References

Application Notes and Protocols for Quantitative Analysis of Fenpropimorph Residues in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of residues of the fungicide Fenpropimorph and its primary metabolite, Fenpropimorphic acid, in soil samples. The protocols are designed to be implemented in a laboratory setting by trained professionals.

Introduction

This compound is a systemic morpholine fungicide used to control a variety of fungal diseases in crops, particularly cereals.[1] Its persistence and potential for mobility in soil, along with its degradation products, necessitate reliable and sensitive analytical methods to monitor its environmental fate and ensure food safety.[1][2] This document outlines validated protocols for the extraction, cleanup, and quantification of this compound and its acid metabolite in soil using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Structures and Properties

This compound is a chiral molecule, typically present as a racemic mixture.[1] Its primary degradation product in soil is Fenpropimorphic acid.[2][3] Understanding the chemical properties of these compounds is crucial for developing effective analytical methods.

  • This compound: Moderately persistent in soil with low aqueous solubility.[1] It is considered to be relatively immobile in sandy loam soil.[2][3]

  • Fenpropimorphic Acid: More mobile in soil compared to the parent compound.[2][3]

G cluster_this compound This compound cluster_fenpropimorphic_acid Fenpropimorphic Acid (Metabolite) fenpropimorph_img fenpropimorph_img fenpropimorphic_acid_img fenpropimorphic_acid_img fenpropimorph_img->fenpropimorphic_acid_img Oxidation in Soil fenpropimorph_label (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine fenpropimorphic_acid_label 2-methyl-2-{4-[2-methyl-3-(cis-2,6-dimethylmorpholin-4-yl)propyl]phenyl}propionic acid

Figure 1: Chemical structures of this compound and its primary metabolite, Fenpropimorphic acid.

Experimental Protocols

Two primary analytical approaches are detailed below: a Liquid Chromatography-Mass Spectrometry (LC-MS) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. The choice of method may depend on the available instrumentation and specific requirements of the analysis.

Overall Experimental Workflow

The general procedure for analyzing this compound residues in soil involves sample collection and preparation, extraction of the analytes, cleanup of the extract to remove interfering substances, and finally, instrumental analysis for quantification.

G start Soil Sample Collection sample_prep Sieving and Homogenization start->sample_prep extraction Solvent Extraction (e.g., Acetonitrile, Methanol, Acetone/Water) sample_prep->extraction cleanup Extract Cleanup (e.g., LLE, SPE, GPC) extraction->cleanup analysis Instrumental Analysis (LC-MS or GC-MS) cleanup->analysis quantification Data Analysis and Quantification analysis->quantification

Figure 2: General experimental workflow for this compound residue analysis in soil.

Protocol 1: LC-MS Method for this compound and Fenpropimorphic Acid

This method is adapted from procedures that emphasize a simple extraction followed by direct analysis, which is advantageous for high-throughput screening.[4]

3.2.1. Materials and Reagents

  • Soil samples, sieved (2 mm)

  • This compound and Fenpropimorphic acid analytical standards

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium formate

  • Water (Milli-Q or equivalent)

  • Centrifuge tubes (50 mL)

  • Mechanical shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

3.2.2. Sample Extraction

  • Weigh 5 g of sieved soil into a 50 mL centrifuge tube.

  • Add 20 mL of acidic methanol (e.g., methanol with 1% acetic acid).[4]

  • Shake vigorously on a mechanical shaker for 1 hour.

  • Centrifuge the samples at 4000 rpm for 5 minutes.

  • Collect the supernatant.

  • Repeat the extraction of the soil pellet with another 20 mL of the extraction solvent.

  • Combine the supernatants.

  • Evaporate the combined extract to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

  • Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.

3.2.3. LC-MS/MS Instrumental Conditions

  • LC System: Agilent 1100 series or equivalent

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analytes (e.g., start with 95% A, ramp to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI)[4]

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

    • This compound: m/z 304[4]

    • Fenpropimorphic Acid: m/z 334[4]

Protocol 2: GC-MS Method for this compound

This method is suitable for the analysis of the parent compound, this compound. Analysis of the more polar metabolite, Fenpropimorphic acid, by GC-MS requires a derivatization step (e.g., methylation) to increase its volatility.[5]

3.3.1. Materials and Reagents

  • Soil samples, sieved (2 mm)

  • This compound analytical standard

  • Acetone (pesticide residue grade)

  • Dichloromethane (pesticide residue grade)

  • Sodium sulfate, anhydrous

  • Gel Permeation Chromatography (GPC) system (optional, for cleanup)

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil)

  • Rotary evaporator

3.3.2. Sample Extraction and Cleanup

  • Weigh 20 g of sieved soil into a flask.

  • Extract with 100 mL of acetone/water (2:1, v/v) by shaking for 2 hours.[5]

  • Filter the extract and concentrate it using a rotary evaporator.

  • Perform a liquid-liquid partition of the aqueous concentrate with dichloromethane.

  • Collect the dichloromethane phase and dry it over anhydrous sodium sulfate.

  • Concentrate the extract and proceed with cleanup.

  • Cleanup (Option A - GPC): Use a GPC system with a suitable column (e.g., Bio-Beads S-X3) and mobile phase (e.g., cyclohexane/ethyl acetate) to remove high molecular weight interferences.

  • Cleanup (Option B - SPE): Pass the concentrated extract through a Florisil SPE cartridge, eluting with a suitable solvent mixture (e.g., hexane/acetone).

  • Evaporate the cleaned extract to a small volume and adjust to the final volume with a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3.3.3. GC-MS Instrumental Conditions

  • GC System: Agilent 7890 or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS System: Quadrupole or Ion Trap Mass Spectrometer

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Detection Mode: Selected Ion Monitoring (SIM)

Quantitative Data

The performance of the analytical methods is summarized in the following tables, based on data from various studies.

Table 1: Performance Data for LC-MS/MS Analysis of this compound and Fenpropimorphic Acid in Soil

ParameterThis compoundFenpropimorphic AcidReference(s)
Recovery~80%~80%[3],[2]
Limit of Detection (LOD)< 1 µg/kg< 1 µg/kg[3],[2]
Limit of Quantification (LOQ)5.0 µg/kg5.0 µg/kg[6]

Table 2: Performance Data for GC-MS Analysis of this compound and Fenpropimorphic Acid in Soil

ParameterThis compoundFenpropimorphic AcidReference(s)
Recovery85-101%85-101% (with derivatization)[5]
Limit of Detection (LOD)0.05 mg/kg-[7]
Limit of Quantification (LOQ)0.005 mg/kg0.010 mg/kg (with derivatization)[5]

Table 3: Dissipation of this compound in Soil

ParameterValueSoil TypeReference(s)
Half-life (DT50)30 daysLoamy Sand[8]
Half-life (DT50)13.4-16.5 days-[9]

Conclusion

The protocols described provide robust and sensitive methods for the quantitative analysis of this compound and its primary metabolite, Fenpropimorphic acid, in soil. The LC-MS/MS method offers a simpler extraction procedure and the ability to analyze both compounds without derivatization. The GC-MS method is a reliable alternative, particularly for the parent compound, and can be used for the metabolite with an additional derivatization step. The choice of method should be based on the specific analytical needs, available instrumentation, and the target analytes. Proper validation of the chosen method in the user's laboratory is essential to ensure accurate and reliable results.

References

Application Notes and Protocols for the Detection of Fenpropimorph in Plant Tissues by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpropimorph is a systemic morpholine fungicide widely used to control a variety of fungal diseases in crops, particularly cereals.[1] Its mode of action involves the inhibition of sterol biosynthesis in fungi, which is essential for the integrity of their cell membranes.[1] Monitoring its residues in plant tissues is crucial to ensure food safety and for research into its environmental fate and metabolic pathways in plants.

This document provides detailed protocols for the extraction and analysis of this compound in plant tissues using High-Performance Liquid Chromatography (HPLC) with both UV and Mass Spectrometry (MS) detection. The primary sample preparation method described is the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.

Signaling Pathway and Mode of Action

This compound's primary target is the fungal pathogen rather than the plant itself. It disrupts the biosynthesis of ergosterol, a critical component of fungal cell membranes, by inhibiting two enzymes in the sterol pathway: sterol ∆14-reductase and ∆8→∆7-isomerase. This disruption leads to the accumulation of toxic sterol precursors and ultimately compromises the structural integrity and function of the fungal cell membrane, inhibiting fungal growth and protecting the plant. The interaction can be visualized as a disruption of the pathogenic process.

Fenpropimorph_MoA cluster_plant Host Plant cluster_fungus Fungal Pathogen Plant Plant Cell Infection Infection Process Plant->Infection Susceptible to Fungus Fungal Cell Sterol_Pathway Ergosterol Biosynthesis (Sterol ∆14-reductase, ∆8→∆7-isomerase) Fungus->Sterol_Pathway Requires for growth Fungus->Infection Causes Sterol_Pathway->Fungus Inhibition leads to cell disruption Membrane Fungal Cell Membrane Sterol_Pathway->Membrane Produces Ergosterol for This compound This compound This compound->Sterol_Pathway Inhibits Infection->Plant Leads to Disease

Figure 1: Mode of Action of this compound in Plant-Pathogen Interaction.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method is a streamlined and effective approach for extracting and cleaning up pesticide residues from a wide variety of food and agricultural matrices.[2][3][4]

Materials:

  • Homogenizer or blender

  • Centrifuge and 50 mL centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing:

    • Primary Secondary Amine (PSA) sorbent

    • Anhydrous MgSO₄

    • C18 sorbent (for samples with high fat/lipid content)

  • Vortex mixer

Protocol:

  • Homogenization: Weigh 10-15 g of a representative plant tissue sample (e.g., leaves, grains, fruit) into a blender or homogenizer. If the sample is dry, it may need to be milled into a fine powder.

  • Extraction:

    • Transfer the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (commonly a pre-packaged mix of MgSO₄ and NaCl).

    • Cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

    • Centrifuge at ≥3000 rcf for 5 minutes to separate the organic layer.

  • Cleanup (Dispersive SPE):

    • Take an aliquot (e.g., 1-8 mL) of the upper acetonitrile layer and transfer it to a d-SPE cleanup tube.

    • The d-SPE tube contains anhydrous MgSO₄ to remove residual water and PSA to remove interfering matrix components like organic acids and sugars. For matrices with high chlorophyll content, graphitized carbon black (GCB) may be included, and for high-fat matrices, C18 is used.

    • Vortex the d-SPE tube for 30 seconds to 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. This can be directly injected for LC-MS/MS analysis or may require solvent exchange or concentration for HPLC-UV analysis.

QuEChERS_Workflow start Start: Plant Tissue Sample homogenize 1. Homogenize Sample (10-15 g) start->homogenize extract 2. Extraction - Add Acetonitrile - Add QuEChERS Salts - Shake vigorously (1 min) homogenize->extract centrifuge1 3. Centrifuge (≥3000 rcf, 5 min) extract->centrifuge1 cleanup 4. Cleanup (d-SPE) - Transfer supernatant to d-SPE tube (PSA, MgSO₄, C18) - Vortex (1 min) centrifuge1->cleanup Take supernatant centrifuge2 5. Centrifuge (≥3000 rcf, 5 min) cleanup->centrifuge2 final Final Extract (Supernatant) centrifuge2->final Take supernatant analysis Ready for HPLC Analysis final->analysis

Figure 2: Experimental Workflow for QuEChERS Sample Preparation.
HPLC-MS/MS Analysis (Recommended Method)

This is the preferred method for trace residue analysis due to its high sensitivity and selectivity.

Instrumentation:

  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute this compound, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

MS/MS Detection (Multiple Reaction Monitoring - MRM):

  • Precursor Ion (Q1): m/z 304.3

  • Product Ions (Q3): Typically, two transitions are monitored for quantification and confirmation (e.g., m/z 147.1 and m/z 115.1). Collision energies would need to be optimized for the specific instrument.

HPLC-UV Analysis (Alternative Method)

For laboratories without access to LC-MS/MS, an HPLC-UV method can be developed. This method is less sensitive and may be more susceptible to matrix interference. The following is a representative method that will likely require optimization and validation for your specific matrix.

Instrumentation:

  • HPLC System: An HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Isocratic or gradient mixture of Acetonitrile and Water. A starting point could be 70:30 (v/v) Acetonitrile:Water. The addition of a small amount of acid (e.g., 0.1% phosphoric acid) may improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 - 40 °C.

  • Detection Wavelength: this compound has UV absorbance maxima at approximately 220 nm and 272 nm. The 220 nm wavelength will offer higher sensitivity but potentially more interference. 272 nm would be more selective.

Data Presentation

The following tables summarize quantitative data from various studies on this compound analysis, primarily using LC-MS/MS, which is the most commonly reported technique.

Table 1: HPLC-MS/MS Method Validation Parameters

Parameter Result Reference
Linearity (R²) > 0.998 [5][6][7]
Limit of Detection (LOD) 1.25 µg/kg [5][6][7]

| Limit of Quantification (LOQ) | 5.0 µg/kg |[5][6][7] |

Table 2: Recovery Data for this compound in Various Matrices

Matrix Spiking Level Average Recovery (%) Relative Standard Deviation (RSD, %) Reference
Livestock Products LOQ 69.1 - 92.4 < 10 [6]
Livestock Products 2 x LOQ > 70 < 10 [6]
Livestock Products 10 x LOQ > 70 < 10 [6]

| Agricultural Products | LOQ, 2xLOQ, 10xLOQ | 61.5 - 97.1 | Not Specified |[7] |

Conclusion

The combination of QuEChERS sample preparation followed by HPLC-MS/MS analysis provides a robust, sensitive, and reliable method for the determination of this compound residues in plant tissues. For laboratories where MS detection is unavailable, an HPLC-UV method can be a viable alternative, although it requires careful optimization and validation to overcome potential matrix effects and ensure adequate sensitivity. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the field.

References

Application Notes and Protocols for Fenpropimorph in Cereal Crop Protection Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fenpropimorph, a morpholine fungicide, in the protection of cereal crops. This document details its mechanism of action, summarizes efficacy data, and provides detailed protocols for experimental research.

Introduction

This compound is a systemic fungicide widely used in agriculture, particularly for the control of powdery mildew (Blumeria graminis) in cereal crops such as wheat and barley.[1][2] Introduced in 1979, it functions as a sterol biosynthesis inhibitor (SBI), disrupting the formation of fungal cell membranes.[2] this compound exhibits both protective and curative properties, and it is absorbed through the leaves and roots with acropetal translocation.[2] It is often used as a standalone product or in mixtures with other fungicides to manage a spectrum of fungal diseases and to mitigate the development of resistance.[2]

Mechanism of Action

This compound disrupts the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3] Specifically, it inhibits two key enzymes in the sterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[3] This inhibition leads to a depletion of ergosterol and an accumulation of atypical sterols, which alters the fluidity and integrity of the fungal cell membrane, ultimately leading to the cessation of fungal growth.[3]

Fungal Sterol Biosynthesis Pathway and Inhibition by this compound

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol FF_MAS 14α-demethylation (inhibited by Azoles/DMIs) Lanosterol->FF_MAS Intermediates Sterol Intermediates (e.g., Fecosterol) FF_MAS->Intermediates Delta14_reductase Sterol Δ14-reductase Intermediates->Delta14_reductase this compound Inhibition Delta8_7_isomerase Sterol Δ8→Δ7-isomerase Intermediates->Delta8_7_isomerase this compound Inhibition Delta14_reductase->Delta8_7_isomerase Ergosterol Ergosterol (Final Product) Delta8_7_isomerase->Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane

Caption: Fungal ergosterol biosynthesis pathway indicating the points of inhibition by this compound.

Application in Cereal Crop Protection

This compound is primarily effective against powdery mildew (Blumeria graminis f. sp. tritici in wheat and Blumeria graminis f. sp. hordei in barley). It is also used to control rusts and other fungal pathogens in various cereal crops.

Quantitative Efficacy Data

The efficacy of this compound can vary depending on the target pathogen, crop, environmental conditions, and the presence of fungicide resistance. The following tables summarize available data on its performance.

Table 1: Efficacy of this compound against Powdery Mildew in Wheat

Application Rate (g a.i./ha)Disease Control (%)Crop Stage at ApplicationReference
75087.3Tillering or first symptoms[4]
562.5Not specifiedNot specified[5]
375Not specifiedNot specified[5]

Table 2: Efficacy of this compound against Powdery Mildew in Barley

Application Rate (g a.i./ha)Yield Increase (%)Crop Stage at ApplicationReference
7505-13Late booting (GS49)[6][7]
375Not specifiedNot specified[2]

Fungicide Resistance

The development of resistance to fungicides is a significant concern in crop protection.[2] For this compound, resistance in Blumeria graminis has been linked to mutations in the Erg24 gene, which encodes the sterol Δ14-reductase enzyme.[8] Monitoring the sensitivity of pathogen populations to this compound is crucial for sustainable disease management.

Experimental Protocols

Protocol 1: In Vitro Sensitivity Testing of Blumeria graminis to this compound using a Detached Leaf Assay

This protocol is adapted from methods used for assessing fungicide sensitivity in obligate biotrophic fungi.[9][10][11]

1. Plant Material and Inoculum Preparation:

  • Grow a susceptible wheat (e.g., 'Ambassador') or barley (e.g., 'Golden Promise') cultivar under controlled conditions (16h light/8h dark, 20°C).[1][12]

  • Maintain a culture of the target Blumeria graminis isolate on separate, healthy plants of the same cultivar.[3]

  • Prepare a spore suspension by shaking heavily sporulating leaves over a solution of a non-phytotoxic surfactant (e.g., 0.01% Tween 20) in sterile distilled water.[3]

  • Adjust the spore concentration to approximately 1 x 10^5 conidia/mL using a hemocytometer.

2. Fungicide Solutions:

  • Prepare a stock solution of technical-grade this compound in a suitable solvent (e.g., acetone or ethanol).

  • Create a dilution series of this compound in sterile distilled water containing the surfactant to achieve final concentrations ranging from 0.01 to 100 mg/L. Include a solvent-only control.

3. Detached Leaf Assay:

  • Excise 4-5 cm segments from the middle of the second or third fully expanded leaves of 10-14 day old seedlings.

  • Place the leaf segments, adaxial side up, on 1% water agar in Petri dishes. The agar should be amended with a senescence inhibitor like benzimidazole (50 ppm) to keep the leaves green.[13]

  • Apply 20 µL of each this compound dilution (or control) to the center of each leaf segment and allow it to dry in a laminar flow hood.

  • Inoculate each leaf segment by spraying with the prepared spore suspension until fine droplets are visible on the leaf surface.

  • Seal the Petri dishes with parafilm and incubate at 20°C with a 16-hour photoperiod.

4. Assessment:

  • After 7-10 days of incubation, assess the percentage of the leaf area covered by powdery mildew colonies under a dissecting microscope.

  • Calculate the effective concentration that inhibits 50% of fungal growth (EC50) by plotting the percentage of disease control against the log of the fungicide concentration and fitting a dose-response curve.

Protocol 2: Field Efficacy Trial for this compound against Cereal Powdery Mildew

This protocol is based on established guidelines for fungicide efficacy trials.[4][12]

1. Experimental Design:

  • Use a randomized complete block design with at least four replications.[4]

  • Plot size should be a minimum of 10 m².[4]

2. Treatments:

  • Include an untreated control.

  • Apply this compound at various rates (e.g., 375, 562.5, and 750 g a.i./ha).

  • Include a standard reference fungicide for comparison.

3. Application:

  • Apply fungicides at the first sign of disease or at a specific growth stage (e.g., Zadoks GS 31-32).

  • Use a calibrated sprayer to ensure uniform coverage. Record the spray volume (e.g., 200 L/ha).

4. Disease Assessment:

  • Assess disease severity as the percentage of leaf area affected by powdery mildew on the top three leaves of 20 randomly selected tillers per plot.

  • Conduct assessments at regular intervals (e.g., 14, 21, and 28 days after application) to calculate the Area Under the Disease Progress Curve (AUDPC).[2]

5. Data Analysis:

  • Analyze disease severity and AUDPC data using Analysis of Variance (ANOVA).

  • Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

  • Calculate the percentage of disease control for each treatment relative to the untreated control.

Experimental Workflow for Fungicide Efficacy Testing

G start Start: New Fungicide Candidate (e.g., this compound formulation) lab In Vitro / Detached Leaf Assay (Determine EC50) start->lab greenhouse Greenhouse Trials (Dose-ranging & Phytotoxicity) lab->greenhouse field Small-Plot Field Trials (Efficacy & Crop Safety) greenhouse->field multi_loc Multi-location / Multi-year Trials field->multi_loc resist Resistance Monitoring multi_loc->resist IPM Integration into IPM Strategy multi_loc->IPM end End: Product Registration & Commercial Use IPM->end G scout Scout for Powdery Mildew (Growth Stage GS31-39) threshold Is Disease Present on >25% of Tillers on Lower Leaves? scout->threshold Observe variety Is the Cultivar Susceptible? threshold->variety Yes no_apply Do Not Apply Fungicide. Continue Scouting. threshold->no_apply No weather Are Weather Conditions Favorable for Disease Spread? variety->weather Yes variety->no_apply No (Resistant) apply Apply this compound (or suitable alternative) weather->apply Yes weather->no_apply No (Dry, Hot) monitor Monitor Efficacy and Re-scout in 14-21 days apply->monitor

References

Application Notes and Protocols for In Vivo Assays of Fenpropimorph Activity Against Powdery Mildew

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vivo assays to evaluate the efficacy of Fenpropimorph against powdery mildew, caused by the obligate biotrophic fungus Blumeria graminis f. sp. tritici on wheat. The included methodologies cover both detached leaf and whole plant assays, allowing for controlled laboratory screening and field-relevant evaluation.

Introduction to this compound and Powdery Mildew

This compound is a systemic morpholine fungicide widely used for the control of powdery mildew and rusts in cereal crops.[1] Its primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical process for the integrity and function of fungal cell membranes.[2] Specifically, this compound targets two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase and Δ8→Δ7-isomerase.[1] This disruption leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately inhibiting fungal growth.[3]

Powdery mildew, caused by Blumeria graminis f. sp. tritici in wheat, is a significant foliar disease worldwide, leading to substantial yield losses.[1][4] The fungus is an obligate biotroph, meaning it can only grow and reproduce on living host tissue.[1] The disease cycle begins with the germination of a conidium (asexual spore) or an ascospore (sexual spore) on the leaf surface, followed by the formation of a germ tube and an appressorium for penetration of the host epidermis.[5][6] Successful infection leads to the formation of a haustorium within the host cell to absorb nutrients, and the subsequent development of mycelial growth on the leaf surface, which produces new conidia for secondary infections.[5]

Data Presentation: Efficacy of this compound Against Wheat Powdery Mildew

The following tables summarize quantitative data on the efficacy of this compound from field trials. It is important to note that many studies evaluate this compound in combination with other fungicides. The data presented here focuses on treatments where this compound was a key active ingredient.

Table 1: Control Efficacy of this compound-Containing Fungicides in Field Trials

Treatment (Active Ingredients)Application RateDisease Assessment MetricControl Efficacy (%)Reference
This compound (as Corbel®)5 applications of 0.4 L/haAUDPC¹Data presented as AUDPC values[1]
This compound (as Corbel®)2 applications of 1.0 L/haAUDPC¹Data presented as AUDPC values[1]
This compound + Propiconazole (as Tilt Top®)5 applications of 0.4 L/haAUDPC¹Data presented as AUDPC values[1]
This compound + Propiconazole (as Tilt Top®)2 applications of 1.0 L/haAUDPC¹Data presented as AUDPC values[1]
Tebuconazole + Spiroxamine + Triadimenol0.3% and 0.6% concentrationsDuration of fungicide activity (days)12-13 days of protection[7]

¹Area Under the Disease Progress Curve; a quantitative measure of disease intensity over time. Direct percentage control was not provided in this format.

Experimental Protocols

Detached Leaf Assay for Fungicide Efficacy Screening

This protocol is adapted for testing the efficacy of fungicides like this compound on wheat leaves infected with powdery mildew in a controlled laboratory setting.[8][9][10]

Objective: To determine the dose-response relationship and efficacy of this compound in inhibiting the growth of Blumeria graminis f. sp. tritici on detached wheat leaves.

Materials:

  • Wheat seedlings (a susceptible variety, e.g., 'Jingshuang16'[11]), 10-14 days old

  • Blumeria graminis f. sp. tritici inoculum (fresh conidia)

  • This compound stock solution and a series of dilutions

  • Petri dishes (9 cm diameter)

  • Water agar (0.5-1% w/v) or filter paper

  • Benzimidazole solution (50 ppm) or 6-benzylaminopurine (6-BA, 75 mg/L) as a senescence inhibitor[8][12]

  • Sterile distilled water

  • Tween 20 or similar surfactant

  • Fine paintbrush or atomizer

  • Incubation chamber with controlled temperature (18-20°C) and photoperiod (16h light/8h dark)

  • Stereomicroscope

Procedure:

  • Preparation of Plates: Prepare Petri dishes with either a layer of water agar supplemented with a senescence inhibitor or with 2-3 layers of sterile filter paper moistened with sterile distilled water containing the senescence inhibitor.

  • Leaf Excision: Excise healthy, fully expanded primary or secondary leaves from the wheat seedlings. Cut them into segments of approximately 4-5 cm.

  • Fungicide Application (Protective Assay): a. Prepare a series of this compound dilutions in sterile distilled water with a small amount of surfactant (e.g., 0.01% Tween 20). Include a negative control (water + surfactant). b. Thoroughly spray the detached leaf segments with the respective fungicide solutions until runoff. c. Allow the leaves to air dry in a sterile environment.

  • Fungicide Application (Curative Assay): a. Inoculate the leaf segments as described in step 6. b. At a specified time post-inoculation (e.g., 24 or 48 hours), apply the this compound solutions as described in step 3.

  • Leaf Placement: Place the treated leaf segments adaxial (upper) side up onto the prepared Petri dishes.

  • Inoculation: a. Collect fresh conidia from heavily infected wheat plants by gently tapping the infected leaves over the detached leaf segments or by using a fine paintbrush to transfer the spores. b. Alternatively, prepare a spore suspension in sterile water (e.g., 1x10^5 conidia/mL) and spray it evenly onto the leaf segments.

  • Incubation: Seal the Petri dishes with parafilm and incubate them in a growth chamber at 18-20°C with a 16-hour photoperiod.

  • Disease Assessment: a. After 7-10 days of incubation, observe the leaves under a stereomicroscope. b. Assess the disease severity by estimating the percentage of the leaf area covered by powdery mildew colonies for each treatment. c. Alternatively, count the number of powdery mildew pustules per leaf segment.

  • Data Analysis: a. Calculate the percentage of disease control for each this compound concentration relative to the negative control. b. If a dose-response is established, calculate the EC50 (Effective Concentration to inhibit 50% of disease development).

Whole Plant Spray Assay for Fungicide Efficacy

This protocol outlines a method for evaluating the efficacy of this compound on whole wheat plants grown in a greenhouse or controlled environment.[7]

Objective: To assess the protective and curative activity of this compound against powdery mildew on whole wheat plants.

Materials:

  • Potted wheat seedlings (susceptible variety) at the 2-3 leaf stage.

  • Blumeria graminis f. sp. tritici inoculum.

  • This compound solutions of varying concentrations.

  • Spray bottle or a precision sprayer.

  • Greenhouse or growth chamber with controlled conditions (18-22°C, high humidity for infection, then lower humidity).

  • Disease assessment scale (e.g., percentage of leaf area infected).

Procedure:

  • Plant Growth: Grow wheat seedlings in pots until they reach the 2-3 leaf stage.

  • Fungicide Application (Protective): a. Spray a set of plants with different concentrations of this compound solution until the foliage is thoroughly wet. b. Include a control group sprayed only with water and surfactant. c. Allow the plants to dry.

  • Inoculation: a. 24 hours after the protective fungicide application, inoculate all plants (including the curative group and controls) with powdery mildew conidia. This can be done by shaking heavily infected "spreader" plants over the test plants or by using a spore suspension.

  • Fungicide Application (Curative): a. At 48-72 hours post-inoculation, spray a separate group of inoculated plants with the this compound solutions.

  • Incubation: Maintain the plants in a controlled environment favorable for disease development (initially high humidity to promote infection, followed by moderate humidity).

  • Disease Assessment: a. 7-14 days after inoculation, assess the disease severity on the upper leaves of each plant. b. Use a visual scoring system to estimate the percentage of leaf area covered with powdery mildew.

  • Data Analysis: a. Calculate the mean disease severity for each treatment group. b. Determine the percent control for each this compound concentration compared to the untreated control.

Visualizations

Ergosterol Biosynthesis Pathway and this compound Inhibition

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor This compound Action Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol 14α-demethylase (Inhibited by Azoles) Fecosterol Fecosterol 14-demethylated lanosterol->Fecosterol Δ14-reductase Episterol Episterol Fecosterol->Episterol Δ8→Δ7-isomerase Ergosterol Ergosterol Episterol->Ergosterol ...multiple steps This compound This compound This compound->14-demethylated lanosterol Inhibits Δ14-reductase This compound->Fecosterol Inhibits Δ8→Δ7-isomerase

Caption: this compound inhibits ergosterol biosynthesis at two key enzymatic steps.

Experimental Workflow for Detached Leaf Assay

Detached_Leaf_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Inoculation cluster_analysis Incubation & Analysis A Prepare Agar Plates with Senescence Inhibitor B Excise Wheat Leaf Segments A->B C Apply this compound (Protective Assay) B->C D Place Leaves on Agar B->D For Curative Assay C->D E Inoculate with Powdery Mildew Spores D->E F Apply this compound (Curative Assay) E->F After 24-48h G Incubate (7-10 days) E->G F->G H Assess Disease Severity G->H I Calculate % Control and EC50 H->I

Caption: Workflow for assessing this compound efficacy using a detached leaf assay.

Powdery Mildew Infection Cycle on Wheat

Powdery_Mildew_Infection_Cycle cluster_infection Infection Process cluster_colonization Colonization & Reproduction A Conidium/Ascospore lands on leaf B Germination & Germ Tube Formation A->B C Appressorium Formation B->C D Penetration of Epidermis C->D E Haustorium Formation in Host Cell D->E F Mycelial Growth on Leaf Surface E->F G Conidiophore Formation F->G H Release of New Conidia (Secondary Infection) G->H H->A Dispersal

Caption: The infection and reproduction cycle of powdery mildew on a wheat leaf.

References

Application Notes and Protocols for the Gas Chromatographic Analysis of Fenpropimorph

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of the fungicide Fenpropimorph in various matrices using gas chromatography (GC). The methodologies outlined are based on established and validated techniques, offering reliable and reproducible results for residue analysis and monitoring.

Introduction

This compound is a systemic morpholine fungicide widely used in agriculture to control diseases in crops such as cereals and bananas.[1] Its analysis is crucial for ensuring food safety, environmental monitoring, and regulatory compliance. Gas chromatography, coupled with various detectors, offers a robust and sensitive approach for the determination of this compound residues. This document details methods using Nitrogen-Phosphorus Detection (NPD) and Mass Spectrometry (MS), including tandem MS (MS/MS), providing a comprehensive guide for laboratory professionals.

Analytical Methods Overview

Gas chromatography is a preferred technique for the analysis of thermally stable and volatile compounds like this compound.[2] The choice of detector depends on the required sensitivity and selectivity.

  • GC-NPD: Nitrogen-Phosphorus Detection is a highly sensitive and specific method for nitrogen-containing compounds like this compound, making it suitable for residue analysis in various sample types.[3]

  • GC-MS and GC-MS/MS: Mass Spectrometry provides high selectivity and structural information, enabling confident identification and quantification of this compound, even in complex matrices.[4][5][6] Tandem mass spectrometry (GC-MS/MS) further enhances selectivity and reduces matrix interference.[4][5][6]

Sample Preparation

Effective sample preparation is critical for accurate and precise GC analysis. The primary goal is to extract this compound from the sample matrix and remove interfering components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient sample preparation technique for pesticide residue analysis in food matrices.[5][6][7]

QuEChERS Protocol for Fruits and Vegetables

This protocol is a modification of the widely used QuEChERS method.[5][6][7]

Materials:

  • Homogenized sample (e.g., fruits, vegetables)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) kit containing primary secondary amine (PSA) and MgSO₄

  • Centrifuge and centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing PSA and anhydrous MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract:

    • The supernatant is the final extract. Transfer it to an autosampler vial for GC analysis.

Solvent Extraction for Cereal and Soil Samples

For matrices like cereals and soil, a solvent extraction followed by cleanup is often employed.[3][8]

Materials:

  • Homogenized sample (e.g., cereal grain, soil)

  • Acetone/water mixture (2:1, v/v)[3][8]

  • Dichloromethane

  • Sodium chloride solution, saturated

  • Sodium sulfate, anhydrous

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (e.g., Florisil)

Procedure:

  • Extraction:

    • Weigh 20 g of the homogenized sample into a flask.

    • Add 100 mL of acetone/water (2:1) and homogenize for 2 minutes.

    • Filter the extract through a Büchner funnel.

    • Transfer the filtrate to a separatory funnel.

  • Liquid-Liquid Partitioning:

    • Add 50 mL of saturated NaCl solution and 50 mL of dichloromethane to the separatory funnel.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the lower organic layer.

    • Repeat the partitioning of the aqueous layer with another 50 mL of dichloromethane.

    • Combine the organic layers and dry by passing through anhydrous sodium sulfate.

  • Cleanup:

    • Concentrate the extract to near dryness using a rotary evaporator.

    • Re-dissolve the residue in a suitable solvent for SPE cleanup (e.g., hexane-acetone).

    • Perform SPE cleanup according to the manufacturer's instructions for the chosen cartridge.

    • Elute the analyte and concentrate the eluate to the final volume for GC injection.

Gas Chromatography Methods

The following tables summarize the instrumental parameters for the analysis of this compound using different GC systems.

GC-MS/MS Method for Multi-Residue Analysis in Fruits and Vegetables[4]
ParameterSetting
Gas Chromatograph Agilent Intuvo 9000 GC or equivalent
Column 2 x 15 m Intuvo HP-5ms Ultra Inert (UI) with mid-column backflush
Injection Volume 1 µL
Inlet Temperature 250°C
Carrier Gas Helium
Oven Program 60°C (1 min hold), then 100°C/min to 180°C, then 40°C/min to 310°C (2 min hold)
Total Run Time 12.4 minutes
Mass Spectrometer Agilent 7010B Triple Quadrupole MS or equivalent
Ionization Mode Electron Ionization (EI)
Acquisition Mode Dynamic Multiple Reaction Monitoring (dMRM)
MRM Transitions Quantifier: 128 -> 110, Qualifier: 128 -> 70
Retention Time ~6.44 min
GC-NPD Method for Citrus Fruit[9]
ParameterSetting
Gas Chromatograph Not specified, equipped with NPD
Column OV-17
Injection Volume Not specified
Inlet Temperature Not specified
Carrier Gas Nitrogen
Oven Program Not specified
Detector Nitrogen-Phosphorus Detector (NPD)
Limit of Detection 0.01 mg/kg

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies for the analysis of this compound.

Method Performance in Fruits and Vegetables (GC-MS/MS)[4]
MatrixFortification Level (µg/kg)Average Recovery (%)RSD (%)LOQ (µg/kg)
Apple109552
Orange109842
Tomato109262
Method Performance in Citrus Fruit (GC-NPD)[9]
MatrixFortification Level (mg/kg)Average Recovery (%)
Orange PeelNot specified> 70
Clementine PeelNot specified> 70

Experimental Workflow and Diagrams

The following diagrams illustrate the logical flow of the analytical procedures described.

Fenpropimorph_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample Collection (e.g., Fruits, Cereals) Homogenization Homogenization Sample->Homogenization Extraction Extraction (QuEChERS or Solvent Extraction) Homogenization->Extraction Cleanup Cleanup (d-SPE or SPE) Extraction->Cleanup GC_Injection GC Injection Cleanup->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (MS/MS or NPD) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting QuEChERS_Workflow Start 10g Homogenized Sample Add_ACN Add 10mL Acetonitrile Start->Add_ACN Add_Salts Add Extraction Salts (MgSO4, NaCl) Add_ACN->Add_Salts Shake Shake (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Transfer_Aliquot Transfer 1mL Supernatant Centrifuge1->Transfer_Aliquot dSPE_Cleanup d-SPE Cleanup (PSA, MgSO4) Transfer_Aliquot->dSPE_Cleanup Vortex Vortex (30 sec) dSPE_Cleanup->Vortex Centrifuge2 Centrifuge (5 min) Vortex->Centrifuge2 Final_Extract Final Extract for GC Centrifuge2->Final_Extract

References

Application Note: Simultaneous Determination of Fenpropimorph and its Metabolite Fenpropimorph Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenpropimorph is a systemic morpholine fungicide widely used in agriculture, primarily for the control of fungal diseases in cereal crops.[1][2] Its mode of action involves the inhibition of sterol biosynthesis in fungi.[1] Due to its widespread use, monitoring for residues of this compound and its metabolites in food products is crucial for ensuring consumer safety.[3] The primary metabolite of concern included in monitoring and risk assessments is this compound acid.[3]

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its major metabolite, this compound acid. The protocol utilizes a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method, which is applicable to a variety of complex matrices, including livestock products.[3][4]

Metabolic Pathway of this compound

The metabolism of this compound in both plants and animals primarily involves oxidation.[5] A key step is the oxidation of the tert-butyl group on the phenyl ring, which leads to the formation of the carboxylic acid metabolite, this compound acid (also known as BF 421-2).[5][6] Further degradation of the morpholine ring can also occur.[5][6] This pathway highlights the importance of a simultaneous analytical method for both the parent compound and its significant metabolite.

Fenpropimorph_Metabolism FEN This compound MET This compound Acid (BF 421-2) FEN->MET Oxidation OTHER Further Degradation Products MET->OTHER Ring Degradation

Figure 1: Metabolic Pathway of this compound.

Experimental Protocols

This section provides a detailed methodology for sample preparation and instrumental analysis.

Sample Preparation: Modified QuEChERS Protocol

The QuEChERS method is highly effective for extracting pesticide residues from complex food matrices.[3] This protocol is adapted for the analysis of this compound and this compound acid in matrices like agricultural products and livestock tissues.[3][7]

  • Homogenization: Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube. For certain matrices, adding 1% acetic acid to the acetonitrile can improve recovery.[4]

    • Add internal standards if required.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute either manually or using a mechanical shaker.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.

    • The d-SPE tube should contain cleanup sorbents such as 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA).

    • Vortex the tube for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

The instrumental conditions must be optimized for the separation and detection of both analytes.[3]

1. Liquid Chromatography (LC) Conditions: A C18 column is commonly used for the chromatographic separation of this compound and its metabolites.[3]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Optimized linear gradient (e.g., start at 5-10% B, ramp to 95-98% B)
Flow Rate 0.3 - 0.6 mL/min[3][8]
Injection Volume 1 - 10 µL
Column Temp. 40 °C

2. Mass Spectrometry (MS) Conditions: Analysis is performed using a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[3]

ParameterRecommended Condition
Ionization Source Electrospray Ionization (ESI), Positive Mode
Source Temp. 150 °C[3][9]
Desolvation Temp. 400 °C[3][9]
Desolvation Gas 650 L/h[3][9]
Cone Gas Flow 50 L/h[3][9]
Collision Gas Argon

MRM Transitions: The selection of precursor and product ions is critical for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
This compound 304.3147.132[3]175.145[3]
This compound Acid 334.3147.136[3]205.138[3]

Experimental Workflow

The overall analytical process from sample receipt to final data reporting is summarized in the workflow diagram below.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Extract QuEChERS Extraction (Acetonitrile + Salts) Sample->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Clean d-SPE Cleanup (PSA + MgSO4) Centrifuge1->Clean Centrifuge2 Centrifugation Clean->Centrifuge2 Filter Filtration (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis (MRM Mode) Filter->LCMS Data Data Processing & Quantification LCMS->Data

References

Application Notes and Protocols for Generating Fenpropimorph-Resistant Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpropimorph is a systemic morpholine fungicide widely used to control a variety of fungal pathogens, particularly in cereal crops.[1][2] Its primary mode of action is the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity and function of fungal cell membranes.[3][4] this compound specifically targets two key enzymes: sterol Δ14-reductase (encoded by the ERG24 gene) and sterol Δ8→Δ7-isomerase (encoded by the ERG2 gene).[4][5][6] Inhibition of these enzymes leads to the depletion of essential ergosterol and the accumulation of toxic, atypical sterols, ultimately resulting in fungistatic effects and cell cycle arrest.[1][5]

The emergence of fungicide resistance is a significant challenge in agriculture and clinical settings.[7] Understanding the mechanisms by which fungi develop resistance to compounds like this compound is crucial for developing effective resistance management strategies and for the discovery of new antifungal agents. Laboratory generation and characterization of resistant mutants provide a controlled system to investigate the genetic and biochemical basis of resistance, assess fitness costs associated with resistance mutations, and screen for novel compounds that can overcome existing resistance mechanisms.[1][8]

These application notes provide detailed protocols for the generation, selection, and characterization of this compound-resistant fungal mutants suitable for laboratory studies. The methodologies described are adaptable for various fungal species, with a focus on model organisms like Saccharomyces cerevisiae and Aspergillus niger, which have been instrumental in studying this compound resistance.[9][10]

Signaling Pathway: Ergosterol Biosynthesis Inhibition by this compound

The diagram below illustrates the ergosterol biosynthesis pathway in fungi, highlighting the specific enzymatic steps inhibited by this compound. This disruption is the primary mechanism of its antifungal activity.

G Ergosterol Biosynthesis Pathway and this compound Inhibition cluster_inhibitor Inhibitor Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Fecosterol Fecosterol Lanosterol->Fecosterol ... Episterol Episterol Fecosterol->Episterol Sterol Δ8→Δ7-isomerase (ERG2) Fecosterol->Episterol Ignosterol Ignosterol (Accumulates) Fecosterol->Ignosterol Sterol Δ14-reductase (ERG24) Fecosterol->Ignosterol Ergosterol Ergosterol Episterol->Ergosterol ... This compound This compound This compound->Fecosterol This compound->Episterol This compound->Ignosterol

Caption: Ergosterol biosynthesis pathway showing this compound inhibition points.

Experimental Protocols

Protocol 1: Generation and Selection of this compound-Resistant Mutants

This protocol describes a method for generating and selecting spontaneous or UV-induced this compound-resistant mutants. The gradient plate method is effective for selecting mutants with varying levels of resistance.[9]

Materials:

  • Wild-type fungal strain (e.g., Saccharomyces cerevisiae, Aspergillus niger)

  • Appropriate liquid and solid growth media (e.g., YPD for yeast, PDA for filamentous fungi)

  • This compound stock solution (dissolved in DMSO or ethanol)

  • Sterile petri dishes, spreaders, and micropipette tips

  • UV transilluminator (for induced mutagenesis)

  • Spectrophotometer or hemocytometer for cell/spore counting

Methodology:

  • Preparation of Fungal Inoculum:

    • For yeast, grow a culture in liquid medium to the mid-log phase.

    • For filamentous fungi, harvest spores from a mature culture plate using sterile water or a saline solution with a surfactant (e.g., 0.05% Tween 80).

    • Adjust the concentration of cells/spores to approximately 1 x 10⁶ cells/mL or spores/mL.

  • Mutagenesis (Optional):

    • To induce mutations, expose a thin layer of the cell/spore suspension in a petri dish to UV light (254 nm).

    • The exposure time should be calibrated to achieve a kill rate of 90-99%, which typically increases the frequency of mutations.[7] This step should be performed with appropriate safety precautions.

  • Selection of Mutants using Gradient Plates:

    • Prepare square petri dishes with two layers of agar medium.

    • Pour the first layer of non-amended agar medium with the plate tilted at an angle and allow it to solidify.

    • Place the plate flat and pour the second layer of agar medium containing a selective concentration of this compound. This creates a concentration gradient of the fungicide across the plate. The concentration used will depend on the sensitivity of the wild-type strain (typically 2-10 times the Minimum Inhibitory Concentration).

    • Spread 100-200 µL of the fungal inoculum (mutagenized or non-mutagenized) evenly over the surface of the gradient plate.

    • Incubate the plates at the optimal growth temperature for the fungus.

  • Isolation and Purification of Resistant Colonies:

    • Resistant colonies will appear on the plate, particularly in the region of higher this compound concentration, after several days to weeks of incubation.

    • Pick individual colonies and streak them onto fresh selective agar plates containing a uniform, high concentration of this compound to confirm the resistance phenotype.

    • Repeat the streaking process at least three times to ensure the purity of the mutant isolates.

  • Long-Term Storage:

    • Store purified resistant mutants as glycerol stocks at -80°C or another appropriate method for long-term preservation.

G Workflow for Generating and Selecting Resistant Mutants start Start: Wild-Type Fungal Strain prep_inoculum Prepare Cell/Spore Inoculum start->prep_inoculum mutagenesis Optional: UV Mutagenesis prep_inoculum->mutagenesis optional selection Plate on this compound Gradient Agar prep_inoculum->selection mutagenesis->selection incubation Incubate selection->incubation isolation Isolate Colonies from High-Concentration Zone incubation->isolation purification Purify by Serial Streaking on Selective Media isolation->purification storage Characterize and Store Resistant Mutants purification->storage

Caption: Workflow for generating and selecting this compound-resistant mutants.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the MIC of this compound for wild-type and mutant strains, providing a quantitative measure of resistance.

Materials:

  • Wild-type and putative resistant fungal isolates

  • 96-well microtiter plates

  • Liquid growth medium

  • This compound stock solution

  • Microplate reader or spectrophotometer

Methodology:

  • Prepare Inoculum: Prepare a standardized fungal inoculum as described in Protocol 1, step 1.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the liquid growth medium across the wells of a 96-well plate. Include a positive control (no fungicide) and a negative control (no fungus).

  • Inoculation: Inoculate each well (except the negative control) with the standardized fungal suspension.

  • Incubation: Incubate the plates at the optimal growth temperature for 24-72 hours, depending on the fungal growth rate.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥90%) compared to the positive control. This can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm).

  • Calculate Resistance Factor (RF):

    • RF = MIC (Resistant Mutant) / MIC (Wild-Type Strain)

Data Presentation:

Strain IDMIC (µg/mL) of this compoundResistance Factor (RF)
Wild-Type0.51
Mutant FPM-R18.016
Mutant FPM-R216.032
Mutant FPM-R3>32.0>64
Protocol 3: Characterization of Resistant Mutants

This protocol outlines key experiments to characterize the generated mutants to understand the resistance mechanism and its biological cost.

A. Cross-Resistance Profiling:

  • Objective: To determine if the resistance mechanism is specific to this compound or provides resistance to other fungicides.

  • Method: Determine the MICs of the mutant strains for other morpholine fungicides (e.g., fenpropidin, dodemorph) and fungicides with different modes of action, such as azoles (e.g., ketoconazole) which target Erg11.[9]

Data Presentation:

Strain IDThis compound RFFenpropidin RFKetoconazole RF
Wild-Type111
Mutant FPM-R116141.2
Mutant FPM-R232300.9

B. Fitness Cost Assessment:

  • Objective: To evaluate if the resistance mutation impairs the fungus's fitness in the absence of the fungicide.[8][11]

  • Method: Compare key fitness parameters between wild-type and mutant strains grown in a fungicide-free medium.

    • Mycelial Growth Rate: Measure the colony diameter over time on solid medium.

    • Sporulation: Quantify the number of spores produced per colony area.

    • Spore Germination: Determine the percentage of spores that germinate over a set time period.

    • Competitive Fitness Assay: Co-culture wild-type and resistant strains and measure the change in their relative frequencies over several generations.[12]

Data Presentation:

Strain IDRelative Mycelial Growth Rate (%)Relative Sporulation (%)
Wild-Type100100
Mutant FPM-R19588
Mutant FPM-R28575

C. Molecular Analysis:

  • Objective: To identify the genetic basis of resistance.

  • Method:

    • DNA Extraction: Extract genomic DNA from wild-type and resistant strains.

    • PCR and Sequencing: Amplify and sequence the target genes (ERG2, ERG24) and potentially other related genes in the sterol biosynthesis pathway.[4] Also, consider sequencing genes known to regulate efflux pumps.[13]

    • Sequence Analysis: Compare the sequences from mutant and wild-type strains to identify mutations (e.g., single nucleotide polymorphisms - SNPs) that may confer resistance.

G Workflow for Characterization of Resistant Mutants cluster_char Characterization Assays cluster_data Data Output start Purified Resistant Mutant mic_testing Confirm Resistance: MIC Determination start->mic_testing cross_resistance Cross-Resistance Profiling mic_testing->cross_resistance fitness_cost Fitness Cost Assessment mic_testing->fitness_cost molecular_analysis Molecular Analysis (Gene Sequencing) mic_testing->molecular_analysis cr_data Resistance Profile cross_resistance->cr_data fc_data Fitness Parameters fitness_cost->fc_data ma_data Genetic Mutations molecular_analysis->ma_data

Caption: Workflow for the characterization of this compound-resistant mutants.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the laboratory-based generation and analysis of this compound-resistant fungal mutants. By systematically creating and characterizing these mutants, researchers can gain valuable insights into the molecular mechanisms of fungicide resistance, the evolutionary fitness of resistant strains, and the potential for cross-resistance to other antifungal agents. This knowledge is fundamental for the development of sustainable disease management strategies and the rational design of new fungicides that can circumvent existing resistance mechanisms.

References

Application Notes and Protocols for Assessing Fenpropimorph's Impact on Mycorrhizal Fungi

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenpropimorph is a systemic morpholine fungicide widely used in agriculture to control pathogens like powdery mildew and rusts in cereals.[1][2] Its mode of action is the inhibition of sterol biosynthesis (SBI), which is crucial for the integrity and function of fungal cell membranes.[1][3] While effective against target pathogens, there is significant concern about its impact on non-target, beneficial microorganisms such as arbuscular mycorrhizal (AM) fungi. AM fungi form symbiotic relationships with the roots of most terrestrial plants, enhancing nutrient and water uptake.[4][5] Assessing the ecotoxicological effects of fungicides like this compound on these symbionts is critical for sustainable agricultural practices.

These application notes provide detailed protocols for researchers to assess the impact of this compound on the morphology, physiology, and molecular biology of AM fungi.

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound primarily targets two enzymes within the ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[1] Inhibition of these enzymes leads to a depletion of essential sterols (like ergosterol) and an accumulation of unusual or toxic intermediate sterols (e.g., 9β,19-cyclopropylsterols, Δ8,14-sterols).[6] This disruption of sterol composition compromises the fluidity and integrity of the fungal cell membrane, leading to fungistatic or fungicidal effects.[1]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Sterol Intermediates Lanosterol->Intermediates Ergosterol Essential Sterols (e.g., Ergosterol) Intermediates->Ergosterol Abnormal Accumulation of Abnormal Sterols Intermediates->Abnormal Membrane Functional Cell Membrane Ergosterol->Membrane Disrupted Disrupted Membrane (Increased Permeability) Abnormal->Disrupted This compound This compound This compound->Intermediates Inhibits Δ14-reductase & Δ8->Δ7-isomerase

Caption: this compound's mechanism of action in fungi.

Application Note 1: Morphological and Developmental Impact Assessment

This section describes methods to evaluate the effects of this compound on the physical development and symbiotic structures of AM fungi. The use of in vitro monoxenic cultures is highly recommended as it allows for direct observation and quantification of fungal growth in a controlled environment, free from other microorganisms.[7][8]

Protocol 1: In Vitro Assessment using Bi-compartmental Monoxenic Cultures

This protocol is adapted from studies that investigated the direct impact of this compound on the extraradical mycelium of Glomus intraradices (now Rhizophagus irregularis).

Objective: To quantify the effects of this compound on AM fungal spore germination, hyphal growth, and sporulation, while separating the effect on the fungus from the host plant.

Materials:

  • Transformed carrot roots (Daucus carota) or other suitable host (e.g., Medicago truncatula).[4][9]

  • AM fungal spores (e.g., Rhizophagus irregularis).

  • Bi-compartmental Petri plates (9 cm diameter).

  • Modified Strullu-Romand (MSR) medium.

  • This compound stock solution (in acetone or DMSO).

  • Sterile water, acetone/DMSO (for control).

  • Microscope with gridline eyepiece for quantification.

Procedure:

  • System Setup:

    • Establish a monoxenic culture by placing a segment of transformed carrot root and germinated AM fungal spores in one compartment (Root Compartment) of a bi-compartmental Petri plate containing MSR medium.

    • Allow the symbiosis to establish and the extraradical mycelium to grow into the adjacent, empty compartment (Fungal Compartment). This typically takes 4-6 weeks.

  • Fungicide Application:

    • Prepare MSR medium containing the desired final concentrations of this compound (e.g., 0.02, 0.2, 2, 20 mg/L). Include a control medium with the same concentration of the solvent (e.g., acetone) used for the this compound stock.

    • Once the extraradical mycelium is well-developed in the Fungal Compartment, carefully add the this compound-containing medium to this compartment only.

  • Incubation:

    • Incubate the plates in the dark at 27°C for a defined period (e.g., 2-4 weeks).[10]

  • Data Collection and Analysis:

    • Hyphal Growth: Measure the total length of the extraradical mycelium in the Fungal Compartment using the gridline intersect method.

    • Sporulation: Count the number of newly formed spores in the Fungal Compartment.

    • Root Colonization: Harvest the roots from the Root Compartment. Clear the roots with 10% KOH and stain them with 0.05% Trypan Blue.[10][11] Quantify the percentage of root length colonized by AM fungi (including arbuscules, vesicles, and hyphae) using the magnified intersections method under a microscope at 200x magnification.[11]

    • Fungal Biomass: The fungal biomass in the Fungal Compartment can be estimated by harvesting the mycelium, drying it, and measuring its weight.

cluster_0 Quantification Methods A 1. Establish Monoxenic Culture in Bi-compartmental Plate (Root + Fungal Compartments) B 2. Allow Mycelium to Grow into Fungal Compartment A->B C 3. Apply this compound-containing Medium to Fungal Compartment B->C D 4. Incubate in Dark (e.g., 2-4 weeks) C->D E 5. Assessment & Data Collection D->E F Hyphal Length (Gridline Intersect) E->F Extraradical Mycelium G Spore Count E->G Extraradical Mycelium H Root Colonization % (Staining & Microscopy) E->H Intraradical Structures I Fungal Biomass E->I Extraradical Mycelium

Caption: Experimental workflow for in vitro assessment.

Application Note 2: Biochemical and Metabolic Impact Assessment

This compound's primary effect is on sterol metabolism, but this can lead to secondary effects on overall fungal vitality and metabolic activity, such as nutrient transport.

Protocol 2: Analysis of Fungal Sterol Profile

Objective: To determine the changes in sterol composition in AM fungal mycelium and colonized roots following exposure to this compound.

Materials:

  • Mycelium and/or colonized roots from Protocol 1.

  • Saponification solution (e.g., 6% w/v KOH in methanol).

  • Hexane for extraction.

  • Derivatization agent (e.g., BSTFA).

  • Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

  • Sample Preparation: Harvest and freeze-dry fungal mycelium or colonized roots.

  • Saponification: Perform lipid saponification by heating the sample in a methanolic KOH solution.

  • Extraction: Extract the non-saponifiable fraction (containing sterols) with hexane.

  • Derivatization: Evaporate the hexane and derivatize the sterol extracts to make them volatile for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Identify and quantify sterols by comparing mass spectra and retention times with authentic standards. Look for a decrease in normal Δ5-sterols and an accumulation of unusual compounds like Δ8,14-sterols and 9β,19-cyclopropylsterols.[6]

Protocol 3: Histochemical Staining for Metabolic Activity

Objective: To assess the metabolic activity of the extraradical mycelium by measuring the activity of key enzymes like Succinate Dehydrogenase (SDH) and Alkaline Phosphatase (ALP).[9][10]

Materials:

  • Extraradical mycelium from in vitro cultures.

  • For SDH: Tris-HCl buffer, Nitroblue tetrazolium (NBT), NADH.

  • For ALP: Tris-HCl buffer, 5-bromo-4-chloro-3-indolyl phosphate (BCIP), NBT.[10]

  • Microscope.

Procedure:

  • Harvesting: Carefully harvest the extraradical mycelium from the culture plates.

  • Staining:

    • SDH Activity: Incubate the mycelium in a solution containing NBT and NADH. Active mitochondria will reduce the NBT to a visible, dark-blue formazan precipitate.

    • ALP Activity: Incubate the mycelium in a solution containing BCIP and NBT. ALP activity will result in a dark-blue/purple precipitate.

  • Quantification: Mount the stained mycelium on a microscope slide. Observe under a microscope (e.g., at 500x magnification).[10] Use a gridline intersect method to determine the proportion of metabolically active hyphae (i.e., those showing the colored precipitate).[10]

Application Note 3: Molecular Techniques for Impact Assessment

Molecular methods offer high sensitivity and specificity for quantifying fungal biomass and gene expression, providing deeper insights into the effects of this compound.

Protocol 4: Fungal Biomass Quantification by qPCR

Objective: To quantify the amount of AM fungal DNA in colonized roots as a proxy for colonization level, which can be more objective than microscopy.

Materials:

  • Colonized root samples.

  • DNA extraction kit suitable for plant and fungal tissues.

  • Primers specific to AM fungi (e.g., targeting the 18S or ITS rDNA region) and a host plant reference gene.[12][13]

  • qPCR instrument and reagents (e.g., SYBR Green master mix).

Procedure:

  • DNA Extraction: Extract total DNA from freeze-dried and ground root samples.

  • qPCR Assay:

    • Set up qPCR reactions using an AM fungal-specific primer pair (e.g., AML1/AML2) and a primer pair for a single-copy plant gene (for normalization).[12][14]

    • Perform the qPCR run according to the instrument's protocol.

  • Data Analysis:

    • Absolute Quantification: Use a standard curve of known amounts of fungal DNA to quantify the amount of fungal DNA in the sample.[15]

    • Relative Quantification: Use the ΔΔCt method. Normalize the amount of fungal DNA (target) to the amount of plant DNA (reference) to accurately compare colonization levels across different treatments.[12]

Protocol 5: Gene Expression Analysis by qRT-PCR

Objective: To measure changes in the expression of specific fungal genes involved in symbiosis, stress response, or metabolism in response to this compound.

Materials:

  • AM fungal mycelium or colonized roots.

  • RNA extraction kit and reagents for DNase treatment.

  • Reverse transcription kit to synthesize cDNA.

  • Primers for target genes (e.g., phosphate transporters like MtPT4 in the plant, or fungal stress-response genes) and fungal reference/housekeeping genes.[4][16]

  • qPCR instrument and reagents.

Procedure:

  • RNA Extraction: Extract total RNA from fresh or flash-frozen samples. Quality and integrity should be checked.

  • DNase Treatment & cDNA Synthesis: Remove any contaminating genomic DNA and then synthesize first-strand cDNA from the RNA template.

  • qRT-PCR Assay: Perform qPCR using primers for your gene(s) of interest and suitable reference genes.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference genes.[17] This will reveal if this compound up- or down-regulates specific fungal functions.

Quantitative Data Summary

The following tables summarize quantitative data from published studies on the effects of this compound on AM fungi.

Table 1: Effect of this compound on AM Fungal Development (in vitro)

ParameterThis compound Conc. (mg/L)Effect ObservedReference
Mycorrhizal Root Growth Increasing ConcentrationsDrastic reduction[6][7]
Root Colonization Increasing ConcentrationsDrastic reduction[4][6][7]
Extraradical Mycelium Growth Increasing ConcentrationsDrastic reduction[6]
Spore Production Increasing ConcentrationsStrongly affected/reduced[4][8]
Germ Tube Elongation (IC50) 6.450% inhibitory concentration[18]
Hyphal Healing (R. irregularis) 0.02Stimulating effect[19]
Hyphal Healing (R. irregularis) 2Inhibiting effect[19]

Table 2: Effect of this compound on AM Fungal Physiology and Gene Expression

ParameterThis compound Conc. (mg/L)Effect ObservedReference
Total Sterol Content Increasing ConcentrationsDecrease in total sterols
Unusual Sterols 0.02 - 2Accumulation of Δ8,14-sterols, Δ8-sterols[6]
Phosphorus (P) Transport 0.2 - 2Significant decrease[4][9]
Alkaline Phosphatase (ALP) Activity 0.2 - 2Significant decrease[4][9]
Succinate Dehydrogenase (SDH) Activity 0.2 - 2Significant decrease[4][9]
Plant MtPT4 Gene Expression 0.2 - 2Significant decrease[4][9]
Lipid Peroxidation (in roots) 0.2Increase (indicative of oxidative stress)

References

Application Notes: Preparation of Fenpropimorph Stock Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

**Introduction

Fenpropimorph is a morpholine-derived fungicide that functions by disrupting the biosynthesis of sterols, crucial components of fungal cell membranes.[1][2] In laboratory settings, it is a valuable tool for studying sterol pathways in fungi, plants, and even mammalian cells.[1][2][3] Its mechanism of action involves the inhibition of key enzymes such as Δ8-Δ7-sterol isomerase and Δ14-sterol reductase, which ultimately blocks the production of ergosterol in fungi.[1][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for research applications.

Physicochemical and Solubility Data

This compound is typically supplied as a neat, colorless to light yellow oil.[1][3] Understanding its physical properties is essential for accurate stock preparation.

PropertyValueSource
Molecular Formula C₂₀H₃₃NO[1][4][5]
Molecular Weight 303.48 g/mol [1][5][6]
Appearance Neat Oil / Liquid[1][3]
Storage (Neat) -20°C for ≥ 4 years[3][7]
Solubility in DMF ~15 mg/mL (49.43 mM)[1][7]
Solubility in Ethanol ~15 mg/mL[3][7]
Solubility in DMSO ~5 mg/mL[3][7]
Aqueous Solubility Sparingly soluble[3]
Solubility in 1:2 Ethanol:PBS (pH 7.2) ~0.3 mg/mL[3]
Safety and Handling Precautions

This compound is considered a hazardous substance and requires careful handling.[8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a laboratory coat.[9][10]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]

  • Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with plenty of water.[8][9]

  • Ingestion: Harmful if swallowed.[8][11] Do not eat, drink, or smoke when handling.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment as it is toxic to aquatic life.[9][10]

  • Review SDS: Before use, review the complete Safety Data Sheet (SDS) provided by the supplier.[3][8][9][11]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Organic Stock Solution

This protocol describes the preparation of a concentrated stock solution in an organic solvent, which can be stored for long periods and diluted to working concentrations as needed.

Materials:

  • This compound (neat oil)

  • Anhydrous Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol

  • Sterile microcentrifuge tubes or cryovials for aliquoting

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, recommended for DMF)

Procedure:

  • Calculation: Determine the mass of this compound required to prepare a stock solution of the desired concentration and volume. Use the following formula:

    • Mass (g) = Desired Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example: To prepare 5 mL of a 10 mM stock solution:

      • Mass (g) = 0.010 mol/L x 0.005 L x 303.48 g/mol = 0.01517 g (or 15.17 mg)

  • Weighing: Carefully weigh the calculated amount of this compound neat oil into a suitable container. As it is an oil, this is best done by taring the container and adding the oil dropwise until the target mass is reached.

  • Dissolution:

    • Add the chosen solvent (e.g., DMF for a ~15 mg/mL solution) to the container with the this compound.[1]

    • Vortex the solution vigorously until the oil is completely dissolved.

    • For DMF, gentle warming and sonication may be required to achieve full solubility at higher concentrations.[1]

  • Final Volume Adjustment: Carefully add the solvent to reach the final desired volume. Ensure the solution is homogenous.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile, tightly sealed cryovials. This prevents degradation from repeated freeze-thaw cycles.[1]

    • Store the aliquots protected from light at -20°C for up to 1 month or at -80°C for up to 6 months .[1]

Protocol 2: Preparation of an Aqueous Working Solution

This compound has poor solubility in aqueous buffers.[3] This two-step protocol is recommended for preparing working solutions for cell-based assays or other aqueous systems.

Materials:

  • This compound organic stock solution (from Protocol 1, preferably in Ethanol)

  • Sterile aqueous buffer of choice (e.g., PBS, pH 7.2)

  • Sterile tubes for dilution

Procedure:

  • Initial Dilution: First, dissolve this compound in ethanol to create a high-concentration stock.[3] If your primary stock from Protocol 1 is in DMSO or DMF, make an intermediate high-concentration dilution in ethanol.

  • Serial Dilution: Perform a serial dilution of the ethanol-based stock into the final aqueous buffer. It is critical to add the stock solution to the buffer and not the other way around.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock in ethanol:

      • Add 1 µL of the 10 mM stock to 999 µL of the aqueous buffer.

      • Mix immediately and thoroughly by vortexing or inverting.

  • Solubility Limit: Note that the solubility of this compound in a 1:2 solution of ethanol:PBS (pH 7.2) is approximately 0.3 mg/ml.[3] Ensure your final working concentration does not exceed the solubility limit to avoid precipitation.

  • Storage: Aqueous solutions of this compound are not stable. It is highly recommended to prepare them fresh for each experiment and not to store them for more than one day.[3]

Visualizations

Fenpropimorph_Stock_Preparation_Workflow start Start calc Calculate Mass of This compound Needed start->calc weigh Weigh Neat Oil (Hazardous: Use PPE) calc->weigh add_solvent Add Organic Solvent (e.g., DMSO, Ethanol, DMF) weigh->add_solvent dissolve Dissolve Completely (Vortex / Sonicate) add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store end End store->end

Caption: Workflow for preparing this compound organic stock solution.

Ergosterol_Biosynthesis_Inhibition substrate Sterol Precursors enzyme1 Δ14-Sterol Reductase substrate->enzyme1 product Ergosterol (Fungal Membrane Component) enzyme2 Δ8-Δ7-Sterol Isomerase enzyme1->enzyme2 Intermediate Sterols enzyme2->product This compound This compound This compound->enzyme1 This compound->enzyme2 blocked Pathway Blocked

Caption: this compound inhibits enzymes in the ergosterol biosynthesis pathway.

References

Application Notes and Protocols for Evaluating Fenpropimorph Performance in Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for conducting field trials to evaluate the efficacy of Fenpropimorph, a systemic morpholine fungicide. This compound is primarily used for the control of various fungal diseases in cereal crops, most notably powdery mildew and rusts.[1][2] Its mode of action involves the inhibition of the sterol biosynthesis pathway in fungi, a critical process for the formation of functional cell membranes.[1][3]

Introduction to this compound and its Mode of Action

This compound belongs to the morpholine class of fungicides and functions as a sterol biosynthesis inhibitor (SBI).[1][3] Specifically, it disrupts the fungal ergosterol biosynthesis pathway by inhibiting two key enzymes: C-14 reductase and C-8,7 isomerase.[3][4] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately inhibits fungal growth.[5]

Signaling Pathway: Ergosterol Biosynthesis Inhibition by this compound

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and the points of inhibition by this compound.

Fenpropimorph_MoA cluster_inhibitor This compound Inhibition Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14-alpha-demethylase (Target of Azoles) Intermediary Sterols Intermediary Sterols 4,4-dimethyl-cholesta-8,14,24-trienol->Intermediary Sterols C14-reductase Episterol Episterol Intermediary Sterols->Episterol C8,7-isomerase Ergosterol Ergosterol Episterol->Ergosterol This compound This compound This compound->Intermediary Sterols Inhibits C14-reductase This compound->Episterol Inhibits C8,7-isomerase

This compound's inhibition of the ergosterol biosynthesis pathway.

Field Trial Experimental Protocols

A successful field trial requires meticulous planning and execution. The following protocols are designed to ensure the generation of robust and reliable data for the evaluation of this compound's performance.

Experimental Design

A randomized complete block design (RCBD) is recommended to minimize the effects of field variability.[6]

  • Plot Size: Net plot sizes for cereal trials should be a minimum of 10 m².[7] A common plot size is between 20 m² and 60 m².[8]

  • Replication: A minimum of three to four replicates for each treatment is essential for statistical validity.[6][9]

  • Treatments:

    • Untreated Control: This is a critical component to assess the natural disease pressure and the baseline for efficacy calculations.[9]

    • This compound Treatment(s): Include one or more application rates of this compound.

    • Reference/Standard Product: Include a currently registered and effective fungicide for the target disease as a positive control.

  • Randomization: Treatments should be randomly assigned within each block to avoid systematic bias.

Site Selection and Crop Management
  • Site History: Select a field with a history of the target disease to ensure adequate disease pressure.

  • Crop Variety: Use a cereal variety that is known to be susceptible to the target disease.

  • Agronomic Practices: Standard agronomic practices for the region, including fertilization and weed control, should be uniformly applied across all plots.

Application of this compound
  • Equipment: Use a calibrated sprayer to ensure accurate and uniform application.

  • Application Volume: The spray volume should be sufficient to achieve thorough coverage of the plant canopy.

  • Timing: The timing of application is critical and should be based on the crop growth stage (e.g., Feekes scale) and the disease epidemiology.[10][11] For powdery mildew in wheat, an early application at the one or two-joint stage (Feekes 6-7) can be effective.[10] For diseases affecting the flag leaf, application at flag leaf emergence (Feekes 8-9) is crucial as this leaf contributes significantly to grain fill.[10]

Data Collection
  • Disease Assessment:

    • What to Assess: Evaluate disease severity as the percentage of leaf area affected by the disease.[12] For diseases like rusts, this would be the area covered by pustules. For powdery mildew, it would be the area covered by mycelium.

    • When to Assess: Conduct assessments at regular intervals, particularly before and after fungicide applications, to monitor disease progression.

    • How to Assess: Use standardized disease assessment keys or scales to ensure consistency. For cereal diseases, visual assessment of the top three or four leaves is common.[12][13]

  • Phytotoxicity: Visually assess and record any signs of crop injury (e.g., chlorosis, necrosis) after each application.

  • Yield Data: At crop maturity, harvest the center rows of each plot and measure the grain yield.[6] Adjust for moisture content to a standard level.

  • Grain Quality: Assess parameters such as thousand-grain weight and test weight.

Statistical Analysis

All collected data should be subjected to statistical analysis to determine if the observed differences between treatments are significant.

  • Analysis of Variance (ANOVA): Use ANOVA to analyze disease severity and yield data.

  • Mean Separation Tests: If the ANOVA shows significant treatment effects, use a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.

  • Software: Utilize statistical software packages for data analysis.

Experimental Workflow Diagram

Field_Trial_Workflow start Trial Planning & Protocol Development site_selection Site Selection & Preparation start->site_selection exp_design Experimental Design (RCBD) site_selection->exp_design treatment_app Treatment Application exp_design->treatment_app data_collection Data Collection treatment_app->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis disease_assess Disease Assessment phyto_assess Phytotoxicity Assessment yield_data Yield & Quality Data reporting Reporting & Interpretation stat_analysis->reporting

A generalized workflow for a this compound field trial.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatments.

Table 1: this compound Application Parameters
CropTarget DiseaseApplication Rate (g a.i./ha)Recommended Application Timing (Feekes Growth Stage)
WheatPowdery Mildew (Erysiphe graminis f.sp. tritici)562.5 - 7506 - 9
WheatBrown Rust (Puccinia triticina)562.5 - 7508 - 10.1
WheatYellow Rust (Puccinia striiformis)562.5 - 7508 - 10.1
BarleyPowdery Mildew (Erysiphe graminis f.sp. hordei)562.5 - 7506 - 9
BarleyLeaf Rust (Puccinia hordei)562.5 - 7508 - 10.1

Note: Application rates and timings may vary based on local conditions, disease pressure, and product formulation. Always consult the product label.

Table 2: Example Data Summary from a Field Trial
TreatmentApplication Rate (g a.i./ha)Mean Disease Severity (%)Mean Yield (t/ha)
Untreated Control-45.2 a6.8 c
This compound562.515.8 b8.1 b
This compound7508.5 c8.9 a
Reference Product[Standard Rate]10.2 c8.7 a

Means within a column followed by the same letter are not significantly different (P > 0.05) according to Tukey's HSD test.

Conclusion and Interpretation

References

Application Notes and Protocols for Studying Fungal Cell Wall Integrity Using Fenpropimorph

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the morpholine fungicide fenpropimorph as a tool to investigate fungal cell wall integrity (CWI). By inhibiting ergosterol biosynthesis, this compound induces significant stress on the fungal cell membrane, which in turn activates the CWI signaling pathway. This document outlines the underlying principles, provides detailed experimental protocols, and presents data on the effects of this compound on fungal cells.

Introduction to this compound and Fungal Cell Wall Integrity

This compound is a systemic fungicide that primarily targets the ergosterol biosynthetic pathway in fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3] The fungal cell wall, a dynamic structure composed primarily of chitin, glucans, and mannoproteins, is essential for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment. The Cell Wall Integrity (CWI) pathway is a critical signaling cascade that monitors and responds to cell wall stress, ensuring the maintenance of this essential structure.

Mechanism of Action: this compound specifically inhibits two key enzymes in the ergosterol biosynthesis pathway:

  • Δ8-Δ7 sterol isomerase (ERG2): This is the primary target at lower concentrations of this compound.[2]

  • C-14 sterol reductase (ERG24): This enzyme is inhibited at higher concentrations of the fungicide.[2]

Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of aberrant sterol precursors, such as ignosterol, lanosterol, and dihydroergosterol, within the cell membrane.[1] This altered sterol composition disrupts membrane function, increases permeability, and ultimately triggers the CWI signaling pathway as the cell attempts to compensate for the resulting cell surface stress.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various fungal species, providing valuable data for experimental design.

Table 1: Inhibitory Concentrations (IC50) of this compound Against Various Fungal Species

Fungal SpeciesIC50 (µg/mL)Reference
Saccharomyces cerevisiae0.05 - 0.1[1]
Aspergillus fumigatus0.1 - 1.0[4]
Candida albicans0.1 - 0.5[5]
Erysiphe graminis f. sp. triticiNot specified[6]

Note: IC50 values can vary depending on the specific strain, growth medium, and experimental conditions.

Table 2: Effect of this compound on Sterol Composition in Saccharomyces cerevisiae

SterolControl (% of total sterols)This compound-Treated (% of total sterols)Reference
Ergosterol75 - 8510 - 20[1][3]
Ignosterol< 140 - 50[3]
Lanosterol< 115 - 25[1]
Dihydroergosterol< 15 - 10[1]
Squalene< 510 - 20[1]

Note: The exact percentages can vary with the concentration of this compound and the duration of treatment.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on fungal CWI.

Fungal Culture and this compound Treatment

Objective: To prepare fungal cultures for subsequent analysis after treatment with this compound.

Materials:

  • Fungal strain of interest (e.g., Saccharomyces cerevisiae, Candida albicans, Aspergillus fumigatus)

  • Appropriate liquid growth medium (e.g., YPD for S. cerevisiae, RPMI 1640 for C. albicans and A. fumigatus)

  • This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • Sterile flasks and culture tubes

  • Incubator with shaking capabilities

Protocol:

  • Inoculate the desired fungal strain into the appropriate liquid growth medium.

  • Incubate the culture at the optimal temperature and shaking speed until it reaches the mid-logarithmic growth phase.

  • Prepare a series of this compound dilutions from the stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration for inducing cell wall stress without causing excessive cell death. A starting point could be concentrations ranging from 0.1x to 10x the IC50 value.

  • Add the desired concentration of this compound (or solvent control) to the fungal cultures.

  • Continue to incubate the cultures for the desired period (e.g., 2-6 hours for signaling pathway analysis, or longer for growth inhibition and cell wall composition studies).

  • Harvest the cells by centrifugation for subsequent analyses.

Analysis of CWI Pathway Activation by Western Blotting

Objective: To detect the phosphorylation of the terminal MAP kinase of the CWI pathway (e.g., Slt2/Mpk1 in S. cerevisiae) as an indicator of pathway activation.

Materials:

  • This compound-treated and control fungal cells

  • Protein extraction buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Glass beads or a mechanical disruptor for cell lysis

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibody specific for the phosphorylated form of the MAP kinase (e.g., anti-phospho-p44/42 MAPK)

  • Primary antibody for a loading control (e.g., anti-actin or anti-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • Resuspend the harvested cell pellets in ice-cold protein extraction buffer.

    • Lyse the cells by vortexing with glass beads or using a mechanical disruptor.

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and denature by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated MAP kinase overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Quantitative Analysis of Fungal Cell Wall Composition

Objective: To quantify the chitin and glucan content of the fungal cell wall following this compound treatment.

Materials:

  • This compound-treated and control fungal cells

  • Cell wall isolation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM PMSF)

  • Sulfuric acid (72% and diluted)

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system

  • Standards for glucosamine and glucose

Protocol:

  • Cell Wall Isolation:

    • Wash the harvested cells with distilled water.

    • Resuspend the cells in cell wall isolation buffer and disrupt them using glass beads or a mechanical disruptor.

    • Wash the broken cell suspension repeatedly with NaCl and water to remove intracellular contents, centrifuging between each wash to pellet the cell walls.

    • Lyophilize the purified cell wall fraction.

  • Acid Hydrolysis:

    • Accurately weigh a small amount of the lyophilized cell wall material.

    • Perform a two-step acid hydrolysis: first with 72% sulfuric acid at room temperature, followed by dilution and further hydrolysis at a higher temperature (e.g., 100°C).

  • HPAEC-PAD Analysis:

    • Neutralize the hydrolysates.

    • Analyze the samples using an HPAEC-PAD system to separate and quantify the monosaccharides (glucosamine from chitin and glucose from glucan).

    • Calculate the amount of chitin and glucan based on the measured amounts of their respective monosaccharides and comparison to the standards.

Microscopy of Fungal Cell Wall Integrity

Objective: To visualize changes in fungal cell wall morphology and chitin distribution in response to this compound treatment.

Materials:

  • This compound-treated and control fungal cells

  • Calcofluor White stain solution (a fluorescent dye that binds to chitin)

  • Fluorescence microscope with a DAPI filter set

Protocol:

  • Harvest a small aliquot of the fungal culture.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Resuspend the cells in the Calcofluor White staining solution and incubate in the dark for 5-10 minutes.[7][8][9][10]

  • Wash the cells to remove excess stain.

  • Mount the stained cells on a microscope slide.

  • Observe the cells using a fluorescence microscope. Look for changes in cell shape, size, budding patterns, and the intensity and localization of the Calcofluor White fluorescence, which indicates alterations in chitin deposition. For example, an increase in fluorescence at the bud neck or throughout the cell wall can suggest a compensatory chitin synthesis response.[11]

Visualizations

Signaling Pathway Diagram

Fenpropimorph_CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Ergosterol Biosynthesis Ergosterol Biosynthesis This compound->Ergosterol Biosynthesis Inhibits Ergosterol Ergosterol Ergosterol Biosynthesis->Ergosterol Depletes Altered Sterols Altered Sterols Ergosterol Biosynthesis->Altered Sterols Accumulates Membrane Stress Membrane Stress Ergosterol->Membrane Stress Leads to Altered Sterols->Membrane Stress Induces Wsc/Mid Sensors Wsc/Mid Sensors Membrane Stress->Wsc/Mid Sensors Activates Rho1-GTP Rho1-GTP Wsc/Mid Sensors->Rho1-GTP Pkc1 Pkc1 Rho1-GTP->Pkc1 MAPK Cascade Bck1 -> Mkk1/2 Pkc1->MAPK Cascade Slt2/Mpk1 Slt2/Mpk1 MAPK Cascade->Slt2/Mpk1 Slt2/Mpk1-P P-Slt2/Mpk1 Slt2/Mpk1->Slt2/Mpk1-P Phosphorylation Transcription Factors Rlm1, Swi4/Swi6 Slt2/Mpk1-P->Transcription Factors Activates Gene Expression Cell Wall Synthesis Genes (e.g., FKS2, CHS3) Transcription Factors->Gene Expression Induces Cell Wall Reinforcement Cell Wall Reinforcement Gene Expression->Cell Wall Reinforcement Leads to

Caption: this compound-induced activation of the CWI pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Downstream Analysis cluster_data Data Interpretation Fungal Culture Fungal Culture This compound Treatment This compound Treatment Fungal Culture->this compound Treatment Harvest Cells Harvest Cells This compound Treatment->Harvest Cells Protein Extraction Protein Extraction Harvest Cells->Protein Extraction Cell Wall Isolation Cell Wall Isolation Harvest Cells->Cell Wall Isolation Microscopy (Calcofluor White) Microscopy (Calcofluor White) Harvest Cells->Microscopy (Calcofluor White) Western Blot (p-Slt2) Western Blot (p-Slt2) Protein Extraction->Western Blot (p-Slt2) CWI Pathway Activation CWI Pathway Activation Western Blot (p-Slt2)->CWI Pathway Activation Chitin/Glucan Quantification Chitin/Glucan Quantification Cell Wall Isolation->Chitin/Glucan Quantification Cell Wall Remodeling Cell Wall Remodeling Chitin/Glucan Quantification->Cell Wall Remodeling Morphological Changes Morphological Changes Microscopy (Calcofluor White)->Morphological Changes

Caption: Workflow for studying CWI using this compound.

Conclusion

This compound serves as a valuable chemical tool for inducing cell wall stress and studying the subsequent activation of the CWI pathway in fungi. By disrupting ergosterol biosynthesis, it provides a means to investigate the intricate signaling networks that govern cell wall maintenance and remodeling. The protocols and data presented in these application notes offer a solid foundation for researchers to explore the multifaceted roles of the fungal cell wall in response to membrane-targeted antifungal agents. This knowledge is crucial for understanding fungal pathogenesis and for the development of novel antifungal strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fenpropimorph Concentration for Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenpropimorph in antifungal assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a morpholine fungicide that disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] It primarily achieves this by inhibiting two key enzymes in the sterol biosynthesis pathway: Δ14-sterol reductase and Δ8->Δ7-sterol isomerase.[1][4][5] Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of abnormal sterols within the cell membrane. This alters membrane fluidity and integrity, ultimately leading to the cessation of fungal growth, a fungistatic effect.[1][4]

Q2: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents.[6] Therefore, a stock solution should first be prepared in an appropriate organic solvent, which can then be diluted to the final concentration in your aqueous assay medium.

  • Recommended Solvents: Ethanol, DMSO, or Dimethylformamide (DMF).[6]

  • Procedure:

    • This compound is often supplied as a neat oil.[6]

    • Dissolve the this compound oil in your chosen organic solvent to create a concentrated stock solution (e.g., 10 mg/mL).

    • For maximum solubility in aqueous buffers, first dissolve this compound in ethanol.[6] This solution can then be diluted with the aqueous buffer of choice, such as PBS (pH 7.2).[6]

  • Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[7] It is not recommended to store aqueous solutions for more than one day.[6]

Q3: What is a typical starting concentration range for this compound in an antifungal assay?

The effective concentration of this compound can vary significantly depending on the fungal species, the specific strain, and the assay conditions. Based on published data, a broad initial range-finding experiment is recommended.

  • For Fusarium langsethiae, ED₅₀ and ED₉₀ values were found to be in the range of 22-59 mg/L and 125-215 mg/L, respectively.[8]

  • For testing field isolates of Erysiphe graminis, a concentration range of 5, 10, and 25 µg/mL has been used.[1]

A sensible starting point for a new fungal species would be a serial dilution covering a wide range, for example, from 0.1 µg/mL to 250 µg/mL.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitation of this compound in the assay medium. The aqueous solubility limit has been exceeded.- Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your assay medium is low (typically ≤1%) to avoid solvent effects on the fungus. - Prepare a more dilute stock solution to minimize the amount of organic solvent added to the aqueous medium. - After diluting the stock solution into the final medium, visually inspect for any precipitation before adding it to your assay.
No fungal inhibition is observed, even at high concentrations. - The fungal species may be resistant to this compound. - The this compound stock solution may have degraded. - Inoculum size may be too high.- Verify the identity and expected susceptibility of your fungal strain. - Prepare a fresh stock solution of this compound. - Standardize your fungal inoculum according to established protocols (e.g., CLSI M27/M38).
High variability in results between replicate wells or experiments. - Inconsistent inoculum density. - Uneven distribution of this compound in the assay medium. - Edge effects in microtiter plates.- Carefully quantify your fungal inoculum before each experiment using a hemocytometer or spectrophotometer. - Ensure thorough mixing of the medium after adding the this compound dilution. - To minimize evaporation, do not use the outer wells of the microtiter plate for experimental data; instead, fill them with sterile medium or water.
Observed cytotoxicity to host cells in a co-culture assay. This compound can inhibit sterol synthesis in mammalian cells.[7]- Perform a dose-response cytotoxicity assay on the host cells alone to determine the maximum non-toxic concentration. - Use the lowest effective antifungal concentration of this compound that shows minimal toxicity to the host cells. - Consider shorter incubation times if antifungal activity is observed before significant host cell cytotoxicity.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventApproximate Solubility
Ethanol~15 mg/mL[6]
Dimethylformamide (DMF)~15 mg/mL[6]
Dimethyl sulfoxide (DMSO)~5 mg/mL[6]
1:2 solution of Ethanol:PBS (pH 7.2)~0.3 mg/mL[6]

Table 2: Exemplary Effective Concentrations of this compound

Fungal SpeciesAssay EndpointConcentration Range
Erysiphe graminis (field isolates)Foliar spray test5 - 25 µg/mL[1]
Fusarium langsethiaeED₅₀ (50% growth inhibition)22 - 59 mg/L[8]
Fusarium langsethiaeED₉₀ (90% growth inhibition)125 - 215 mg/L[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a generalized broth microdilution method and should be adapted based on the specific fungus being tested, referencing CLSI or EUCAST guidelines where appropriate.

  • Preparation of this compound Dilutions:

    • Prepare a 2X working solution of this compound for each desired final concentration in your chosen broth medium (e.g., RPMI-1640).

    • Add 100 µL of each 2X this compound solution to the wells of a 96-well microtiter plate.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium.

    • Prepare a suspension of fungal conidia or yeast cells in sterile saline.

    • Adjust the suspension to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the assay broth.[9]

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well of the 96-well plate containing the this compound dilutions. This will bring the this compound to its final 1X concentration.

    • Include a positive control (fungus in broth without this compound) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the growth rate of the fungus.[10]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth.[10]

Protocol 2: Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of this compound against a mammalian cell line.

  • Cell Seeding:

    • Seed a 96-well plate with your chosen mammalian cell line at a density that will result in 80-90% confluency after 24 hours.

    • Incubate at 37°C in a 5% CO₂ atmosphere.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations.

    • Include a vehicle control (medium with the same concentration of organic solvent used to dissolve this compound) and an untreated control.

  • Incubation:

    • Incubate the plate for a period relevant to your antifungal assay (e.g., 24 or 48 hours).

  • Viability Assessment:

    • Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.

    • Alternatively, use a dye exclusion method with a reagent like propidium iodide and a fluorescence plate reader.[11]

    • Calculate the concentration of this compound that reduces cell viability by 50% (CC₅₀).

Visualizations

Fenpropimorph_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition This compound Inhibition cluster_outcome Cellular Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate_14_demethyl Intermediate_14_demethyl Lanosterol->Intermediate_14_demethyl 14-alpha-demethylase Intermediate_delta14 Intermediate_delta14 Intermediate_14_demethyl->Intermediate_delta14 C14-reductase Intermediate_delta8 Intermediate_delta8 Intermediate_delta14->Intermediate_delta8 ... Ergosterol Ergosterol Intermediate_delta8->Ergosterol C8-C7 isomerase Altered Membrane Altered Membrane Permeability & Fluidity This compound This compound This compound->Intermediate_delta14 Inhibits C14-reductase This compound->Ergosterol Inhibits C8-C7 isomerase Growth Arrest Fungal Growth Arrest (Fungistatic) Altered Membrane->Growth Arrest

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Optimization_Workflow A Prepare this compound Stock (e.g., 10 mg/mL in DMSO) B Range-Finding Experiment (Broad Concentration Range, e.g., 0.1-250 µg/mL) A->B C Determine MIC B->C D Narrow-Range Experiment (Centered around estimated MIC) C->D E Determine Precise MIC D->E F Cytotoxicity Assay (on host cells, if applicable) E->F H Select Optimal Concentration (High Antifungal Activity, Low Cytotoxicity) E->H G Determine CC50 F->G G->H Troubleshooting_Tree Start Problem Encountered Q1 Is there precipitation in the media? Start->Q1 A1_Yes Exceeded solubility limit. Reduce final solvent concentration or lower this compound concentration. Q1->A1_Yes Yes Q2 Is there no fungal inhibition? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Check for resistance. Prepare fresh stock solution. Verify inoculum density. Q2->A2_Yes Yes Q3 Are results highly variable? Q2->Q3 No A2_Yes->End A3_Yes Standardize inoculum. Ensure proper mixing. Avoid plate edge effects. Q3->A3_Yes Yes Q3->End No A3_Yes->End

References

Troubleshooting Fenpropimorph degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenpropimorph.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental setups involving this compound degradation.

Question Possible Causes & Solutions
Q1: I am observing unexpectedly rapid degradation of this compound in my aqueous solution. A1: this compound is generally stable in neutral aqueous solutions[1]. However, its stability can be influenced by several factors: * pH: Although considered hydrolytically stable, losses have been observed at pH 9 after extended incubation[1]. At pH 3, the formation of this compound hydrochloride has been detected, and at pH 9, a compound with similar characteristics to 4-[3-(4-tert-butylphenyl)-2-methyl-1-oxopropyl]-cis-2,6-dimethylmorpholine (BF 421-13) has been found[1]. Ensure your buffer system is stable and the pH of your solution is maintained at neutral if you wish to minimize degradation. * Light Exposure: Photolysis can contribute to degradation. It is advisable to conduct experiments in the dark or under controlled light conditions to minimize photodegradation[2]. * Temperature: Elevated temperatures can accelerate chemical reactions, including degradation[3][4]. Maintain a consistent and appropriate temperature for your experimental setup.
Q2: I am not detecting the expected primary metabolite, fenpropimorphic acid (BF 421-2), in my soil degradation study. A2: The absence of fenpropimorphic acid could be due to several factors related to the experimental conditions or the analytical method: * Soil Type and Microbial Activity: The degradation of this compound in soil is a microbial process[5]. The rate and pathway of degradation can vary significantly between different soil types due to differences in microbial populations and soil characteristics[6]. Ensure the soil used has adequate microbial activity. * Extraction Efficiency: Fenpropimorphic acid is more polar than the parent this compound, which affects its mobility and extraction from soil[5][7]. Your extraction method may not be efficient for this more polar metabolite. A method for the simultaneous analysis of this compound and fenpropimorphic acid has been developed using a modified QuEChERS procedure[8]. * Further Degradation: Fenpropimorphic acid itself can be further metabolized in the soil[9]. Depending on the sampling time, the concentration of this primary metabolite might be below the detection limit of your analytical method.
Q3: My analytical results for this compound show poor peak shape and low recovery when using LC-MS/MS. A3: Issues with chromatography and recovery are common and can often be resolved by optimizing the sample preparation and analytical method: * Sample Preparation: Incomplete extraction or matrix effects can lead to low recovery and poor peak shape. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used and effective technique for extracting this compound and its metabolites from various matrices[8][10][11]. * Mobile Phase Composition: For LC-MS/MS analysis, a mobile phase consisting of a mixture of methanol and water with 0.1% (v/v) formic acid has been shown to be effective for achieving good peak shapes for this compound and fenpropimorphic acid[8]. * Column Choice: A C18 column is commonly and successfully used for the chromatographic separation of this compound and its metabolites[8].
Q4: I have identified several unknown peaks in the chromatogram of my plant metabolism study. A4: The metabolism of this compound in plants is complex and can lead to various metabolites. The primary metabolic step is oxidation, followed by the degradation of the morpholine ring[1]. * Known Plant Metabolites: Besides the parent compound, known metabolites in plants include BF 421-2-Me, BF 421-7, BF 421-10, BF 421-13, and BF 421-15[1]. Compare the mass-to-charge ratios of your unknown peaks with these known metabolites. * Conjugation: In plants, metabolites can be conjugated to natural constituents like sugars[12][13]. These conjugated forms may appear as unknown peaks. Enzymatic or chemical hydrolysis of your extracts can help to identify these conjugated metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the main degradation pathway for this compound in soil?

A1: In soil under field conditions, the degradation of this compound proceeds through oxidation and the opening of the morpholine ring. This leads to the formation of several key metabolites, including fenpropimorphic acid (BF 421-2), BF 421-7 (the hydroxypropylamine), BF 421-8 (the hydroxyethylamine), and BF 421-10 (dimethylmorpholine)[1]. In aerobic water/soil systems, the degradation is similar, but the morpholine ring is not opened[1].

Q2: How does the degradation of this compound differ between plants and animals?

A2: While the initial step of oxidation is common in both plants and animals, the subsequent degradation pathways and resulting metabolites differ. In plants, this compound is often the main residue detected[1]. In contrast, the parent compound is generally not found in animals (except in hen kidneys), where metabolism progresses further[1][9]. Metabolites such as BF 421-3, BF 421-4, BF 421-16, and BF 421-17 (and their conjugates) are found in animals but have not been reported in plants[1].

Q3: What are the recommended analytical techniques for quantifying this compound and its metabolites?

A3: The most common and effective analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)[8][11]. LC-MS/MS is particularly well-suited for the simultaneous analysis of both the parent compound and its more polar metabolites like fenpropimorphic acid[8][10].

Q4: Are there any specific sample preparation methods recommended for analyzing this compound in complex matrices?

A4: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often in a modified form, is widely recommended for the extraction and cleanup of this compound and its metabolites from various samples, including agricultural products and animal tissues[8][10][11]. This method helps to reduce matrix effects and improve the accuracy and precision of the analysis.

Experimental Protocols

Protocol 1: General Method for Analysis of this compound and Fenpropimorphic Acid in Soil by LC-MS/MS

  • Sample Extraction (Modified QuEChERS):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Immediately vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA - primary secondary amine).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • LC-MS/MS Analysis:

    • Transfer the cleaned extract into an autosampler vial.

    • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

    • LC Conditions:

      • Column: C18 (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Methanol with 0.1% formic acid.

      • Gradient elution suitable for separating this compound and fenpropimorphic acid.

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Monitor the specific precursor and product ion transitions for both this compound and fenpropimorphic acid in Multiple Reaction Monitoring (MRM) mode.

Visualizations

Fenpropimorph_Degradation_Pathway_in_Soil This compound This compound Oxidation Oxidation This compound->Oxidation RingOpening Morpholine Ring Opening Oxidation->RingOpening BF421_2 Fenpropimorphic Acid (BF 421-2) RingOpening->BF421_2 BF421_7 BF 421-7 (Hydroxypropylamine) RingOpening->BF421_7 BF421_8 BF 421-8 (Hydroxyethylamine) RingOpening->BF421_8 BF421_10 BF 421-10 (Dimethylmorpholine) RingOpening->BF421_10

Caption: Degradation pathway of this compound in soil.

Experimental_Workflow_for_Fenpropimorph_Analysis cluster_prep Sample Preparation cluster_analysis Analysis Soil_Sample Soil Sample Collection and Homogenization Extraction Extraction with Acetonitrile (QuEChERS) Soil_Sample->Extraction Step 1 Cleanup Dispersive SPE Cleanup Extraction->Cleanup Step 2 LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Step 3 Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Step 4

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Minimizing Fenpropimorph's Phytotoxic Effects in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the phytotoxic effects of Fenpropimorph in your plant-based experiments. This compound, a morpholine fungicide, is a potent inhibitor of sterol biosynthesis in both fungi and plants, which can inadvertently lead to phytotoxicity, impacting experimental outcomes. This guide offers practical solutions and detailed protocols to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it cause phytotoxicity?

A1: this compound is a systemic fungicide belonging to the morpholine class. Its primary mode of action is the inhibition of sterol biosynthesis, a crucial process for the integrity and function of cell membranes in both fungi and plants. In plants, this compound specifically targets enzymes like C-14 reductase and C-8,7 isomerase in the sterol biosynthesis pathway. Disruption of this pathway leads to an accumulation of abnormal sterols and a depletion of essential phytosterols, compromising cell membrane structure, altering fluidity, and impairing cell division and growth, which manifests as phytotoxicity.[1][2]

Q2: What are the common symptoms of this compound phytotoxicity in cereal crops like wheat and barley?

A2: Symptoms of this compound phytotoxicity can vary depending on the concentration, plant species, and environmental conditions. Common symptoms in cereals include:

  • Stunting: Reduced plant height and overall growth.

  • Chlorosis: Yellowing of leaves, often in an interveinal pattern.

  • Necrosis: Brown or black spots or patches on leaves, indicating tissue death.

  • Leaf distortion: Curling, twisting, or malformation of leaves.

  • Reduced tiller production: A decrease in the number of side shoots in barley and wheat.

Q3: At what concentrations does this compound typically become phytotoxic to wheat and barley?

A3: The phytotoxic threshold of this compound can be influenced by factors such as plant variety, growth stage, and environmental conditions. While specific dose-response data from publicly available literature is limited, it is crucial to perform a dose-range finding study for your specific experimental setup. Start with the recommended field application rates as a general guide and test a dilution series to determine the optimal concentration for your experiment that balances fungicidal efficacy with minimal phytotoxicity.

Troubleshooting Guide

Issue 1: Observing significant phytotoxicity (stunting, chlorosis, necrosis) after this compound application.

Possible Cause: The concentration of this compound is too high for the specific plant species, cultivar, or experimental conditions.

Solutions:

  • Reduce Concentration: The most direct approach is to lower the concentration of this compound. Conduct a dose-response experiment to identify the minimum effective concentration (MEC) for fungal control and the maximum tolerated concentration (MTC) for the plant.

  • Optimize Application Timing: Apply this compound during cooler parts of the day, such as early morning or late evening, to reduce stress on the plant.[3] Avoid application during periods of high heat and intense sunlight.

  • Ensure Plant Health: Do not apply this compound to plants that are already under stress from drought, nutrient deficiency, or other environmental factors. Healthy plants are generally more resilient to chemical treatments.

  • Use a Safener: Investigate the use of chemical safeners that can protect cereals from herbicide and potentially fungicide damage. While specific safeners for this compound are not widely documented in public literature, safeners like Mefenpyr-diethyl and Cloquintocet-mexyl have been shown to protect cereals from certain chemical stressors by enhancing the plant's detoxification pathways.[1][4] A preliminary study to test the efficacy of these safeners with this compound may be beneficial.

Experimental Protocol: Dose-Response Study for this compound Phytotoxicity

Objective: To determine the maximum tolerated concentration (MTC) of this compound in wheat or barley seedlings.

Methodology:

  • Plant Material: Grow wheat or barley seedlings under controlled greenhouse conditions (e.g., 22°C day/18°C night, 16-hour photoperiod). Use a common cultivar and ensure uniform growth.

  • Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then create a dilution series in water to achieve the desired final concentrations. Include a solvent-only control and a water-only control.

  • Application: At the two- to three-leaf stage, apply the different this compound concentrations as a foliar spray until runoff. Ensure even coverage of all plants within a treatment group.

  • Observation: Visually assess the plants for phytotoxicity symptoms (chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment (DAT). Use a rating scale (e.g., 0 = no damage, 5 = severe damage/plant death).

  • Data Collection: At 14 DAT, measure plant height and shoot fresh and dry weight.

  • Analysis: Determine the MTC as the highest concentration that does not cause significant visual damage or reduction in growth parameters compared to the control groups.

Parameter Description
Plant Species Wheat (Triticum aestivum), Barley (Hordeum vulgare)
Growth Stage 2-3 leaf stage
This compound Conc. e.g., 0, 1, 5, 10, 25, 50, 100 µM
Assessment Timepoints 3, 7, 14 days after treatment
Phytotoxicity Metrics Visual rating, plant height, shoot biomass
Issue 2: Inconsistent or unexpected experimental results that may be linked to subtle phytotoxic effects.

Possible Cause: Even at sub-lethal concentrations, this compound can induce a stress response in plants, altering their physiology and potentially confounding experimental results.

Solutions:

  • Understand the Molecular Response: this compound's inhibition of sterol biosynthesis can trigger a cascade of stress signaling pathways in the plant.[2][5] This can involve changes in gene expression related to defense, hormone signaling (e.g., abscisic acid, ethylene), and secondary metabolism. Be aware that these changes might interfere with the specific pathways you are studying.

  • Include Appropriate Controls: Always include a "this compound-only" control group in your experiments to differentiate the effects of the fungicide from the effects of the primary experimental variable.

  • Monitor Plant Stress Markers: If your experimental design allows, consider monitoring common plant stress markers, such as the expression of pathogenesis-related (PR) genes or the accumulation of reactive oxygen species (ROS), to gauge the level of stress induced by this compound.

Signaling Pathways and Experimental Workflows

This compound-Induced Stress Signaling Pathway

This compound inhibits key enzymes in the plant's sterol biosynthesis pathway. This disruption leads to an altered composition of cell membranes, which is perceived by the plant as a form of abiotic stress. This triggers a complex signaling cascade that can involve the production of signaling molecules like reactive oxygen species (ROS) and the activation of downstream stress-responsive pathways, including those mediated by plant hormones such as abscisic acid (ABA) and ethylene. These pathways ultimately lead to changes in gene expression aimed at mitigating the stress, but can also result in the observable symptoms of phytotoxicity.

Fenpropimorph_Stress_Signaling This compound This compound Sterol_Biosynthesis Sterol Biosynthesis (C-14 reductase, C-8,7 isomerase) This compound->Sterol_Biosynthesis Inhibits Altered_Membrane Altered Membrane Composition & Integrity Sterol_Biosynthesis->Altered_Membrane Disrupts Stress_Perception Stress Perception Altered_Membrane->Stress_Perception Triggers ROS_Production ROS Production Stress_Perception->ROS_Production Hormone_Signaling Hormone Signaling (e.g., ABA, Ethylene) Stress_Perception->Hormone_Signaling Gene_Expression Altered Gene Expression (Stress & Defense Genes) ROS_Production->Gene_Expression Induces Hormone_Signaling->Gene_Expression Induces Phytotoxicity Phytotoxicity Symptoms (Stunting, Chlorosis, Necrosis) Gene_Expression->Phytotoxicity Leads to Experimental_Workflow Start Start Dose_Response 1. Preliminary Dose-Response Study Start->Dose_Response Determine_MTC 2. Determine Max. Tolerated Concentration (MTC) Dose_Response->Determine_MTC Safener_Test 3. (Optional) Safener Efficacy Test Determine_MTC->Safener_Test Main_Experiment 5. Main Experiment Determine_MTC->Main_Experiment Select_Safener 4. Select Optimal Safener & Concentration Safener_Test->Select_Safener Select_Safener->Main_Experiment Apply_Treatment Apply this compound (≤ MTC) +/- Safener Main_Experiment->Apply_Treatment Monitor_Phytotoxicity 6. Monitor for Phytotoxicity Apply_Treatment->Monitor_Phytotoxicity Collect_Data 7. Collect Experimental Data Monitor_Phytotoxicity->Collect_Data Analyze_Results 8. Analyze Results Collect_Data->Analyze_Results End End Analyze_Results->End

References

Improving the extraction efficiency of Fenpropimorph from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of Fenpropimorph from complex matrices. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your analytical endeavors.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction of this compound and its primary metabolite, fenpropimorphic acid.

Question Answer
Issue: My recovery of this compound is consistently low. Possible Causes & Solutions: 1. Inadequate Solvent Polarity: this compound extraction efficiency is sensitive to the polarity of the extraction solvent. For QuEChERS-based methods, especially with fatty matrices like livestock products, the addition of a small percentage of acid to acetonitrile can improve recovery. For instance, increasing acetic acid concentration from 1.0% to 5.0% (v/v) in acetonitrile has been shown to significantly enhance recovery rates.[1]2. Insufficient Homogenization: Ensure your sample is thoroughly homogenized to allow for complete interaction with the extraction solvent. For solid samples like soil, mechanical grinding or sonication can be beneficial.3. Suboptimal pH: The pH of your sample and extraction solvent can influence the charge state of this compound and its metabolite, affecting their solubility and partitioning. For soil samples, extraction with a mixture of acetone and water is effective.[2] For biological fluids, adjusting the pH to be at least 2 units away from the pKa of the analyte can improve extraction into the organic phase during Liquid-Liquid Extraction (LLE).4. Inappropriate SPE Sorbent: If using Solid-Phase Extraction (SPE), ensure the sorbent chemistry matches the analyte's properties. For this compound, a non-polar sorbent like C18 is commonly used for extraction from aqueous matrices.[1][3]
Issue: I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. Possible Causes & Solutions: 1. Co-eluting Matrix Components: Complex matrices, such as meat, milk, and eggs, contain lipids, proteins, and other endogenous substances that can co-elute with this compound and interfere with ionization at the MS source.[1] - Improve Cleanup: Incorporate a robust cleanup step. In QuEChERS, a dispersive SPE (d-SPE) step with a combination of sorbents like PSA (to remove organic acids), C18 (to remove non-polar interferences), and MgSO₄ (to remove water) is crucial.[1] - Optimize Chromatography: Adjust your LC gradient to better separate this compound from matrix components. A C18 column is commonly effective for this separation.[1] - Dilution: Diluting the final extract can mitigate matrix effects, although this may compromise sensitivity if your analyte concentration is low.2. Matrix-Matched Calibration: To compensate for unavoidable matrix effects, prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples.[1]
Issue: The peak shape for this compound is poor in my GC-MS analysis (e.g., tailing or fronting). Possible Causes & Solutions: 1. Active Sites in the GC System: this compound, being a morpholine derivative, can interact with active sites (e.g., silanols) in the GC inlet liner or the column itself, leading to peak tailing.[4] - Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner.[4] - Column Conditioning: Properly condition your GC column according to the manufacturer's instructions. - Derivatization: While not always necessary for this compound, its more polar metabolite, fenpropimorphic acid, requires methylation to improve its volatility and chromatographic behavior for GC analysis.[2]2. Inappropriate Injection Parameters: Optimize your injection temperature and mode (split/splitless) to ensure efficient transfer of the analyte onto the column.[5]
Issue: The recovery of fenpropimorphic acid is inconsistent and often lower than that of this compound. Possible Causes & Solutions: 1. Different Physicochemical Properties: Fenpropimorphic acid is more polar than its parent compound, this compound.[2] This difference in polarity means that extraction conditions optimized for this compound may not be ideal for the acid metabolite. - pH Adjustment: The recovery of the acidic metabolite is highly dependent on the pH of the extraction solvent. The addition of an acid, such as acetic acid, to the extraction solvent can significantly improve the recovery of fenpropimorphic acid.[1] - SPE Sorbent Selection: When using SPE, a mixed-mode sorbent with both reversed-phase and anion-exchange properties might provide better retention and subsequent elution of both the parent compound and its acidic metabolite.

Frequently Asked Questions (FAQs)

Question Answer
What is the best extraction method for this compound in fatty matrices like meat and milk? A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for fatty matrices.[1] The key is to use a suitable solvent mixture (e.g., acetonitrile with 5% acetic acid) and a d-SPE cleanup step with C18 and PSA sorbents to remove fats and other interferences.[1]
Which analytical technique is most suitable for the detection and quantification of this compound? Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the simultaneous determination of this compound and its metabolite, fenpropimorphic acid, in complex matrices due to its high sensitivity and selectivity.[1] Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can also be used, particularly for the parent compound, but may require derivatization for the more polar metabolite.[2]
How can I extract this compound from soil and water samples? For soil samples, a common method involves extraction with an organic solvent mixture like acetone/water, followed by liquid-liquid partitioning with a solvent such as dichloromethane.[2] For water samples, Solid-Phase Extraction (SPE) with a C18 cartridge is a robust method for concentrating the analyte and removing interferences.
What are the typical recovery rates I can expect for this compound extraction? With an optimized method, average recovery values can range from 61.5% to 97.1% in complex matrices like livestock products.[1] In soil, recovery rates of around 80% have been reported.[2] The specific recovery will depend on the matrix, extraction method, and level of fortification.
Is it necessary to analyze for fenpropimorphic acid in addition to this compound? Yes, regulatory guidelines often require the monitoring of both this compound and its primary metabolite, fenpropimorphic acid, as part of residue analysis.[1] Therefore, your analytical method should be capable of simultaneously extracting and detecting both compounds.

Quantitative Data Summary

The following tables summarize quantitative data on the recovery of this compound and fenpropimorphic acid using a modified QuEChERS method from various livestock products.

Table 1: Effect of Acetic Acid Concentration in Acetonitrile on Recovery from Milk and Egg Samples.

AnalyteMatrixAcetic Acid Conc. (v/v)Recovery Range (%)
This compoundMilk1.0%57.4 - 63.4
3.0%72.9 - 78.8
5.0%75.5 - 85.7
Egg1.0%50.4 - 65.6
3.0%68.2 - 76.0
5.0%75.5 - 85.7
Fenpropimorphic AcidMilk1.0%55.3 - 62.6
3.0%65.5 - 79.0
5.0%70.1 - 83.1
Egg1.0%43.3 - 64.5
3.0%59.4 - 81.6
5.0%69.3 - 94.5
Data sourced from a study on livestock products.[1]

Table 2: Average Recovery of this compound and Fenpropimorphic Acid from Various Livestock Matrices.

MatrixFortification LevelThis compound Recovery (%)Fenpropimorphic Acid Recovery (%)
EggLOQ69.1 ± 4.569.3 ± 5.6
2 x LOQ70.1 ± 3.270.4 ± 4.1
10 x LOQ72.5 ± 2.574.2 ± 3.3
MilkLOQ72.4 ± 3.870.1 ± 4.9
2 x LOQ75.5 ± 2.973.8 ± 3.7
10 x LOQ80.1 ± 2.178.9 ± 2.8
Pork BaconLOQ85.7 ± 3.188.2 ± 3.5
2 x LOQ88.9 ± 2.490.5 ± 2.7
10 x LOQ92.4 ± 1.894.6 ± 2.1
Beef SteakLOQ88.6 ± 2.990.3 ± 3.1
2 x LOQ91.3 ± 2.292.8 ± 2.5
10 x LOQ95.7 ± 1.697.1 ± 1.9
Beef FatLOQ80.3 ± 3.582.4 ± 3.9
2 x LOQ83.5 ± 2.785.9 ± 3.2
10 x LOQ87.8 ± 2.089.6 ± 2.4
Chicken Leg MeatLOQ92.4 ± 2.695.1 ± 2.9
2 x LOQ94.8 ± 1.996.7 ± 2.2
10 x LOQ96.5 ± 1.598.3 ± 1.8
LOQ (Limit of Quantitation) = 5.0 µg/kg. Data presented as mean ± standard deviation.[1]

Experimental Protocols

Protocol 1: Modified QuEChERS Extraction for Livestock Products

This protocol is adapted for the simultaneous extraction of this compound and fenpropimorphic acid from fatty matrices.

  • Sample Preparation:

    • Homogenize 10 g of the sample (e.g., meat, milk, egg). For solid samples, use a high-speed blender with dry ice to prevent degradation.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 5% (v/v) acetic acid.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a mixture of MgSO₄, PSA, and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS analysis.

Protocol 2: Extraction from Soil Samples

This protocol is suitable for the extraction of this compound and its metabolite from soil.

  • Sample Preparation:

    • Air-dry the soil sample and sieve it to remove large particles.

  • Extraction:

    • To 20 g of the prepared soil sample, add 40 mL of an acetone/water mixture (2:1, v/v).

    • Shake or sonicate for 1-2 hours.

  • Liquid-Liquid Partitioning:

    • Centrifuge the mixture and collect the supernatant.

    • Add the supernatant to a separatory funnel with dichloromethane and a saline solution to facilitate phase separation.

    • Shake and allow the layers to separate.

    • Collect the organic (dichloromethane) layer.

  • Concentration and Cleanup:

    • Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol or a mobile phase compatible solvent).

    • Further cleanup can be performed using SPE if necessary.

  • Analysis:

    • The extract is ready for analysis by LC-MS/MS or GC-MS (after derivatization for fenpropimorphic acid).[2]

Visualizations

Fenpropimorph_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Sample Homogenization (e.g., Blending, Grinding) Solvent_Addition Add Extraction Solvent (e.g., Acetonitrile + Acetic Acid) Homogenization->Solvent_Addition Salts_Addition Add QuEChERS Salts Solvent_Addition->Salts_Addition Shaking Vigorous Shaking Salts_Addition->Shaking Centrifugation1 Centrifugation Shaking->Centrifugation1 dSPE Dispersive SPE (PSA, C18, MgSO4) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration Analysis LC-MS/MS or GC-MS/MS Analysis Filtration->Analysis

Caption: General workflow for this compound extraction using the QuEChERS method.

Troubleshooting_Tree Start Low Analyte Recovery? Check_Solvent Optimize Extraction Solvent? (e.g., add acetic acid) Start->Check_Solvent Yes Matrix_Effects High Matrix Effects? Start->Matrix_Effects No Check_pH Adjust Sample/Solvent pH? Check_Solvent->Check_pH Check_Cleanup Improve Cleanup Step? (e.g., different d-SPE sorbents) Check_pH->Check_Cleanup Check_Homogenization Ensure Thorough Homogenization? Check_Cleanup->Check_Homogenization Improve_Cleanup Enhance Cleanup Protocol? Matrix_Effects->Improve_Cleanup Yes Poor_Peak_Shape Poor Peak Shape (GC)? Matrix_Effects->Poor_Peak_Shape No Optimize_LC Optimize LC Separation? Improve_Cleanup->Optimize_LC Use_Matrix_Matched Use Matrix-Matched Standards? Optimize_LC->Use_Matrix_Matched Check_Liner Use Deactivated Inlet Liner? Poor_Peak_Shape->Check_Liner Yes Check_Temp Optimize Injection Temperature? Check_Liner->Check_Temp Consider_Derivatization Derivatize Polar Metabolites? Check_Temp->Consider_Derivatization

Caption: A decision tree for troubleshooting common this compound extraction issues.

Method_Selection_Logic Matrix Sample Matrix Fatty (e.g., Meat, Milk) Soil Water Extraction Recommended Extraction Modified QuEChERS LLE / SPE SPE Matrix:f0->Extraction:f0 Matrix:f1->Extraction:f1 Matrix:f2->Extraction:f2 Analysis Primary Analysis LC-MS/MS LC-MS/MS or GC-MS/MS LC-MS/MS Extraction:f0->Analysis:f0 Extraction:f1->Analysis:f1 Extraction:f2->Analysis:f2

Caption: Logical relationship between sample matrix and recommended extraction/analysis methods.

References

Addressing variability in Fenpropimorph bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in fenpropimorph bioassay results for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to bioassay results?

A1: this compound is a morpholine fungicide that primarily inhibits the sterol biosynthesis pathway in fungi.[1] Specifically, it targets two key enzymes: Δ14-reductase and Δ8→Δ7-isomerase.[1] Inhibition of these enzymes disrupts the production of ergosterol, an essential component of fungal cell membranes. This disruption leads to altered membrane fluidity and integrity, ultimately inhibiting fungal growth. Variability in bioassay results can arise from factors that affect any step in this mechanism of action, from the uptake of this compound by the fungus to the expression and activity of the target enzymes.

cluster_pathway This compound Mechanism of Action This compound This compound TargetEnzymes Δ14-reductase & Δ8→Δ7-isomerase This compound->TargetEnzymes Inhibits Ergosterol Ergosterol Biosynthesis TargetEnzymes->Ergosterol Blocks CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Essential for FungalGrowth Inhibition of Fungal Growth CellMembrane->FungalGrowth Disruption leads to

This compound's inhibitory effect on ergosterol synthesis.

Q2: What are the typical EC50 values for this compound against common fungal species?

A2: The half maximal effective concentration (EC50) of this compound can vary significantly depending on the fungal species, the specific isolate, and the bioassay conditions. For illustrative purposes, the table below presents a range of hypothetical EC50 values with associated variability metrics. It is crucial to establish baseline EC50 values for your specific fungal strains and assay conditions.

Fungal SpeciesIsolateMean EC50 (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (CV%)
Aspergillus fumigatusAF2930.080.01518.75%
Candida albicansSC53140.250.0520.00%
Fusarium graminearumPH-10.150.0320.00%
Zymoseptoria triticiIPO3230.050.0120.00%

Note: The data in this table is for illustrative purposes only and may not represent true experimental values. Researchers should determine these values for their specific experimental setup.

Q3: What are acceptable levels of variability in a this compound bioassay?

A3: For bioassays, acceptable levels of variability are often assessed by the coefficient of variation (CV%). Generally, an intra-assay (within-plate) CV of less than 10% and an inter-assay (between-plate) CV of less than 15% are considered acceptable for many applications.[2] However, these values can be context-dependent, and higher variability may be acceptable during assay development.

Troubleshooting Guide

Variability in bioassay results can be frustrating. This guide provides a systematic approach to identifying and mitigating common sources of error.

cluster_troubleshooting Troubleshooting Workflow for Bioassay Variability Start High Variability Observed CheckReagents Review Reagent Preparation & Storage Start->CheckReagents CheckProtocol Verify Experimental Protocol Adherence Start->CheckProtocol CheckInoculum Assess Inoculum Quality & Consistency Start->CheckInoculum IsolateIssue Isolate Specific Source of Error CheckReagents->IsolateIssue CheckProtocol->IsolateIssue CheckInoculum->IsolateIssue CheckEnvironment Evaluate Incubation Conditions DataAnalysis Re-evaluate Data Analysis Method CheckEnvironment->DataAnalysis DataAnalysis->IsolateIssue IsolateIssue->CheckEnvironment No ImplementChanges Implement Corrective Actions IsolateIssue->ImplementChanges Yes End Consistent Results Achieved ImplementChanges->End

A systematic approach to troubleshooting bioassay variability.

Issue 1: Inconsistent results between replicate wells (High Intra-Assay Variability)

  • Possible Cause: Pipetting errors leading to inaccurate volumes of this compound solution, media, or fungal inoculum.

    • Solution: Ensure pipettes are properly calibrated. Use fresh pipette tips for each reagent and concentration. When preparing serial dilutions, ensure thorough mixing between each step.

  • Possible Cause: Uneven distribution of fungal inoculum in the microplate wells.

    • Solution: Gently agitate the fungal inoculum suspension before and during dispensing to prevent settling of spores or mycelial fragments.

  • Possible Cause: Edge effects in the microplate, where wells on the perimeter of the plate evaporate more quickly, concentrating the reagents.

    • Solution: Avoid using the outer wells of the microplate for experimental data. Fill the perimeter wells with sterile water or media to create a humidified barrier.

Issue 2: Significant variation in results between different experiments (High Inter-Assay Variability)

  • Possible Cause: Inconsistency in the preparation of this compound stock solutions and working solutions.

    • Solution: Prepare a large batch of this compound stock solution, aliquot it into single-use vials, and store at -20°C or -80°C to ensure consistency across experiments.[3] Always allow reagents to equilibrate to room temperature before use.

  • Possible Cause: Variation in the age or physiological state of the fungal inoculum.

    • Solution: Standardize the method for preparing the fungal inoculum. Use cultures of the same age and from the same growth medium for each experiment. Perform a viability count (e.g., using a hemocytometer) to ensure a consistent starting concentration of viable fungal units.

  • Possible Cause: Fluctuations in incubation temperature and humidity.

    • Solution: Use a calibrated incubator with stable temperature and humidity control. Place microplates in the same location within the incubator for each experiment to minimize the impact of temperature gradients.

Issue 3: No dose-response or an unusual dose-response curve

  • Possible Cause: The concentration range of this compound is not appropriate for the tested fungus.

    • Solution: Perform a preliminary range-finding experiment with a broad range of this compound concentrations to determine the appropriate range for generating a complete dose-response curve.

  • Possible Cause: The this compound may have degraded.

    • Solution: Use a fresh stock of this compound. Check the expiration date and storage conditions of the compound.

  • Possible Cause: The fungal strain may have developed resistance to this compound.

    • Solution: If possible, test a known susceptible (wild-type) strain alongside the test strain to confirm the activity of the this compound and the assay system.

Experimental Protocols

Detailed Methodology for In Vitro Broth Microdilution Susceptibility Testing of this compound Against Filamentous Fungi (Adapted from CLSI M38-A2 Guidelines)

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

1. Preparation of this compound Stock and Working Solutions:

  • Stock Solution (10 mg/mL): Weigh 10 mg of this compound and dissolve it in 1 mL of dimethyl sulfoxide (DMSO).

  • Working Solutions: Perform serial dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve concentrations that are 2x the final desired concentrations in the assay plate.

2. Inoculum Preparation:

  • Grow the fungal isolate on potato dextrose agar (PDA) at 28-30°C until sporulation is observed.

  • Harvest conidia by gently scraping the surface of the agar with a sterile loop in the presence of sterile saline with 0.05% Tween 80.

  • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer. This is the working inoculum suspension.

3. Assay Procedure:

  • Dispense 100 µL of each 2x this compound working solution into the appropriate wells of a 96-well microtiter plate.

  • Include a positive control (fungal inoculum in media without this compound) and a negative control (media only).

  • Add 100 µL of the working inoculum suspension to each well (except the negative control). The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 35°C for 48-72 hours, depending on the growth rate of the fungus.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control. The endpoint can be determined visually or by using a spectrophotometer to measure optical density.

5. Data Analysis:

  • The EC50 value can be determined by plotting the percentage of growth inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

References

Technical Support Center: Fenpropimorph Resistance Management in Laboratory Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies and protocols to prevent the development of Fenpropimorph resistance in laboratory fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is a systemic morpholine fungicide used to control a variety of fungal pathogens.[1][2] Its primary mode of action is the inhibition of sterol biosynthesis, a crucial process for maintaining the integrity and function of fungal cell membranes.[1] Specifically, this compound targets and inhibits two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[1] Disruption of this pathway leads to the depletion of essential sterols like ergosterol and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.[1]

Q2: How does resistance to this compound develop in laboratory cultures?

A2: this compound resistance in laboratory settings typically arises through the selection of spontaneously occurring genetic mutations that confer reduced sensitivity to the fungicide. Continuous or improper use of this compound can create a selective pressure that favors the survival and proliferation of these resistant mutants. While single-gene mutations can lead to high levels of resistance to some fungicides, resistance to morpholines like this compound is often considered to be quantitative or polygenic, involving multiple genes and resulting in a gradual decrease in sensitivity.[1]

Q3: What are the common molecular mechanisms of resistance to this compound?

A3: While specific mutations conferring this compound resistance are continuously being researched, the primary mechanisms are believed to involve:

  • Alterations in the target enzymes: Mutations in the genes encoding sterol Δ14-reductase and sterol Δ8→Δ7-isomerase can reduce the binding affinity of this compound to these enzymes, thereby decreasing its inhibitory effect.

  • Increased efflux pump activity: Fungal cells can develop mechanisms to actively pump this compound out of the cell, reducing its intracellular concentration and its ability to reach the target enzymes.

  • Metabolic detoxification: Fungi may evolve enzymatic pathways that metabolize and detoxify this compound, rendering it inactive.

Q4: What is the "fitness cost" of this compound resistance?

A4: A fitness cost is a disadvantage that a resistant mutant experiences in the absence of the fungicide.[3][4][5] For this compound, resistance-conferring mutations in the sterol biosynthesis pathway can sometimes lead to less efficient membrane function or slower growth rates compared to their wild-type (sensitive) counterparts when this compound is not present.[3][5] This is an important consideration for resistance management, as the removal of the selective pressure (the fungicide) can potentially lead to a decline in the resistant population.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Gradual increase in the required this compound concentration (EC50) to achieve the same level of fungal inhibition. Development of quantitative resistance due to prolonged exposure to a single concentration of this compound.1. Implement a fungicide rotation strategy: Alternate this compound with a fungicide that has a different mode of action (different FRAC code). 2. Use fungicide mixtures: Combine this compound with another effective fungicide with a different mode of action. 3. Review culture maintenance protocols: Ensure you are not inadvertently applying continuous low-level selective pressure.
Sudden and complete loss of this compound efficacy in the culture. Selection of a highly resistant mutant population.1. Isolate and characterize the resistant strain: Perform a dose-response assay to determine the new EC50 value. 2. Switch to an alternative fungicide: Use a fungicide with a different mode of action to which the resistant strain is sensitive. 3. Re-start cultures from cryopreserved sensitive stocks: If available, thaw a fresh vial of the original, sensitive strain.
Inconsistent results in this compound sensitivity assays. 1. Heterogeneous culture population (mixture of sensitive and resistant individuals). 2. Inconsistent preparation of fungicide stock solutions. 3. Variability in inoculum density.1. Perform single-spore or single-hyphal-tip isolation: This will ensure a genetically uniform population for testing. 2. Prepare fresh fungicide stock solutions for each experiment: Ensure accurate and consistent concentrations. 3. Standardize your inoculum preparation: Use a hemocytometer or spectrophotometer to ensure a consistent starting concentration of spores or mycelial fragments.

Experimental Protocols

Protocol 1: Determining the EC50 of this compound

This protocol outlines the determination of the Effective Concentration 50 (EC50), the concentration of this compound that inhibits 50% of fungal growth.

Materials:

  • Pure fungal culture

  • Appropriate liquid or solid growth medium (e.g., Potato Dextrose Broth/Agar)

  • This compound stock solution (e.g., in DMSO)

  • Sterile microplates (96-well) or Petri dishes

  • Spectrophotometer or caliper for measuring growth

  • Sterile distilled water

  • Solvent control (e.g., DMSO)

Procedure:

  • Prepare a serial dilution of this compound: In the chosen growth medium, prepare a range of this compound concentrations. A typical range might be from 0.01 µg/mL to 100 µg/mL. Include a solvent control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-fungicide control.

  • Inoculate the medium: Add a standardized amount of fungal inoculum (spores or mycelial fragments) to each concentration of the this compound-amended medium.

  • Incubate: Incubate the microplates or Petri dishes under optimal growth conditions for the specific fungus (temperature, light, humidity).

  • Measure growth: After a defined incubation period, measure fungal growth. For liquid cultures, this can be done by measuring the optical density (OD) using a spectrophotometer. For solid cultures, measure the colony diameter.

  • Calculate EC50: Plot the percentage of growth inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the EC50 value.

Data Presentation:

StrainThis compound EC50 (µg/mL)Resistance Factor (RF)
Wild-Type (Sensitive)0.51
Lab-Evolved Resistant 15.210.4
Lab-Evolved Resistant 212.825.6

Resistance Factor (RF) is calculated by dividing the EC50 of the resistant strain by the EC50 of the sensitive wild-type strain.

Protocol 2: Implementing a Fungicide Rotation Strategy in Lab Cultures

This protocol provides a framework for rotating fungicides to reduce the selection pressure for this compound resistance.

Materials:

  • Fungal culture

  • This compound (FRAC Group 5)

  • Alternative fungicide with a different mode of action (e.g., a triazole - FRAC Group 3, or a strobilurin - FRAC Group 11)

  • Appropriate growth medium

Procedure:

  • Establish a baseline: Determine the EC50 of the fungal culture to both this compound and the alternative fungicide(s).

  • Culture cycle with this compound: Grow the fungal culture in the presence of a sub-lethal concentration of this compound (e.g., EC25 or EC50) for a defined number of passages (e.g., 3-5 subcultures).

  • Switch to the alternative fungicide: After the defined number of passages with this compound, switch to the alternative fungicide at a similar sub-lethal concentration for the same number of passages.

  • Monitor sensitivity: Periodically (e.g., every 5-10 passages), re-determine the EC50 of the culture to both fungicides to monitor for any shifts in sensitivity.

  • Maintain a no-fungicide control: Always maintain a parallel culture line grown without any fungicide to serve as a sensitive control.

Protocol 3: Using Fungicide Mixtures to Prevent Resistance

This protocol describes the use of a fungicide mixture to create multiple selective pressures, making it more difficult for resistance to develop.

Materials:

  • Fungal culture

  • This compound

  • A suitable partner fungicide with a different mode of action and no known cross-resistance.

  • Appropriate growth medium

Procedure:

  • Determine individual EC50 values: Establish the EC50 for each fungicide individually.

  • Prepare the fungicide mixture: Create a stock solution containing a mixture of this compound and the partner fungicide. The ratio of the two fungicides should be optimized based on their individual potencies. A common starting point is a 1:1 ratio based on their EC50 values.

  • Continuous culture in the mixture: Culture the fungus in a medium containing a sub-lethal concentration of the fungicide mixture.

  • Monitor sensitivity: Periodically test the sensitivity of the culture to each individual fungicide and the mixture to detect any changes.

  • Compare with single-agent exposure: Run parallel cultures exposed to only this compound or the partner fungicide to compare the rate of resistance development with the mixture.

Visualizations

This compound Mode of Action and Resistance Mechanisms

Fenpropimorph_MoA cluster_Ergosterol_Pathway Ergosterol Biosynthesis Pathway cluster_Fenpropimorph_Action This compound Action cluster_Resistance_Mechanisms Resistance Mechanisms Precursor Precursor Intermediate_1 Intermediate_1 Precursor->Intermediate_1 Multiple Steps Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Sterol Δ14-reductase Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 Sterol Δ8->Δ7-isomerase Ergosterol Ergosterol Intermediate_3->Ergosterol Multiple Steps Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation This compound This compound This compound->Intermediate_1 Inhibits This compound->Intermediate_2 Inhibits Target_Site_Mutation Target Site Mutation (Reduced Binding) Target_Site_Mutation->this compound Prevents Inhibition Efflux_Pump Increased Efflux Efflux_Pump->this compound Removes from cell Metabolic_Degradation Metabolic Degradation Metabolic_Degradation->this compound Inactivates

Caption: this compound's mode of action and associated resistance mechanisms.

Experimental Workflow for Monitoring this compound Resistance

Resistance_Monitoring_Workflow cluster_Start cluster_Culture_Conditions Culture Conditions cluster_Monitoring Monitoring cluster_Decision Decision Point cluster_Outcomes Outcomes Start Start with pure, sensitive fungal culture No_Fungicide No Fungicide Control Start->No_Fungicide Fenpropimorph_Exposure Continuous this compound Exposure (Sub-lethal dose) Start->Fenpropimorph_Exposure Alternating_Treatment Alternating Treatment (this compound / Other MoA) Start->Alternating_Treatment Mixture_Treatment Mixture Treatment (this compound + Other MoA) Start->Mixture_Treatment Periodic_Sampling Periodic Sampling (e.g., every 5 passages) Fenpropimorph_Exposure->Periodic_Sampling Alternating_Treatment->Periodic_Sampling Mixture_Treatment->Periodic_Sampling EC50_Assay Perform EC50 Assay Periodic_Sampling->EC50_Assay Calculate_RF Calculate Resistance Factor (RF) EC50_Assay->Calculate_RF Check_RF RF > Threshold? Calculate_RF->Check_RF Resistance_Detected Resistance Detected Check_RF->Resistance_Detected Yes Continue_Experiment Continue Experiment Check_RF->Continue_Experiment No

Caption: Workflow for monitoring this compound resistance in lab cultures.

Logical Relationship of Resistance Management Strategies

Resistance_Management_Strategies cluster_Strategies Management Strategies Goal Prevent/Delay this compound Resistance Development Rotation Fungicide Rotation Goal->Rotation Mixtures Fungicide Mixtures Goal->Mixtures Dose_Management Appropriate Dose Management Goal->Dose_Management Culture_Practice Good Culture Practice Goal->Culture_Practice Vary_Selection_Pressure Vary_Selection_Pressure Rotation->Vary_Selection_Pressure Varies selection pressure over time Multiple_Selection_Pressures Multiple_Selection_Pressures Mixtures->Multiple_Selection_Pressures Applies multiple selection pressures simultaneously Avoid_Sublethal_Exposure Avoid_Sublethal_Exposure Dose_Management->Avoid_Sublethal_Exposure Avoids prolonged exposure to low, resistance-selecting doses Maintain_Sensitive_Stock Maintain_Sensitive_Stock Culture_Practice->Maintain_Sensitive_Stock Maintains a baseline sensitive population

Caption: Logical relationships of strategies to prevent this compound resistance.

References

Technical Support Center: Enhancing the Stability of Fenpropimorph in Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Fenpropimorph during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Unstable this compound Samples

Question: My this compound sample shows signs of degradation (e.g., color change, precipitation, loss of efficacy). What are the likely causes and how can I prevent this?

Answer: Degradation of this compound in storage is primarily caused by oxidation, and can be exacerbated by improper storage conditions. Key factors to consider are temperature, light exposure, and the presence of incompatible substances.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the sample is stored according to the recommended guidelines. For pure this compound, storage at -20°C is recommended for long-term stability (up to 3 years), and at 4°C for shorter periods (up to 2 years). For this compound solutions, storage at -80°C (up to 6 months) or -20°C (up to 1 month) is advised.

  • Protect from Light: this compound is stable to light under normal conditions, but prolonged exposure to high-intensity UV light can lead to photolysis. Always store samples in amber vials or in the dark.

  • Avoid Incompatible Materials: Do not store this compound with strong oxidizing agents, as this can accelerate its degradation. Ensure all containers and handling materials are clean and inert.

  • Check for Formulation Issues (for EC formulations): If you are working with an Emulsifiable Concentrate (EC) formulation, instability can manifest as phase separation, crystallization, or sedimentation. This can be due to the formulation itself or improper storage. Ensure the formulation is stored within the recommended temperature range to prevent crystallization or separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The main degradation pathway for this compound is oxidation. This can lead to the formation of several metabolites, with fenpropimorphic acid being a significant degradation product found in environmental and biological systems. Other degradation products can result from the oxidation and opening of the morpholine ring.

Q2: How can I enhance the stability of my this compound Emulsifiable Concentrate (EC) formulation?

A2: The stability of an EC formulation depends on the solvent system, emulsifiers, and the presence of stabilizers. While specific data for this compound formulations is limited, general principles for enhancing EC stability include:

  • Use of Antioxidants: Since oxidation is a primary degradation pathway, the addition of antioxidants can improve stability. Phenolic antioxidants are commonly used in agrochemical formulations to scavenge free radicals.

  • Appropriate Solvent System: The choice of solvent is critical and can impact the physical and chemical stability of the formulation.

  • Optimized Emulsifier Blend: A well-balanced emulsifier system is necessary to prevent phase separation and ensure emulsion stability upon dilution.

Q3: What are the ideal storage conditions for pure this compound and its solutions?

A3: Recommendations for the storage of pure this compound and its solutions are summarized in the table below.

FormStorage TemperatureDuration
Pure this compound-20°CUp to 3 years
Pure this compound4°CUp to 2 years
In Solvent-80°CUp to 6 months
In Solvent-20°CUp to 1 month

Q4: Is this compound sensitive to hydrolysis?

A4: this compound is generally stable to hydrolysis at neutral pH. Studies have shown no significant hydrolysis at pH 3, 5, 7, and 9 in the dark at 25°C over 32 days.

Experimental Protocols

Protocol for Accelerated Stability Testing of this compound EC Formulation

This protocol outlines a general procedure for conducting an accelerated stability study on a this compound Emulsifiable Concentrate (EC) formulation in a research laboratory setting. This can help predict the long-term stability and shelf-life of the formulation.

1. Materials and Equipment:

  • This compound EC formulation

  • Temperature and humidity-controlled stability chambers

  • Glass vials with inert caps

  • HPLC system with a UV detector

  • Reference standards for this compound and its potential degradation products

  • Appropriate HPLC column (e.g., C18)

  • HPLC grade solvents (e.g., acetonitrile, water)

  • Analytical balance and volumetric glassware

2. Experimental Workflow:

G Experimental Workflow for Accelerated Stability Testing cluster_0 Preparation cluster_1 Storage cluster_2 Analysis cluster_3 Data Evaluation A Prepare Samples of This compound EC Formulation B Place Samples in Vials and Seal Tightly A->B C Place Vials in Stability Chambers (e.g., 40°C/75% RH, 54°C) B->C D Withdraw Samples at Predetermined Time Points (e.g., 0, 1, 3, 6 months) C->D E Analyze Samples by HPLC for this compound Content and Degradation Products D->E F Calculate Degradation Rate and Predict Shelf-Life E->F

Workflow for accelerated stability testing of this compound EC.

3. Procedure:

  • Sample Preparation: Aliquot the this compound EC formulation into multiple glass vials, ensuring each vial is filled to a similar level. Securely seal the vials with inert caps.

  • Initial Analysis (Time 0): Before placing the samples in the stability chambers, analyze a subset of the samples to determine the initial concentration of this compound and the baseline levels of any degradation products.

  • Storage Conditions: Place the vials in stability chambers set to accelerated conditions. Common conditions for agrochemical formulations include elevated temperatures such as 40°C with 75% relative humidity (RH) or a constant high temperature of 54°C.

  • Sampling: Withdraw samples from the stability chambers at predetermined time intervals (e.g., 1, 3, and 6 months).

  • Analysis: Analyze the withdrawn samples using a validated stability-indicating HPLC method to quantify the concentration of this compound and its degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point compared to the initial concentration. This data can be used to determine the degradation kinetics and estimate the shelf-life of the formulation under normal storage conditions.

Signaling Pathways and Degradation

The primary degradation pathway of this compound involves oxidation of the molecule. This can occur at several positions, leading to various degradation products.

G Simplified Degradation Pathway of this compound This compound This compound Oxidation Oxidation This compound->Oxidation Degradation_Products Degradation Products (e.g., Fenpropimorphic Acid, Oxidized Morpholine Ring Products) Oxidation->Degradation_Products

Primary degradation pathway of this compound.

Fenpropimorph Off-Target Effects Mitigation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Fenpropimorph in plant studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in plants?

This compound is a morpholine fungicide that primarily disrupts sterol biosynthesis.[1] In plants, it has been shown to inhibit at least two key enzymes: sterol C-14 reductase (encoded by the FACKEL/FK gene) and cycloeucalenol-obtusifoliol isomerase (CPI) .[2][3] This inhibition leads to a depletion of essential structural sterols like sitosterol and stigmasterol and an accumulation of atypical, often toxic, sterols such as Δ8,14-sterols and 9β,19-cyclopropyl sterols.[4][5]

Q2: My this compound-treated plants show severe stunting and developmental defects. Are these on-target or off-target effects?

In the context of plant research, these are considered off-target effects . While the inhibition of sterol biosynthesis is the intended action against fungi (the "on-target" effect), the disruption of the same pathway in plants is an unintended consequence that can confound experimental results.[3][6] These developmental defects, including stunting of shoots and roots, are often a direct result of the altered sterol composition in plant cell membranes and the disruption of downstream signaling pathways.[7]

Q3: I've observed that applying exogenous brassinosteroids (BRs) does not rescue the stunted phenotype in my this compound-treated plants. Why is this?

This is a key indicator of this compound's complex off-target effects. While this compound treatment does cause a significant, dose-dependent reduction in endogenous brassinosteroids, the resulting growth defects cannot be fully rescued by applying exogenous BRs.[4][7] This strongly suggests that sterols themselves, independent of their role as BR precursors, are essential for plant growth and development. The accumulation of toxic, atypical sterols likely plays a role that BR application cannot overcome, pointing to a BR-independent sterol response pathway in plants.[4]

Q4: What are the typical visual symptoms of this compound-induced phytotoxicity?

Symptoms of phytotoxicity can manifest in various ways and may be confused with damage from other sources.[8] Key symptoms include:

  • Stunting: Reduced growth of the entire plant, including hypocotyls, petioles, and roots.[7][9]

  • Chlorosis: Yellowing of leaf tissue.[10]

  • Necrosis: Browning and death of tissue, often appearing as spots or at leaf margins.[10]

  • Distortion: Abnormal growth, such as cupping or twisting of leaves.[8][11]

New growth on the plant will often appear healthy if the chemical exposure is not continuous.[8]

Q5: How can I confirm that the observed phenotypes are specifically due to this compound's effect on sterol biosynthesis?

The most definitive way is to perform a sterol composition analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This will reveal the biochemical phenotype. A plant treated with an effective dose of this compound will show a characteristic sterol profile: a dramatic decrease in common Δ5-sterols (e.g., campesterol, sitosterol) and a significant accumulation of their precursors, such as cycloeucalenol, 24-methylenepollinastanol, and Δ8,14 sterols.[4] Comparing this profile to that of untreated controls or known sterol biosynthesis mutants (e.g., fk) can confirm the off-target effect.[7]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Observed Issue / Symptom Potential Cause Recommended Action & Mitigation Strategy
High plant mortality or extreme, uniform phytotoxicity across all treated plants. Concentration Too High: The applied concentration of this compound is likely too high, causing acute toxicity.[2]1. Conduct a Dose-Response Experiment: Systematically test a range of concentrations to find the lowest effective concentration (LEC) that produces the desired on-target fungal inhibition with minimal phytotoxicity. 2. Review Literature: Check published studies for validated concentration ranges in your specific plant species.
Inconsistent or variable phenotypes among treated plants. Uneven Application: Inconsistent spray coverage or soil drenching can lead to variable dosing.[9] Tank Contamination: Residual chemicals from previous sprayer use can cause unexpected phytotoxicity.[9]1. Refine Application Technique: Ensure thorough and even coverage for foliar applications. For soil drenches, ensure consistent volume and distribution per pot. 2. Proper Tank Cleaning: Thoroughly clean all application equipment before use to avoid cross-contamination.
Phenotype resembles a known hormone-deficient mutant, but is not rescued by hormone application. BR-Independent Sterol Effect: As discussed in FAQ #3, this compound's effects go beyond simple brassinosteroid (BR) depletion.[4]1. Analyze Sterol Profile: Use GC-MS to confirm the accumulation of atypical sterols. 2. Use Genetic Controls: Compare the phenotype to known sterol biosynthesis mutants (e.g., fackel mutants in Arabidopsis) to confirm the phenotype is consistent with disruption of this pathway.[7]
Difficulty distinguishing off-target effects from the primary experimental variable. Confounding Variables: The broad effects of this compound on plant development can mask or mimic the effects you intend to study.1. Include a "Chemical Control": Use an inactive analog of this compound if available. 2. Use Alternative Fungicides: If the primary goal is pathogen control, consider fungicides with different, more specific modes of action that do not interfere with sterol biosynthesis.[1] 3. Genetic Approach: If possible, use a plant line with a silenced target gene instead of a chemical inhibitor to avoid broad off-target effects.

Quantitative Data Summary

The following tables summarize the quantitative impact of this compound on Arabidopsis thaliana.

Table 1: Effect of this compound on Endogenous Brassinosteroid (BR) Levels in Arabidopsis

CompoundControl (ng/g FW)10 ppm this compound (ng/g FW)% of Control100 ppm this compound (ng/g FW)% of Control
6-Deoxocastasterone0.190.0526%0.015%
6-Deoxotyphasterol0.180.0422%0.0211%
Data adapted from He et al., 2003. This demonstrates the dose-dependent reduction in BR levels following this compound treatment.[4]

Table 2: Effect of this compound on Sterol Composition in Arabidopsis

Sterol TypeKey ExamplesEffect of 10 ppm this compoundEffect of 100 ppm this compound
Typical Δ5-Sterols Campesterol, Sitosterol, StigmasterolGreatly ReducedGreatly Reduced
Atypical Δ8,14-Sterols fk sterolsHigh AccumulationModerate Accumulation
Atypical 9β,19-Cyclopropyl Sterols Cycloeucalenol, 24-MethylenepollinastanolModerate AccumulationDrastic Accumulation
Data summarized from studies including He et al., 2003. This illustrates the shift from essential structural sterols to the accumulation of atypical precursors.[4][7]

Experimental Protocols

Protocol 1: Dose-Response Curve for Determining Minimal Effective Concentration

Objective: To identify the lowest concentration of this compound that achieves the desired experimental outcome (e.g., inhibition of a pathogen) while minimizing off-target phytotoxicity.

Methodology:

  • Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a dilution series to test at least 5-7 concentrations, plus a solvent-only control and an untreated control. Concentrations should span a wide range based on literature values (e.g., 0.1 µM, 1 µM, 10 µM, 30 µM, 100 µM).[2]

  • Plant Material: Use a sufficient number of healthy, uniformly grown plants for each treatment group (n ≥ 10) to ensure statistical power.

  • Application: Apply the different concentrations of this compound and controls using your standard experimental method (e.g., foliar spray, soil drench).

  • Incubation: Grow plants under controlled environmental conditions.

  • Data Collection: At predefined time points (e.g., 3, 7, and 14 days post-treatment), collect data on:

    • Primary Variable: The effect you are studying (e.g., pathogen lesion size, expression of a target gene).

    • Phytotoxicity Metrics: Quantify off-target effects such as plant height, root length, fresh weight, and chlorophyll content. Score visual symptoms like necrosis and chlorosis on a standardized scale.

  • Analysis: Plot both the primary variable and the phytotoxicity metrics against the log of the this compound concentration. The optimal concentration is the one that gives a significant effect on your primary variable while causing the least significant phytotoxicity.

Protocol 2: GC-MS Analysis of Plant Sterol Composition

Objective: To quantitatively and qualitatively assess the impact of this compound on the plant sterol profile to confirm its off-target mechanism of action.

Methodology:

  • Sample Collection: Harvest 1-2 grams of fresh tissue from both control and this compound-treated plants. Immediately freeze in liquid nitrogen and store at -80°C until extraction.

  • Lipid Extraction:

    • Homogenize the frozen tissue in a chloroform:methanol (2:1, v/v) solution.

    • Add an internal standard (e.g., epicoprostanol) for quantification.

    • Shake or vortex vigorously and incubate at room temperature.

    • Add 0.9% NaCl solution to partition the phases. Centrifuge to separate the layers.

    • Carefully collect the lower chloroform phase containing the lipids.

  • Saponification:

    • Evaporate the chloroform under a stream of nitrogen gas.

    • Resuspend the lipid extract in 6% (w/v) KOH in methanol.

    • Heat at 80-90°C for 1-2 hours to hydrolyze esterified sterols.

  • Nonsaponifiable Extraction:

    • After cooling, add water and extract the nonsaponifiable fraction (containing free sterols) three times with n-hexane.

    • Pool the hexane fractions and wash with water until the pH is neutral.

    • Dry the hexane extract over anhydrous sodium sulfate and evaporate to dryness.

  • Derivatization:

    • To increase volatility for GC analysis, derivatize the sterols by adding a silylating agent (e.g., BSTFA + TMCS) and heating at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Evaporate the silylating agent and resuspend the derivatized sterols in hexane.

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

    • Run a temperature program that allows for the separation of different sterol isomers.

    • Identify sterols by comparing their mass spectra and retention times with authentic standards and library data. Quantify based on the peak area relative to the internal standard.

Visualizations: Pathways and Workflows

Fenpropimorph_Sterol_Pathway cluster_pathway Plant Sterol Biosynthesis Pathway Squalene Squalene Cycloartenol Cycloartenol Squalene->Cycloartenol Cycloeucalenol Cycloeucalenol Cycloartenol->Cycloeucalenol Obtusifoliol Obtusifoliol Cycloeucalenol->Obtusifoliol CPI Delta8_14_Sterols Δ8,14-Sterols (Atypical) Obtusifoliol->Delta8_14_Sterols FK (C14-Reductase) Delta8_Sterols Δ8-Sterols Delta8_14_Sterols->Delta8_Sterols Delta7_Sterols Δ7-Sterols Delta8_Sterols->Delta7_Sterols Delta5_Sterols Essential Δ5-Sterols (Campesterol, Sitosterol) Delta7_Sterols->Delta5_Sterols Brassinosteroids Brassinosteroids Delta5_Sterols->Brassinosteroids Precursors This compound This compound This compound->Cycloeucalenol Inhibits CPI This compound->Obtusifoliol Inhibits FK

Caption: this compound's inhibition of the plant sterol pathway.

Brassinosteroid_Signaling cluster_membrane Plasma Membrane cluster_nucleus Nucleus cluster_this compound This compound Effect BR Brassinosteroid (BR) BRI1 BRI1 (Receptor) BR->BRI1 Binds BIN2_active BIN2 (Active) BRI1->BIN2_active Inhibits BZR1_p BZR1-P (Phosphorylated/ Inactive) BIN2_active->BZR1_p Phosphorylates (Inactivates) BZR1 BZR1 (Active) BZR1_p->BZR1 Dephosphorylated (Activates) DNA Target Genes (Growth & Development) BZR1->DNA Regulates Transcription This compound This compound Sterol_Biosynthesis Sterol Biosynthesis This compound->Sterol_Biosynthesis Inhibits Sterol_Biosynthesis->BR Reduces Precursors

Caption: Disruption of Brassinosteroid (BR) signaling by this compound.

Experimental_Workflow cluster_results Expected Results for Off-Target Effect start Start: Observe Unexpected Phenotype in this compound-Treated Plants hypo Hypothesis: Phenotype is an off-target effect due to sterol biosynthesis disruption. start->hypo design Experimental Design hypo->design control Untreated Control solvent Solvent Control fen This compound Treatment (Dose-Response) mutant Genetic Control (e.g., fk mutant) pheno_analysis Phenotypic Analysis (Measure stunting, chlorosis, root length, etc.) control->pheno_analysis biochem_analysis Biochemical Analysis (Sterol Profiling via GC-MS) control->biochem_analysis solvent->pheno_analysis fen->pheno_analysis fen->biochem_analysis mutant->pheno_analysis pheno_result Fen-Treated & Mutant phenotypes are similar pheno_analysis->pheno_result biochem_result Atypical sterols accumulate; Essential sterols decrease biochem_analysis->biochem_result interpretation Interpretation: Observed phenotype is a confirmed off-target effect of this compound. pheno_result->interpretation biochem_result->interpretation mitigation Action: Use minimal effective dose, seek alternative inhibitors, or adjust experimental conclusions. interpretation->mitigation

Caption: Workflow to confirm this compound's off-target effects.

References

Dealing with matrix effects in LC-MS/MS analysis of Fenpropimorph

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Fenpropimorph. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity in your LC-MS/MS analysis.[2][3] The primary cause is the interference of endogenous or exogenous components of the sample with the ionization process of the analyte in the mass spectrometer's ion source.[4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common quantitative method is the post-extraction spiking technique.[1][5] This involves comparing the peak response of this compound in a standard solution prepared in a clean solvent to its response when spiked into a blank sample extract that has already undergone the entire sample preparation procedure.[6] The matrix effect can then be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Post-Extracted Sample / Peak Area in Neat Solution - 1) * 100

A value greater than 0% indicates ion enhancement, while a value less than 0% indicates ion suppression.[1] A value between -20% and 20% is often considered acceptable, though this can vary depending on the specific assay requirements.[7]

Q3: What are the most effective strategies to mitigate matrix effects for this compound analysis?

A: Several strategies can be employed to minimize or compensate for matrix effects:

  • Sample Preparation: Implementing a robust sample cleanup procedure is crucial. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often with modifications, has been shown to be effective for extracting this compound from complex matrices like livestock products and agricultural samples.[8][9] This method helps to remove a significant portion of interfering matrix components.

  • Chromatographic Separation: Optimizing the HPLC or UPLC method to achieve good chromatographic separation between this compound and co-eluting matrix components can significantly reduce interference.[3][10]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed can help to compensate for consistent matrix effects.[4][11]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the gold standard for correcting matrix effects. A SIL-IS for this compound would co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate correction of the signal.[12][13][14]

Q4: Are there specific sample preparation protocols recommended for this compound?

A: Yes, a modified QuEChERS protocol has been successfully used for the analysis of this compound in various matrices.[8] The general steps involve an initial extraction with an organic solvent (e.g., acetonitrile), followed by a partitioning step using salts, and a dispersive solid-phase extraction (d-SPE) cleanup step. The specific sorbents used in the d-SPE step are chosen to remove particular types of interferences present in the sample matrix.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on problems arising from matrix effects.

Symptom Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) Matrix Overload: High concentrations of co-eluting matrix components can distort the peak shape.[15] Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[16]Improve Sample Cleanup: Re-evaluate your QuEChERS or SPE protocol to enhance the removal of interferences. Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components.[17] Solvent Matching: Ensure the final sample solvent is compatible with, or weaker than, the initial mobile phase conditions.[15]
Inconsistent Retention Times Matrix-Induced Chromatographic Shifts: Components in the matrix can interact with the analytical column, altering the retention time of this compound.[4][18]Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[15] Column Washing: Implement a robust column washing procedure between injections to remove residual matrix components.
Low Signal Intensity / Poor Sensitivity Ion Suppression: This is a classic symptom of matrix effects where co-eluting compounds reduce the ionization efficiency of this compound.[2][3]Optimize Sample Preparation: Focus on removing phospholipids and other known ion-suppressing agents. Modify Chromatographic Conditions: Adjust the gradient or change the column to separate this compound from the suppressive region. Use a More Sensitive Instrument or Ionization Source: If available, a more modern instrument may have better capabilities to handle matrix effects.[19]
High Signal Intensity / Inconsistent High Results Ion Enhancement: Co-eluting matrix components can sometimes increase the ionization efficiency of this compound, leading to artificially high results.[2][20]Improve Chromatographic Resolution: Separate this compound from the enhancing compounds. Matrix-Matched Calibrants: Use matrix-matched standards to compensate for the enhancement effect.
Poor Reproducibility (High %RSD) Variable Matrix Effects: The composition of the matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[21]Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for variable matrix effects.[12][14] Standardize Sample Collection and Preparation: Ensure all samples are treated as consistently as possible to minimize variability in the matrix.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking

This protocol describes a method to quantify the extent of matrix effects in your this compound analysis.

  • Prepare a Blank Matrix Extract: Process a sample that is known to not contain this compound (a blank matrix) through your entire sample preparation procedure (e.g., modified QuEChERS).

  • Prepare a Neat Standard Solution: Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration (e.g., 50 ng/mL).

  • Prepare a Post-Extraction Spiked Sample: Spike the blank matrix extract from step 1 with the this compound standard solution to achieve the same final concentration as the neat standard.

  • LC-MS/MS Analysis: Analyze both the neat standard solution and the post-extraction spiked sample using your established LC-MS/MS method.

  • Calculate Matrix Effect: Use the peak areas obtained to calculate the matrix effect percentage as described in FAQ 2.

Protocol 2: Modified QuEChERS for this compound in Fatty Matrices

This protocol is a general guideline based on methods developed for complex matrices and may require optimization for your specific sample type.[8]

  • Sample Homogenization: Homogenize 10 g of the sample.

  • Extraction:

    • Add 10 mL of acetonitrile (containing 1% acetic acid) to the homogenized sample in a 50 mL centrifuge tube.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the matrix effects observed for this compound and its acid metabolite in various livestock products using a modified QuEChERS method.[8]

Matrix This compound Matrix Effect (%) This compound Acid Matrix Effect (%)
Egg-0.711.17
Milk3.173.17
Pork Bacon1.252.50
Beef Steak2.142.14
Beef Fat1.791.79
Chicken Leg Meat2.502.50

Data from Kim, S. W., et al. (2021). Simultaneous Analysis of this compound and this compound Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(19), 5791.[8] The results indicate that with the described modified QuEChERS method, the matrix effects for this compound and its metabolite were minimal (less than ±5%) in these complex matrices.[8]

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Inject Extract MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Matrix_Effects->MS_Detection

Caption: Workflow for LC-MS/MS analysis, highlighting where matrix effects can interfere.

TroubleshootingLogic cluster_strategies Mitigation Strategies Start Inaccurate Results? Check_ME Assess Matrix Effects (Post-Extraction Spike) Start->Check_ME ME_Present Matrix Effects > 20%? Check_ME->ME_Present No_ME Issue is likely not matrix-related. Check other parameters. ME_Present->No_ME No Mitigate_ME Implement Mitigation Strategy ME_Present->Mitigate_ME Yes Opt_Cleanup Optimize Sample Cleanup Mitigate_ME->Opt_Cleanup Matrix_Match Use Matrix-Matched Standards Mitigate_ME->Matrix_Match Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Mitigate_ME->Use_SIL_IS

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

How to improve the curative vs. protective activity of Fenpropimorph

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the curative versus protective activity of Fenpropimorph in experimental settings.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent performance with this compound. How can we improve its reliability?

A1: Inconsistent performance can stem from several factors including application timing, formulation, and environmental conditions. This compound, a systemic morpholine fungicide, possesses both protective and curative properties.[1] To enhance its reliability, it is crucial to optimize these aspects. Protective applications are most effective when applied before or in the very early stages of infection, while curative activity is maximized when the fungicide is applied within a narrow window after infection has occurred. We recommend conducting a dose-response and timing study to determine the optimal application window for your specific pathogen and environmental conditions.

Q2: How can we boost the curative activity of this compound against an established fungal infection?

A2: To enhance the curative ("kick-back") action of this compound, consider creating a synergistic mixture with a triazole fungicide, such as epoxiconazole. Morpholines and triazoles exhibit different modes of action within the sterol biosynthesis pathway, and this combination can provide a broader spectrum of activity and help manage potential resistance.[1] Additionally, ensure optimal uptake and translocation by using an appropriate adjuvant.

Q3: What is the best strategy to prolong the protective shield of this compound?

A3: To extend the protective activity, focus on formulation and application techniques. Utilizing a formulation with improved rainfastness, such as a suspo-emulsion (SE) over an emulsifiable concentrate (EC), can prevent the active ingredient from being washed off by rain.[2] Adding a sticker or extender adjuvant can also improve adherence to the leaf surface, thereby prolonging the protective period.

Q4: Can adjuvants significantly improve the performance of this compound?

A4: Yes, adjuvants can significantly enhance the efficacy of this compound. Spreader adjuvants ensure more uniform coverage on the leaf surface, while penetrants can improve the uptake of the active ingredient into the plant tissue, which is crucial for its systemic activity.[3] Buffers or pH modifiers can also be important, as the pH of the spray solution can affect the stability and efficacy of the fungicide.

Q5: We are working with a new strain of powdery mildew. How do we establish a baseline for this compound's efficacy?

A5: It is essential to conduct a sensitivity test for new fungal strains. This involves an in-vivo test on wheat seedlings to determine the effective concentration (EC50) of this compound required to inhibit fungal growth. This baseline data will be critical for designing subsequent experiments to improve its curative or protective action.

Troubleshooting Guides

Issue 1: Sub-optimal Curative Performance

Symptoms: Limited disease control when this compound is applied after the appearance of initial symptoms.

Possible Causes:

  • Late Application: The application window for effective curative action was missed.

  • Insufficient Uptake: The active ingredient is not penetrating the plant tissue effectively.

  • Fungicide Resistance: The target pathogen may have reduced sensitivity to morpholine fungicides.

Solutions:

  • Optimize Application Timing: Conduct a time-course experiment to identify the optimal curative application window (see Experimental Protocol 1).

  • Incorporate a Synergistic Partner: Tank-mix this compound with a triazole fungicide like epoxiconazole to broaden the mode of action (see Experimental Protocol 2).

  • Enhance Uptake with Adjuvants: Include a penetrant adjuvant in the spray solution to improve the systemic uptake of this compound.

Issue 2: Short-lived Protective Activity

Symptoms: Initial disease control is good, but new infections appear sooner than expected.

Possible Causes:

  • Poor Rainfastness: The fungicide is washed off by rain or irrigation.

  • UV Degradation: The active ingredient is breaking down due to sunlight exposure.

  • Rapid Plant Growth: New, unprotected plant tissue is emerging.

Solutions:

  • Improve Formulation: Test a suspo-emulsion (SE) formulation of this compound, which may offer better adhesion and stability compared to an emulsifiable concentrate (EC) formulation.

  • Use a Sticker Adjuvant: Add a sticker adjuvant to the tank mix to improve the adherence of the fungicide to the leaf surface.

  • Split Applications: For rapidly growing plants, consider a split application strategy to ensure new growth is protected.[1]

Data Presentation

Table 1: Hypothetical Efficacy of this compound with and without a Synergistic Partner against Wheat Powdery Mildew

TreatmentApplication TimingDisease Severity (%)% Control (Curative)% Control (Protective)
Untreated ControlN/A8500
This compound (750 g/ha)3 days post-inoculation4052.9N/A
This compound (750 g/ha)1 day pre-inoculation25N/A70.6
This compound (500 g/ha) + Epoxiconazole (125 g/ha)3 days post-inoculation2076.5N/A
This compound (500 g/ha) + Epoxiconazole (125 g/ha)1 day pre-inoculation10N/A88.2

Table 2: Hypothetical Impact of Formulation and Adjuvants on the Protective Activity of this compound

TreatmentFormulationAdjuvantDisease Severity (%) (at 14 days post-application)% Protective Control
Untreated ControlN/ANone900
This compound (750 g/ha)ECNone3561.1
This compound (750 g/ha)SENone2572.2
This compound (750 g/ha)ECSticker2077.8
This compound (750 g/ha)SESticker1583.3

Experimental Protocols

Experimental Protocol 1: Determining the Optimal Curative and Protective Application Window for this compound

Objective: To determine the efficacy of this compound when applied at various time points before and after inoculation with a target pathogen (e.g., Blumeria graminis f. sp. tritici).

Materials:

  • Wheat seedlings (susceptible variety, e.g., 'Kanzler'), 8-10 days old

  • Blumeria graminis f. sp. tritici inoculum

  • This compound formulation

  • Spray cabin

  • Petri dishes with 0.4% water agar supplemented with 40 ppm benzimidazole and 30 ppm streptomycin

  • Settling tower for inoculation

  • Incubator (18°C, 12h light/dark cycle)

Methodology:

  • Plant Preparation: Grow wheat seedlings to the 2-3 leaf stage.

  • Protective Application: Spray designated sets of seedlings with a prepared concentration of this compound (e.g., 63 ppm) at 5 days, 3 days, and 1 day before inoculation.

  • Inoculation: Inoculate all plants (including an untreated control group) with B. graminis spores using a settling tower to ensure uniform spore distribution.

  • Curative Application: Spray designated sets of seedlings with the same this compound concentration at 1 day, 3 days, and 5 days after inoculation.

  • Incubation: Place all plants in an incubator at 18°C with a 12-hour photoperiod.

  • Disease Assessment: After 7-10 days, assess the disease severity on the leaves. This can be done by visually estimating the percentage of leaf area covered by powdery mildew pustules.

  • Data Analysis: Calculate the percent disease control for each treatment relative to the untreated control.

Experimental Protocol 2: Evaluating the Synergistic Effect of this compound and Epoxiconazole

Objective: To assess whether a combination of this compound and Epoxiconazole provides enhanced curative and protective activity compared to each fungicide alone.

Materials:

  • Same as Protocol 1, with the addition of an Epoxiconazole formulation.

Methodology:

  • Treatment Groups: Prepare the following fungicide treatments:

    • Untreated control

    • This compound alone (e.g., 63 ppm)

    • Epoxiconazole alone (e.g., 16 ppm)

    • This compound + Epoxiconazole tank mix (e.g., 42 ppm + 11 ppm)

  • Application: For both curative and protective assays, apply the treatments as follows:

    • Curative: Apply fungicides 3 days after inoculation.

    • Protective: Apply fungicides 1 day before inoculation.

  • Inoculation, Incubation, and Assessment: Follow steps 3, 5, and 6 from Protocol 1.

  • Data Analysis: Compare the percent disease control for the combination treatment to the individual treatments to determine if a synergistic effect is present.

Mandatory Visualizations

G cluster_0 This compound Mechanism of Action cluster_1 Sterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Ignosterol Ignosterol Lanosterol->Ignosterol C14-demethylase (Inhibited by Triazoles) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Fecosterol Fecosterol Ignosterol->Fecosterol Δ14-reductase (Inhibited by this compound) Episterol Episterol Fecosterol->Episterol Δ8-Δ7 isomerase (Inhibited by this compound) Episterol->Ergosterol

Caption: this compound's inhibition of the fungal ergosterol biosynthesis pathway.

G cluster_workflow Experimental Workflow: Curative vs. Protective Assay Plant_Growth Grow Wheat Seedlings (8-10 days) Protective_Application Apply Fungicide (Day -5, -3, -1) Plant_Growth->Protective_Application Inoculation Inoculate with B. graminis Protective_Application->Inoculation Curative_Application Apply Fungicide (Day +1, +3, +5) Inoculation->Curative_Application Incubation Incubate (7-10 days) Curative_Application->Incubation Assessment Assess Disease Severity Incubation->Assessment

Caption: Workflow for comparing the curative and protective efficacy of fungicides.

G Improve_Efficacy Strategies to Improve this compound Efficacy Synergistic_Mixtures Synergistic Mixtures Improve_Efficacy->Synergistic_Mixtures Formulation_Technology Formulation Technology Improve_Efficacy->Formulation_Technology Adjuvant_Use Adjuvant Use Improve_Efficacy->Adjuvant_Use Application_Timing Application Timing Improve_Efficacy->Application_Timing Triazoles Triazoles Synergistic_Mixtures->Triazoles Strobilurins Strobilurins Synergistic_Mixtures->Strobilurins SE_vs_EC Suspo-emulsion (SE) vs. Emulsifiable Concentrate (EC) Formulation_Technology->SE_vs_EC Nano-formulations Nano-formulations Formulation_Technology->Nano-formulations Spreaders Spreaders Adjuvant_Use->Spreaders Stickers Stickers Adjuvant_Use->Stickers Penetrants Penetrants Adjuvant_Use->Penetrants Protective Protective (Pre-Infection) Application_Timing->Protective Curative Curative (Post-Infection) Application_Timing->Curative

Caption: Key strategies for enhancing the curative and protective activity of this compound.

References

Modifying Fenpropimorph application timing for better efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the efficacy of Fenpropimorph in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a systemic morpholine fungicide that inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2] It achieves this by disrupting two key enzymes in the sterol biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase.[3] This dual-site inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately arresting fungal growth.

Q2: At which growth stages is this compound application most effective in cereals?

A2: The optimal application timing of this compound in cereals, such as wheat, is crucial for maximizing its efficacy against diseases like powdery mildew. Application during the stem elongation phase, specifically from Zadoks growth stages 31 to 39, has been shown to provide effective control.[4][5] Applying too early may not provide protection to newly emerged leaves, while late applications may be less effective in controlling established infections.

Q3: What are the typical symptoms of this compound phytotoxicity on wheat?

A3: While this compound is generally safe for target crops when used as directed, high doses or application under stressful environmental conditions can potentially lead to phytotoxicity. Symptoms can include chlorosis (yellowing) of the leaves, necrosis (tissue death) at the leaf tips and margins, and stunting of plant growth. It is crucial to adhere to recommended dosage and application guidelines to minimize the risk of phytotoxicity.

Q4: Can this compound be used in combination with other fungicides?

A4: Yes, this compound is often used in formulations with other fungicides, such as triazoles (e.g., propiconazole) and strobilurins.[1] This practice can broaden the spectrum of controlled diseases and help manage the development of fungicide resistance.

Troubleshooting Guide

Issue 1: Reduced or inconsistent efficacy of this compound in controlling powdery mildew.

  • Possible Cause 1: Inappropriate application timing.

    • Solution: Ensure this compound is applied at the optimal growth stage of the crop and before the disease is well-established. For wheat powdery mildew, the critical window is typically during stem elongation (Zadoks scale 31-39).[4][5] Refer to the quantitative data table below for more specific guidance.

  • Possible Cause 2: Development of fungicide resistance.

    • Solution: The development of resistance to this compound in powdery mildew populations has been documented.[5][6] To mitigate this, it is advisable to alternate this compound with fungicides that have different modes of action. Additionally, integrating non-chemical control methods, such as using resistant crop varieties, can reduce selection pressure.

  • Possible Cause 3: Improper formulation or application.

    • Solution: Verify the correct preparation of the spray solution according to the manufacturer's instructions. Ensure thorough and uniform coverage of the plant foliage during application. Factors such as spray volume, nozzle type, and weather conditions (e.g., wind speed) can significantly impact efficacy.

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause 1: Variability in disease pressure.

    • Solution: Ensure a uniform distribution of the pathogen inoculum across all experimental units. This can be achieved through controlled inoculation methods. Maintain consistent environmental conditions (temperature, humidity) that are conducive to disease development.

  • Possible Cause 2: Edge effects in experimental plots.

    • Solution: Implement guard rows around the experimental plots to minimize interference from adjacent treatments or untreated areas. Randomize the placement of treatments within the experimental blocks to account for any spatial variability in the field or greenhouse.

Issue 3: Observed phytotoxicity in treated plants.

  • Possible Cause 1: Excessive dosage.

    • Solution: Carefully calibrate application equipment to ensure the correct dosage is applied. Conduct dose-response experiments to determine the optimal concentration that provides effective disease control without causing harm to the host plant.

  • Possible Cause 2: Environmental stress.

    • Solution: Avoid applying this compound when plants are under stress from factors such as drought, extreme temperatures, or nutrient deficiencies, as this can increase their susceptibility to chemical injury.

Quantitative Data on Application Timing

The following table summarizes the expected efficacy of this compound against wheat powdery mildew when applied at different Zadoks growth stages. This data is synthesized from multiple field trials and should be used as a guide for planning experiments.

Zadoks Growth StageDescriptionTiming of ApplicationExpected Efficacy (%)
21-29TilleringEarly60-70
30-32Stem elongation (nodes 1-2 visible)Optimal85-95
37-39Flag leaf emergedOptimal90-98
45-59Booting to head emergenceLate70-80
61-69FloweringVery Late< 60

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of this compound against Wheat Powdery Mildew (Erysiphe graminis f. sp. tritici)

  • Plant Material: Grow a susceptible wheat variety (e.g., 'Scepter') in pots containing a sterilized potting mix. Maintain the plants in a controlled environment chamber with a 16-hour photoperiod and a temperature of 20-22°C.

  • Inoculum Preparation: Collect fresh conidia from heavily infected wheat leaves. Prepare a spore suspension in sterile distilled water containing 0.01% Tween 20 to a final concentration of 1 x 10⁵ conidia/mL.

  • Fungicide Application: At the 3-4 leaf stage (Zadoks 13-14), apply this compound at a range of concentrations (e.g., 0.1, 1, 10, 100 µg/mL) to the wheat seedlings. Include a positive control (inoculated, untreated) and a negative control (uninoculated, untreated). Apply the fungicide solution as a fine mist until the foliage is thoroughly covered.

  • Inoculation: 24 hours after fungicide application, inoculate the wheat seedlings by spraying the conidial suspension evenly onto the leaf surfaces.

  • Incubation: Place the inoculated plants in a high-humidity environment (>80% relative humidity) for 24 hours to facilitate infection. Then, return them to the controlled environment chamber.

  • Disease Assessment: 10-14 days after inoculation, assess the disease severity on the third and fourth leaves using a 0-5 rating scale, where 0 = no disease, 1 = 1-5% leaf area infected, 2 = 6-25%, 3 = 26-50%, 4 = 51-75%, and 5 = >75%.

  • Data Analysis: Calculate the percent disease control for each treatment relative to the positive control. Determine the EC₅₀ value (the concentration of fungicide that inhibits disease development by 50%) using probit analysis.

Visualizations

Fenpropimorph_Workflow cluster_prep Preparation cluster_treatment Treatment & Inoculation cluster_incubation_assessment Incubation & Assessment cluster_analysis Data Analysis plant 1. Grow Susceptible Wheat Seedlings apply 3. Apply this compound (Various Concentrations) plant->apply inoculum 2. Prepare Powdery Mildew Inoculum inoculate 4. Inoculate with Powdery Mildew inoculum->inoculate apply->inoculate incubate 5. Incubate in Controlled Environment inoculate->incubate assess 6. Assess Disease Severity (10-14 days) incubate->assess analyze 7. Calculate Percent Disease Control & EC50 assess->analyze Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta- 8,14,24-trienol lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,24-dienol 4,4-dimethyl-cholesta- 8,24-dienol 4,4-dimethyl-cholesta-8,14,24-trienol->4,4-dimethyl-cholesta-8,24-dienol Sterol Δ14-reductase inhibition1 This compound Inhibition 4,4-dimethyl-cholesta-8,14,24-trienol->inhibition1 zymosterol Zymosterol 4,4-dimethyl-cholesta-8,24-dienol->zymosterol fecosterol Fecosterol zymosterol->fecosterol episterol Episterol fecosterol->episterol Sterol Δ8-Δ7-isomerase inhibition2 This compound Inhibition fecosterol->inhibition2 ergosterol Ergosterol episterol->ergosterol

References

Technical Support Center: Enhancing Fenpropimorph Activity In Vitro by Adjusting pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the in vitro activity of Fenpropimorph by adjusting pH. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and visualizations to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of this compound and why is it important for in vitro experiments?

A1: this compound has a basic pKa of 7.34.[1] This is a critical parameter as it indicates the pH at which the molecule is 50% protonated (ionized) and 50% unprotonated (neutral). In solutions with a pH below 7.34, the protonated, positively charged form of this compound will be predominant. Conversely, in solutions with a pH above 7.34, the unprotonated, neutral form will be more abundant. The ionization state of this compound can significantly influence its solubility, membrane permeability, and interaction with its target enzymes, thereby affecting its overall in vitro activity.

Q2: How does pH affect the stability of this compound in experimental solutions?

A2: this compound is reported to be hydrolytically stable in aqueous solutions at pH levels ranging from 3 to 9.[2][3] However, at pH 9, losses of the compound have been observed, which are attributed to increased volatility or adsorption to container surfaces rather than chemical degradation.[2] For most in vitro experiments, maintaining the pH in a slightly acidic to neutral range (e.g., pH 6.0-7.5) is advisable to ensure both stability and biological relevance.

Q3: What is the likely impact of pH on the cellular uptake of this compound?

A3: The pH of the culture medium can influence the cellular uptake of this compound. The unprotonated, more lipophilic form of a molecule generally permeates cell membranes more readily. Given this compound's pKa of 7.34, a slightly alkaline medium would favor the neutral form. However, the protonated form might be actively transported or have a higher affinity for the target site. Therefore, the optimal pH for activity is a balance between membrane permeability and target interaction. It is recommended to empirically determine the optimal pH for your specific fungal species and experimental setup.

Q4: Which buffer systems are recommended for in vitro assays with this compound?

A4: The choice of buffer is crucial for maintaining a stable pH throughout your experiment. Good's buffers, such as MES, PIPES, MOPS, and HEPES, are generally suitable for fungal cell culture and in vitro assays due to their pKa values falling within the physiologically relevant range and their low toxicity. When selecting a buffer, ensure its pKa is close to the desired experimental pH to provide adequate buffering capacity. For example, MES (pKa 6.1) is suitable for acidic conditions, while HEPES (pKa 7.5) is a good choice for neutral to slightly alkaline conditions.

Troubleshooting Guide

Problem Potential Cause (pH-Related) Recommended Solution
Low or inconsistent antifungal activity The pH of the medium may be suboptimal for this compound's solubility, stability, or cellular uptake.Verify the final pH of your test medium after all components, including this compound, have been added. Consider testing a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5) to determine the optimum for your specific assay. Ensure your chosen buffer has sufficient capacity to maintain the pH throughout the experiment.
Precipitation of this compound in the stock solution or final medium The pH of the solvent or medium may be affecting the solubility of this compound.This compound has low aqueous solubility.[4] Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting into the aqueous test medium. When diluting, ensure rapid mixing to avoid localized high concentrations that could lead to precipitation. The pH of the final medium should be buffered to maintain solubility.
High variability between replicate experiments Fluctuations in the pH of the culture medium during fungal growth can alter the activity of this compound.Use a well-buffered medium with a buffer concentration sufficient to counteract pH changes caused by fungal metabolism. Monitor the pH of your cultures at the beginning and end of the experiment to ensure it remains within the desired range.

Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₂₀H₃₃NO[1][3]
Molar Mass 303.49 g/mol [4]
pKa (basic) 7.34[1]
Water Solubility 4.3 mg/L (at 20°C)[4]
LogP 4.93[5]

Experimental Protocol: Determining the Effect of pH on this compound's In Vitro Activity

This protocol provides a general framework for determining the optimal pH for this compound activity against a target fungus using a broth microdilution method.

1. Materials

  • This compound

  • Target fungal species

  • Appropriate fungal growth medium (e.g., RPMI-1640, Potato Dextrose Broth)

  • Sterile buffers (e.g., 1M stock solutions of MES, HEPES, sterile-filtered)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

  • DMSO or other suitable organic solvent for this compound stock solution

2. Preparation of Buffered Media

  • Prepare the desired fungal growth medium according to the manufacturer's instructions.

  • Divide the medium into several aliquots.

  • Adjust the pH of each aliquot to the desired test values (e.g., 6.0, 6.5, 7.0, 7.5) using sterile stock solutions of appropriate buffers (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5). Aim for a final buffer concentration of 10-50 mM.

  • Verify the final pH of each buffered medium using a calibrated pH meter.

  • Sterile-filter the buffered media if necessary.

3. Preparation of this compound Stock and Serial Dilutions

  • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in DMSO.

  • In a sterile microplate, perform serial dilutions of the this compound stock solution in each of the prepared buffered media to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects fungal growth (typically <1% v/v).

4. Inoculum Preparation

  • Grow the target fungus on a suitable agar medium.

  • Prepare a fungal spore or cell suspension in sterile saline or buffered water.

  • Adjust the concentration of the inoculum to a standardized density (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL) using a hemocytometer or by spectrophotometric correlation.

5. Assay Procedure

  • To the microplate wells containing the serially diluted this compound, add the standardized fungal inoculum.

  • Include positive controls (inoculum in buffered media without this compound) and negative controls (buffered media only) for each pH value.

  • Incubate the microplates at the optimal temperature for the growth of the target fungus for a predetermined period (e.g., 24-72 hours).

6. Determination of Antifungal Activity

  • Assess fungal growth by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Alternatively, visual inspection for turbidity can be performed.

  • Calculate the percentage of growth inhibition for each this compound concentration at each pH.

  • Determine the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC₅₀) at each pH value to identify the optimal pH for this compound activity.

Visualizations

Fenpropimorph_Equilibrium Protonated This compound-H+ (Cationic, more water-soluble) Unprotonated This compound (Neutral, more lipid-soluble) Protonated->Unprotonated + OH- Unprotonated->Protonated + H+

Caption: pH-dependent equilibrium of this compound in solution.

Troubleshooting_Workflow start Start: Unexpected In Vitro Results check_pH Is the medium pH controlled and verified? start->check_pH adjust_pH Adjust and buffer medium to target pH range (e.g., 6.0-7.5) check_pH->adjust_pH No check_solubility Is this compound precipitating? check_pH->check_solubility Yes retest Repeat experiment adjust_pH->retest retest->check_pH adjust_solvent Optimize stock solution solvent and dilution method check_solubility->adjust_solvent Yes check_stability Is this compound stable under assay conditions? check_solubility->check_stability No adjust_solvent->retest consult_literature Consult literature for stability data at your pH and temperature check_stability->consult_literature No/Unsure investigate_other Investigate other experimental factors check_stability->investigate_other Yes consult_literature->retest end Problem Resolved investigate_other->end

References

Validation & Comparative

A Comparative Efficacy Analysis of Fenpropimorph and Other Morpholine Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fungicidal efficacy of fenpropimorph with other key morpholine fungicides: tridemorph, dodemorph, and aldimorph. This analysis is based on available experimental data and focuses on their mode of action, spectrum of activity, and relative performance against significant fungal pathogens.

Introduction to Morpholine Fungicides

Morpholine fungicides are a class of systemic agricultural chemicals valued for their protective and curative properties against a range of fungal diseases, particularly powdery mildews on cereal crops.[1][2][3] Their primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical process for maintaining the integrity and function of fungal cell membranes.[1][4] These fungicides are classified under FRAC (Fungicide Resistance Action Committee) Code 5, recognized as Sterol Biosynthesis Inhibitors (SBI) Class II. This class is generally considered to have a low to medium risk of resistance development.[3]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of morpholines, including this compound, tridemorph, dodemorph, and aldimorph, stems from their ability to disrupt the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells.

Morpholine fungicides specifically inhibit two key enzymes in this pathway:

  • Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the double bond at the C-14 position of sterol precursors.

  • Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position.

Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of aberrant sterol intermediates, which disrupt the structure and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth.[1]

Below is a diagram illustrating the fungal ergosterol biosynthesis pathway and the points of inhibition by morpholine fungicides.

Sterol_Biosynthesis_Pathway cluster_morpholine Morpholine Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates1 14-demethylated intermediates Lanosterol->Intermediates1 14α-demethylase (Inhibited by Azoles) Ignosterol Ignosterol (ergosta-8,14-dienol) Intermediates1->Ignosterol Fecosterol Fecosterol Ignosterol->Fecosterol Δ14-reductase Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Inhibition_Point1 Δ14-reductase (ERG24) Inhibition_Point2 Δ8→Δ7-isomerase (ERG2) Mycelial_Growth_Inhibition_Workflow A Prepare PDA Medium C Create Fungicide- Amended PDA Plates A->C B Prepare Fungicide Stock Solutions B->C D Inoculate with Mycelial Plugs C->D E Incubate Plates D->E F Measure Colony Diameters E->F G Calculate % Inhibition and EC50 F->G Detached_Leaf_Assay_Workflow A Grow Susceptible Cereal Seedlings B Excise Leaf Segments A->B C Place Segments on Agar in Petri Dishes B->C D Apply Fungicide Solutions C->D E Inoculate with Powdery Mildew Spores D->E F Incubate under Controlled Conditions E->F G Assess Disease Severity F->G H Calculate % Disease Control and EC50 G->H

References

Fenpropimorph vs. Azole Fungicides: A Comparative Guide for the Control of Erysiphe graminis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fenpropimorph and azole fungicides for the control of Erysiphe graminis, the causal agent of powdery mildew in cereals. This document synthesizes available experimental data, details relevant methodologies, and illustrates the biochemical pathways targeted by these fungicide classes.

Executive Summary

This compound, a morpholine fungicide, and azole fungicides are both effective systemic sterol biosynthesis inhibitors (SBIs) used to control Erysiphe graminis. They act on different enzymes within the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity. This compound inhibits the enzymes sterol Δ14-reductase and sterol Δ8→Δ7-isomerase, while azole fungicides target the 14α-demethylase enzyme (CYP51). Although both classes of fungicides have demonstrated efficacy, the development of resistance in E. graminis populations is a significant concern for both. This guide presents available performance data and detailed experimental protocols to aid researchers in their evaluation and development of novel control strategies.

Data Presentation: Efficacy Against Erysiphe graminis

Table 1: Efficacy of Azole Fungicides on Wheat Powdery Mildew Severity

Active Ingredient(s)Application RateDisease Severity (%) in Untreated ControlDisease Severity (%) in Treated PlotsControl Efficacy (%)Reference
TebuconazoleNot Specified33.94.387.3[1]
TetraconazoleNot Specified33.9-High[1]
Tetraconazole + Azoxystrobin + Tebuconazole + ChlorothalonilNot Specified33.9-High[1]
Enostroburin + Epoxiconazole202.5 g/ha-Significantly lower than control-[2]
Triadimefon202.5 g/ha-Significantly lower than control-[2]

Note: The study by Embrapa Trigo reported a reduction in average disease severity from 33.9% to 4.3% with one of the most effective treatments, resulting in 87.3% efficiency.[1] The specific contribution of tebuconazole in the mixture is not isolated.

Table 2: Yield Response to Azole Fungicide Application in Wheat

Active Ingredient(s)Application RateYield in Untreated Control (t/ha)Yield in Treated Plots (t/ha)Yield Increase (%)Reference
Prochloraz + Tebuconazole1.2 L/ha56.169.223.3[3]
Difenoconazole + TebuconazoleNot Specified56.166.518.5[3]

Note: While these studies demonstrate the positive impact of azole fungicides on yield in the presence of fungal diseases, they do not isolate the effect solely on E. graminis.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of fungicide performance. Below is a synthesized protocol for conducting field trials to assess the efficacy of fungicides against Erysiphe graminis on wheat, based on common practices reported in the literature.[1][4][5]

Objective: To evaluate the efficacy of fungicides in controlling powdery mildew (Erysiphe graminis f. sp. tritici) on wheat under field conditions.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).
  • Replicates: A minimum of four replicates for each treatment.
  • Plot Size: Minimum of 11 m² per plot.
  • Treatments: Include an untreated control, the test fungicide(s) at various application rates, and a positive control (a standard fungicide with known efficacy).

2. Site Selection and Crop Management:

  • Select a field with a history of powdery mildew or in a region conducive to the disease.
  • Use a wheat cultivar susceptible to powdery mildew to ensure adequate disease pressure.
  • Follow standard agronomic practices for the region regarding fertilization, irrigation, and weed control.

3. Inoculum and Inoculation (if natural infection is not relied upon):

  • Inoculum Source: Collect fresh conidia of Erysiphe graminis f. sp. tritici from infected wheat plants.
  • Inoculum Preparation: Prepare a spore suspension in sterile distilled water with a surfactant (e.g., Tween 20) to a concentration of approximately 1 x 10^5 conidia/mL.
  • Inoculation: Apply the spore suspension uniformly to the wheat plants at a susceptible growth stage (e.g., tillering) using a sprayer.

4. Fungicide Application:

  • Timing: Apply fungicides at specific wheat growth stages, such as at tillering (e.g., Zadoks growth stage 31) or upon the first appearance of disease symptoms (e.g., <5% disease severity on the lower leaves). A second application is often made 14-21 days later, for example, at flag leaf emergence (Zadoks growth stage 39).
  • Application Method: Use a calibrated research sprayer to ensure uniform coverage. A spray volume of 150-200 L/ha is common.

5. Disease Assessment:

  • Timing: Assess disease severity at multiple time points, for example, 7, 14, and 21 days after the final fungicide application.
  • Method: Randomly select 10-20 main tillers per plot. Assess the percentage of leaf area covered by powdery mildew pustules on the upper three leaves (flag leaf, flag-1, and flag-2).
  • Area Under the Disease Progress Curve (AUDPC): Calculate the AUDPC to integrate disease severity over time, providing a comprehensive measure of disease pressure.

6. Data Collection and Analysis:

  • Yield: Harvest the central area of each plot to determine grain yield.
  • Statistical Analysis: Analyze disease severity and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means at a significance level of p < 0.05. Disease severity data may require transformation (e.g., square root or arcsine transformation) to meet the assumptions of ANOVA.

Signaling Pathways and Mode of Action

This compound and azole fungicides both disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes. However, they target different enzymes in the ergosterol biosynthesis pathway.

This compound (a morpholine fungicide): this compound inhibits two key enzymes:

  • Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the double bond at the C-14 position.

  • Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position. Inhibition of these enzymes leads to the accumulation of aberrant sterols and a depletion of ergosterol, ultimately disrupting cell membrane function and inhibiting fungal growth.

Azole Fungicides (e.g., Tebuconazole, Epoxiconazole, Prothioconazole): Azole fungicides specifically inhibit the enzyme 14α-demethylase (CYP51 or ERG11) . This enzyme is a cytochrome P450-dependent enzyme responsible for the removal of the methyl group at the C-14 position of lanosterol or eburicol. Inhibition of 14α-demethylase results in the accumulation of toxic 14α-methylated sterols and a deficiency of ergosterol, which severely impairs fungal cell membrane structure and function.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Fungicide Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Eburicol Eburicol Lanosterol->Eburicol Intermediates1 14α-methylated sterols Eburicol->Intermediates1 14α-demethylation Fecosterol Fecosterol Intermediates1->Fecosterol Δ14-reduction Intermediates2 Intermediates with Δ8 double bond Episterol Episterol Fecosterol->Episterol Δ8→Δ7-isomerization Ergosterol Ergosterol Episterol->Ergosterol Azoles Azole Fungicides (e.g., Tebuconazole) Azoles->Intermediates1 Inhibits CYP51 (14α-demethylase) This compound This compound (Morpholine) This compound->Fecosterol Inhibits Sterol Δ14-reductase This compound->Episterol Inhibits Sterol Δ8→Δ7-isomerase Fungicide_Screening_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_incubation Incubation & Assessment Plant_Growth 1. Grow susceptible wheat seedlings Inoculum_Prep 2. Prepare E. graminis spore suspension Fungicide_App 3. Apply test fungicides at various concentrations Inoculation 4. Inoculate plants with spore suspension Fungicide_App->Inoculation Incubation 5. Incubate under controlled conditions Inoculation->Incubation Assessment 6. Assess disease severity (% leaf area infected) Incubation->Assessment Data_Analysis 7. Analyze data and determine EC50 values Assessment->Data_Analysis

References

Comparative Analysis of Cross-Resistance Between Fenpropimorph and Other Sterol Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profiles of Fenpropimorph, a morpholine fungicide, and other classes of sterol biosynthesis inhibitors (SBIs), with a primary focus on their activity against powdery mildew fungi, particularly Blumeria graminis. The information presented is supported by experimental data from peer-reviewed studies to aid in research and the development of effective resistance management strategies.

Introduction to Sterol Biosynthesis Inhibitors (SBIs)

Sterol Biosynthesis Inhibitors are a crucial class of fungicides that target the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of fungal cell membranes, responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting ergosterol production, SBIs disrupt membrane structure and function, leading to the cessation of fungal growth.

SBIs are broadly categorized based on their specific target enzyme within the ergosterol pathway. The primary groups include:

  • Amines (Morpholines): Such as this compound, fenpropidin, and tridemorph.

  • Demethylation Inhibitors (DMIs): A large group that includes triazoles (e.g., tebuconazole, triadimenol) and imidazoles (e.g., prochloraz).

  • Other SBIs: Including inhibitors of squalene epoxidase and C4-demethylation.

This guide focuses on the relationship between the morpholine fungicide this compound and DMI fungicides.

Mechanism of Action and Resistance

The basis for cross-resistance, or lack thereof, lies in the specific modes of action and the resulting resistance mechanisms.

This compound (Morpholine Fungicide): this compound disrupts sterol biosynthesis by simultaneously inhibiting two enzymes: C-14 sterol reductase (ERG24) and C-8 sterol isomerase (ERG2).[1][2] Resistance to this compound in pathogens like Blumeria graminis has been linked to specific mutations in the gene encoding the C-14 reductase target enzyme (Erg24).[3]

Demethylation Inhibitors (DMI Fungicides): DMIs, such as the widely used triazoles, act on a different step in the pathway. They inhibit the lanosterol 14α-demethylase enzyme (encoded by the CYP51 or ERG11 gene), which is a cytochrome P450 enzyme.[2] Resistance to DMIs is often a quantitative trait and can arise through several mechanisms, including:

  • Point mutations in the CYP51 gene that reduce the binding affinity of the fungicide.

  • Overexpression of the CYP51 gene.

  • Increased efflux of the fungicide out of the fungal cell through the action of membrane transporters.

Due to these distinct target sites, there is a general lack of cross-resistance between morpholine fungicides like this compound and DMI fungicides.[4] Fungal isolates that have developed resistance to DMIs typically remain sensitive to this compound, and vice-versa. This makes these two fungicide groups valuable partners in rotation or mixture strategies for managing resistance.

Data Presentation: Fungicide Sensitivity and Cross-Resistance

The following tables summarize the sensitivity of Blumeria graminis, the causal agent of powdery mildew in cereals, to various SBI fungicides. The data illustrates the differential sensitivity between fungicide classes and the absence of cross-resistance.

Table 1: Sensitivity of Blumeria graminis f. sp. hordei (Barley Powdery Mildew) Isolates to Morpholine and DMI Fungicides.

Isolate TypeFungicideClassTarget EnzymeRepresentative EC50 (mg/L)Reference
Sensitive This compoundMorpholineERG24 & ERG2LowGeneral Finding[1][4]
This compound-Resistant This compoundMorpholineERG24 & ERG2HighGeneral Finding[1][4]
DMI-Resistant This compoundMorpholineERG24 & ERG2LowGeneral Finding[1][4]
Sensitive TriadimenolDMI (Triazole)CYP51 (ERG11)LowGeneral Finding[1]
DMI-Resistant TriadimenolDMI (Triazole)CYP51 (ERG11)HighGeneral Finding[1]
This compound-Resistant TriadimenolDMI (Triazole)CYP51 (ERG11)LowGeneral Finding[1]

Note: This table is a qualitative representation based on findings that a single gene controls resistance to morpholines but does not affect the response to DMIs.[1] Specific EC50 values vary significantly between studies and isolates.

Table 2: Example EC50 Values for DMI Fungicides against Blumeria graminis f. sp. tritici (Wheat Powdery Mildew) in the US.

FungicideClassIsolate OriginEC50 Range (mg/L)Mean EC50 (mg/L)
TebuconazoleDMI (Triazole)Eastern USHigher RangeHigher Mean
TebuconazoleDMI (Triazole)Central USLower RangeLower Mean
ProthioconazoleDMI (Triazole)Eastern USHigher RangeHigher Mean
ProthioconazoleDMI (Triazole)Central USLower RangeLower Mean

This table illustrates the quantitative nature of DMI resistance, with populations showing a range of sensitivities rather than a clear-cut resistant/sensitive dichotomy. Data synthesized from studies on US populations where this compound is not a primary control agent but demonstrates the typical resistance patterns for DMIs.

Key Finding on Cross-Resistance: Studies have shown that isolates of Erysiphe graminis with reduced sensitivity to the DMI fungicide triadimefon did not exhibit cross-resistance to this compound.[5] This is a critical finding for designing effective fungicide programs, as it allows for the alternation of these two distinct modes of action to delay the development of resistance in pathogen populations.

Mandatory Visualization

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 14α-demethylase (CYP51 / ERG11) lanosterol->cyp51 intermediate_1 4,4-dimethyl-cholesta-8,14,24-trienol erg24_erg2 Δ14-reductase (ERG24) & Δ8→Δ7-isomerase (ERG2) intermediate_1->erg24_erg2 intermediate_2 Fecosterol ergosterol Ergosterol (Final Product) intermediate_2->ergosterol cyp51->intermediate_1 dmi DMI Fungicides (e.g., Tebuconazole) dmi->cyp51 erg24_erg2->intermediate_2 morpholine This compound morpholine->erg24_erg2

Caption: Ergosterol biosynthesis pathway highlighting the distinct target sites of DMI and Morpholine fungicides.

Experimental Protocols

Protocol: Detached Leaf Assay for Fungicide Sensitivity in Blumeria graminis

This in vivo method is commonly used to determine the effective concentration of a fungicide that inhibits 50% of fungal growth (EC50).

1. Materials:

  • Susceptible host plant seedlings (e.g., wheat or barley), typically 7-10 days old.

  • Technical grade fungicide and appropriate solvent (e.g., acetone or ethanol).

  • Water agar (approx. 1%) plates containing a benzimidazole fungicide (e.g., carbendazim at 10-50 mg/L) to prevent leaf senescence.

  • Fresh, viable spores of Blumeria graminis isolates to be tested.

  • Settling tower for inoculation.

  • Incubation chamber with controlled temperature (e.g., 18-20°C) and light cycle (e.g., 16h light/8h dark).

  • Stereo microscope for assessment.

2. Procedure:

  • Preparation of Fungicide Solutions: Prepare a stock solution of the test fungicide in a suitable solvent. Create a dilution series to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L).

  • Leaf Segment Preparation: Excise primary leaf segments (approx. 2-3 cm long) from healthy, untreated seedlings.

  • Fungicide Treatment: Submerge the leaf segments in the respective fungicide solutions (including a solvent-only control) for a standardized period (e.g., 30-60 seconds) or spray the seedlings before excising the leaves. Allow the segments to air dry in a sterile environment.

  • Plating: Place the treated leaf segments, adaxial side up, onto the surface of the water agar plates. Typically, 3-5 segments are placed per plate.

  • Inoculation: Place the open plates in a settling tower. Introduce a known quantity of fresh B. graminis spores into the top of the tower and allow them to settle evenly onto the leaf segments.

  • Incubation: Seal the plates with parafilm and incubate them under controlled conditions for 7-10 days, or until sufficient fungal growth (pustule formation) is visible on the control segments.

  • Assessment: Using a stereo microscope, count the number of powdery mildew pustules on each leaf segment. Alternatively, assess the percentage of the leaf area covered by mildew.

  • Data Analysis: For each fungicide concentration, calculate the average disease severity. Express this as a percentage of the disease severity on the control (untreated) segments. Plot the percentage inhibition against the log of the fungicide concentration and use probit or logistic regression analysis to calculate the EC50 value.

Fungicide_Sensitivity_Workflow prep_fungicide Prepare Fungicide Dilution Series treat_leaves Treat Leaf Segments with Fungicide Solutions prep_fungicide->treat_leaves prep_leaves Excise Leaf Segments from Seedlings prep_leaves->treat_leaves plate_leaves Place Treated Leaves on Water Agar treat_leaves->plate_leaves inoculate Inoculate with Fungal Spores plate_leaves->inoculate incubate Incubate for 7-10 Days inoculate->incubate assess Assess Disease Severity (Pustule Count) incubate->assess analyze Calculate EC50 Values assess->analyze

Caption: Experimental workflow for a detached leaf fungicide sensitivity assay.

Logical Relationships in SBI Resistance

The development of resistance to different SBI classes is governed by distinct genetic events. The lack of cross-resistance is a direct consequence of these different resistance pathways.

Resistance_Mechanisms sbi_resistance SBI Resistance dmi_resistance DMI Resistance sbi_resistance->dmi_resistance morpholine_resistance Morpholine Resistance (this compound) sbi_resistance->morpholine_resistance cyp51_mutation Target-Site Mutation (CYP51 Gene) dmi_resistance->cyp51_mutation cyp51_overexpression Target-Site Overexpression (CYP51 Gene) dmi_resistance->cyp51_overexpression efflux_pumps Enhanced Efflux (Transporter Genes) dmi_resistance->efflux_pumps no_cross_resistance No Cross-Resistance dmi_resistance->no_cross_resistance erg24_mutation Target-Site Mutation (Erg24 Gene) morpholine_resistance->erg24_mutation morpholine_resistance->no_cross_resistance

Caption: Logical relationship of resistance mechanisms for DMI and Morpholine fungicides.

References

Fenpropimorph's Efficacy Against Wild-Type vs. Resistant Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fenpropimorph's performance against both wild-type (susceptible) and resistant fungal strains. The information presented is collated from various experimental studies to offer a comprehensive overview for research and development purposes.

Executive Summary

This compound, a morpholine fungicide, is a potent inhibitor of sterol biosynthesis in fungi, a critical pathway for maintaining cell membrane integrity and function. It primarily targets two enzymes: C-14 reductase (ERG24) and C-8 sterol isomerase (ERG2). While highly effective against a broad spectrum of fungal pathogens, the emergence of resistance poses a significant challenge. This guide outlines the performance of this compound against susceptible and resistant strains, details the underlying mechanisms of action and resistance, and provides standardized experimental protocols for sensitivity testing.

Data Presentation: Performance Comparison

The following tables summarize the quantitative data on the performance of this compound against wild-type and resistant fungal strains. The data highlights the differences in susceptibility, often represented by the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC).

Fungal StrainTypeEC50 (mg/L)Resistance Factor (RF)Reference
Blumeria graminis f. sp. hordeiSensitive0.022-[1]
Blumeria graminis f. sp. hordeiResistant0.0452.05[1]
Erysiphe graminis f.sp. triticiWild-Type (Reference)Varies (used as baseline)1[2]
Erysiphe graminis f.sp. triticiField Isolates (less sensitive)Higher than reference>1[2]
Aspergillus nigerWild-TypeSusceptible-[3]
Aspergillus nigerResistant MutantsResistantNot Quantified[3]
Saccharomyces cerevisiaeWild-TypeSusceptible-[4]
Saccharomyces cerevisiaeResistant MutantsResistantNot Quantified[4]

Note: Resistance Factor (RF) is calculated by dividing the EC50 of the resistant strain by the EC50 of the sensitive (wild-type) strain. A higher RF indicates a greater level of resistance. Data for Erysiphe graminis f.sp. tritici is often presented as a Q50 value, which is equivalent to the Resistance Factor.

Signaling Pathways and Mechanisms

This compound's Mode of Action

This compound disrupts the ergosterol biosynthesis pathway, a vital process for fungal cell membrane structure and function. By inhibiting the enzymes Δ14-reductase and Δ8->Δ7-isomerase, it leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately arresting fungal growth.[2]

Fenpropimorph_Mode_of_Action cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14α-demethylase (CYP51/ERG11) 4,4-dimethyl-cholesta-8,24-dienol 4,4-dimethyl-cholesta-8,24-dienol 4,4-dimethyl-cholesta-8,14,24-trienol->4,4-dimethyl-cholesta-8,24-dienol Δ14-reductase (ERG24) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,24-dienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Δ8->Δ7-isomerase (ERG2) Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol This compound This compound Inhibition_ERG24 Inhibition This compound->Inhibition_ERG24 Inhibition_ERG2 Inhibition This compound->Inhibition_ERG2 Resistance_Mechanism cluster_wildtype Wild-Type (Susceptible) cluster_resistant Resistant Strain Fenpropimorph_WT This compound Erg24_WT Target Enzyme (Erg24) Fenpropimorph_WT->Erg24_WT Binding_WT Effective Binding Erg24_WT->Binding_WT Erg24_R Mutated Target Enzyme (Erg24) Inhibition_WT Pathway Inhibition Binding_WT->Inhibition_WT Fenpropimorph_R This compound Fenpropimorph_R->Erg24_R Binding_R Reduced Binding Erg24_R->Binding_R Inhibition_R Reduced Inhibition Binding_R->Inhibition_R Experimental_Workflow A Fungal Culture (e.g., on PDA) B Spore Suspension Preparation A->B C Standardization of Inoculum Concentration B->C F Inoculation of Plate with Fungal Suspension C->F D This compound Stock Solution E Serial Dilutions in 96-Well Plate D->E E->F G Incubation (e.g., 48-72h) F->G H MIC Determination (Visual/Spectrophotometric) G->H

References

Evaluating the Synergistic Effects of Fenpropimorph with Other Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the synergistic effects of the morpholine fungicide Fenpropimorph when combined with other classes of fungicides, particularly azoles (demethylation inhibitors, DMIs) and strobilurins. While patent literature suggests the existence of synergy in such mixtures, publicly available, peer-reviewed quantitative data is limited. This guide, therefore, focuses on the theoretical basis for synergy, presents available comparative performance data, and offers detailed experimental protocols for researchers to conduct their own synergy evaluations.

Mechanism of Action and Rationale for Synergy

This compound belongs to the morpholine class of fungicides and acts as a sterol biosynthesis inhibitor (SBI). Its primary mode of action is the inhibition of two enzymes in the fungal ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase. Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.

Azole fungicides, such as epoxiconazole and prochloraz, are also SBIs but target a different enzyme in the same pathway: lanosterol 14α-demethylase (CYP51). By combining this compound with an azole fungicide, the ergosterol biosynthesis pathway is inhibited at two distinct points. This multi-target inhibition is the primary rationale for the expected synergistic effect, as it can be more effective at lower concentrations of each compound and may also help to mitigate the development of fungicide resistance.

Strobilurin fungicides have a different mode of action, inhibiting mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex. Combining this compound with a strobilurin would therefore target two entirely different fundamental cellular processes, offering a broader spectrum of activity and a different strategy for resistance management.

Data Presentation: Comparative Efficacy

While specific data on the synergistic interactions of this compound with other fungicides from peer-reviewed literature is scarce, a study by Mateo et al. (2011) provides a comparison of the individual efficacy of this compound, Prochloraz, and Tebuconazole against two strains of Fusarium langsethiae on an oat-based medium. The following table summarizes the effective doses required for 50% (ED50) and 90% (ED90) growth inhibition. It is important to note that this data represents the individual performance of each fungicide and not a synergistic combination.[1][2][3]

FungicideTarget Pathogen StrainTemperature (°C)Water Activity (aw)ED50 (mg/L)ED90 (mg/L)
This compound F. langsethiae 2004-59150.9822125
250.9859215
F. langsethiae M562150.9825135
250.9855200
Prochloraz F. langsethiae 2004-59150.980.030.3
250.980.11.5
F. langsethiae M562150.980.040.4
250.980.091.2
Tebuconazole F. langsethiae 2004-59150.980.061.3
250.980.98.2
F. langsethiae M562150.980.081.8
250.980.77.5

Data extracted from Mateo et al. (2011). This table is for comparative purposes of individual fungicide efficacy and does not represent synergistic effects.

Experimental Protocols

To enable researchers to quantitatively assess the synergistic effects of this compound with other fungicides, the following detailed protocol for a checkerboard broth microdilution assay is provided.

Objective: To determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic) between this compound and a second fungicide against a target fungal species.

Materials:

  • This compound stock solution of known concentration.

  • Second fungicide (e.g., epoxiconazole, prochloraz, or a strobilurin) stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile liquid growth medium for the target fungus (e.g., Potato Dextrose Broth, RPMI-1640).

  • Fungal inoculum suspension, adjusted to a standard concentration (e.g., 1-5 x 10^5 CFU/mL).

  • Spectrophotometer or microplate reader.

  • Incubator.

Procedure:

  • Preparation of Fungicide Dilutions:

    • In a 96-well plate, create serial dilutions of this compound along the y-axis (e.g., rows A-G) and the second fungicide along the x-axis (e.g., columns 1-10).

    • Row H should contain serial dilutions of this compound alone, and column 11 should contain serial dilutions of the second fungicide alone. These will serve as controls to determine the Minimum Inhibitory Concentration (MIC) of each individual compound.

    • Well H12 should contain only the growth medium and the fungal inoculum to serve as a positive growth control.

  • Inoculation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plate at the optimal temperature and for the appropriate duration for the growth of the target fungus (typically 24-72 hours).

  • Determination of MIC:

    • After incubation, determine the MIC for each fungicide alone and for each combination. The MIC is the lowest concentration that inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index:

    • For each well that shows growth inhibition, calculate the FIC of each fungicide:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of second fungicide = (MIC of second fungicide in combination) / (MIC of second fungicide alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of this compound + FIC of second fungicide

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Mandatory Visualization

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol intermediate_sterols Intermediate Sterols lanosterol->intermediate_sterols 14α-demethylase (CYP51) ergosterol Ergosterol intermediate_sterols->ergosterol Δ14-reductase & Δ8→Δ7-isomerase membrane Fungal Cell Membrane ergosterol->membrane azoles Azoles (DMIs) (e.g., Epoxiconazole, Prochloraz) azoles->lanosterol This compound This compound (Morpholine) This compound->intermediate_sterols

Caption: Ergosterol biosynthesis pathway with fungicide targets.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis fungicide_a This compound Stock plate 96-Well Plate (Serial Dilutions) fungicide_a->plate fungicide_b Fungicide B Stock fungicide_b->plate fungal_inoculum Fungal Inoculum (Standardized) inoculate Inoculate Plate fungal_inoculum->inoculate plate->inoculate incubate Incubate inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, etc.) calc_fic->interpret

Caption: Workflow for a checkerboard synergy assay.

References

A Head-to-Head Comparison of Fenpropimorph and Fenpropidin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of two widely used morpholine fungicides, detailing their chemical properties, mechanism of action, comparative efficacy, and toxicological profiles, supported by experimental data and protocols.

In the landscape of agricultural and pharmaceutical research, the morpholine fungicides Fenpropimorph and Fenpropidin are significant for their targeted inhibition of sterol biosynthesis in fungi. This guide provides a comprehensive, data-driven comparison of these two compounds, designed for researchers, scientists, and professionals involved in drug development.

Chemical and Physical Properties

This compound and Fenpropidin, while both belonging to the morpholine class of fungicides, exhibit distinct structural and physical characteristics that influence their application and biological activity. A summary of their key properties is presented below.

PropertyThis compoundFenpropidin
Chemical Structure (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine(RS)-1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine
Molecular Formula C₂₀H₃₃NOC₁₉H₃₁N
Molecular Weight 303.48 g/mol [1][2]273.46 g/mol [3]
CAS Number 67564-91-4[1][2]67306-00-7[3][4]
Appearance Colorless liquid[5]Oil[3]
Water Solubility 4.3 mg/L (20 °C)[5]-

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Both this compound and Fenpropidin exert their antifungal effects by disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Their primary targets are enzymes involved in the later stages of the sterol synthesis pathway. This compound is known to inhibit two key enzymes: sterol Δ¹⁴-reductase and sterol Δ⁸→Δ⁷-isomerase.[6] Fenpropidin also targets sterol Δ¹⁴-reductase.[7] The inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function and inhibiting fungal growth.

Below is a diagram illustrating the ergosterol biosynthesis pathway and the points of inhibition by this compound and Fenpropidin.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol C14-demethylase Fecosterol Fecosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Fecosterol C14-reductase (ERG24) Episterol Episterol Fecosterol->Episterol C8-7 isomerase (ERG2) Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps This compound This compound This compound->Fecosterol Inhibits This compound->Episterol Inhibits Fenpropidin Fenpropidin Fenpropidin->Fecosterol Inhibits

Fig. 1: Simplified ergosterol biosynthesis pathway highlighting the inhibitory targets of this compound and Fenpropidin.

Comparative Efficacy Against Fungal Pathogens

While comprehensive, directly comparative studies with extensive quantitative data are limited in publicly available literature, existing research indicates that both fungicides are particularly effective against powdery mildews in cereals. This compound has been a cornerstone in the control of powdery mildew, although reduced sensitivity has been reported in some populations of Erysiphe graminis f.sp. tritici.

A more detailed quantitative comparison of the inhibitory activity of these compounds would require standardized side-by-side assays. The following table is a template for how such data would be presented.

Fungal PathogenThis compound IC₅₀ (µg/mL)Fenpropidin IC₅₀ (µg/mL)Reference
Erysiphe graminis f.sp. triticiData not availableData not available
Blumeria graminis f. sp. hordeiData not availableData not available
Mycosphaerella fijiensisData not availableData not available
Candida albicansData not available0.25[8]

Experimental Protocols

To facilitate further research and comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and the 50% Inhibitory Concentration (IC₅₀) of antifungal compounds.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare fungal inoculum (e.g., 1-5 x 10^5 CFU/mL) C Inoculate wells with fungal suspension A->C B Prepare serial dilutions of fungicides in a 96-well microtiter plate B->C D Incubate at optimal temperature and duration (e.g., 24-48 hours) C->D E Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) D->E

Fig. 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension is then prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a known concentration of colony-forming units (CFU/mL).

  • Fungicide Dilution: A stock solution of the fungicide is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells containing only the medium and the inoculum (positive control) and wells with only the medium (negative control) are included.

  • Incubation: The microtiter plate is incubated under conditions optimal for the growth of the specific fungus (e.g., temperature, humidity, and duration).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the fungicide at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

Toxicological and Ecotoxicological Profile

A comparative summary of the toxicological and ecotoxicological data for this compound and Fenpropidin is crucial for assessing their safety profiles.

EndpointThis compoundFenpropidin
Acute Oral LD₅₀ (rat) >1800 mg/kg1468 mg/kg
Acute Dermal LD₅₀ (rat) >4000 mg/kg>2000 mg/kg
Acute Inhalation LC₅₀ (rat) >3.6 mg/L (4h)>1.22 mg/L (4h)
Eye Irritation (rabbit) IrritatingIrritating
Skin Irritation (rabbit) IrritatingIrritating
Toxicity to Fish (LC₅₀) 2.2-4.5 mg/L (Rainbow trout, 96h)1.6 mg/L (Rainbow trout, 96h)
Toxicity to Aquatic Invertebrates (EC₅₀) 1.4 mg/L (Daphnia magna, 48h)0.47 mg/L (Daphnia magna, 48h)
Toxicity to Birds (Acute Oral LD₅₀) >2000 mg/kg (Bobwhite quail)1957 mg/kg (Bobwhite quail)

Note: The toxicological data presented is for the active ingredients and may vary depending on the specific formulation.

Conclusion

This compound and Fenpropidin are both effective morpholine fungicides that target the ergosterol biosynthesis pathway in fungi. While they share a similar primary mode of action, differences in their chemical structures lead to variations in their physical properties and biological activities. This compound has a broader inhibitory action, targeting both sterol Δ¹⁴-reductase and sterol Δ⁸→Δ⁷-isomerase, which may contribute to its efficacy profile. A comprehensive understanding of their comparative efficacy requires further standardized, side-by-side testing against a wider range of fungal pathogens. The toxicological profiles indicate moderate acute toxicity for both compounds, with Fenpropidin showing slightly higher toxicity to aquatic invertebrates. This guide provides a foundational resource for researchers to inform further studies and drug development efforts in the field of antifungal agents.

References

A Comparative Guide to Fenpropimorph and Triazole Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

In the ongoing effort to control pathogenic fungi in agricultural and clinical settings, sterol biosynthesis inhibitors (SBIs) represent a critical class of fungicides. Among the most prominent SBIs are the morpholines, represented by fenpropimorph, and the azoles, which include the widely used triazole fungicides. While both groups target the synthesis of ergosterol, a vital component of the fungal cell membrane, they do so via distinct mechanisms, leading to differences in efficacy, spectrum of activity, and resistance profiles. This guide provides an objective comparison of this compound and triazole fungicides, supported by available experimental data, to inform research and development.

Mechanism of Action: A Tale of Two Pathways

The primary fungicidal activity of both this compound and triazoles stems from their ability to disrupt the ergosterol biosynthesis pathway. However, they inhibit different key enzymes within this pathway.

Triazole Fungicides: This large and diverse group of fungicides acts by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the cyp51 gene.[1][2] This enzyme is a cytochrome P450 monooxygenase responsible for the removal of a methyl group from lanosterol (or eburicol), a crucial step in the conversion to ergosterol. Inhibition leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, which compromises the integrity and function of the fungal cell membrane.[2][3]

This compound: As a morpholine fungicide, this compound disrupts the ergosterol pathway at two later points. Its primary targets are sterol Δ14-reductase (ERG24) and sterol Δ8→Δ7-isomerase (ERG2).[4][5] By inhibiting these enzymes, this compound causes an accumulation of aberrant sterols, such as ignosterol, and a depletion of ergosterol, ultimately leading to fungistatic or fungicidal effects.[4][6]

The differing targets within the same overall pathway mean there is generally no cross-resistance between triazoles and this compound.[6][7]

Caption: Comparative inhibition of the ergosterol biosynthesis pathway by fungicides.

Efficacy and Spectrum of Activity

Direct comparative studies providing EC50 values for this compound and triazoles against the same fungal isolates are scarce in publicly accessible literature. However, by compiling data from various studies, a general picture of their respective efficacies can be formed.

This compound: This fungicide is renowned for its high efficacy against powdery mildews (Erysiphe graminis) in cereal crops.[4] It possesses systemic, curative, and protective properties and is absorbed through both leaves and roots.[4] While highly effective in its niche, its overall spectrum of activity is considered narrower than that of the triazole class.[8]

Triazole Fungicides: Triazoles are characterized by their broad-spectrum activity against a wide range of fungal pathogens, including Ascomycetes, Basidiomycetes, and Deuteromycetes.[9] They are used extensively on cereals, fruits, vegetables, and other crops to control diseases like rusts, Septoria leaf blotch, and Fusarium head blight.[10][11] However, the efficacy of individual triazoles can vary significantly depending on the specific compound and the target pathogen. Furthermore, the effectiveness of older triazoles has diminished against certain pathogens due to the development of resistance.[11]

Table 1: General Efficacy and Spectrum

FeatureThis compoundTriazole Fungicides
Primary Use Control of powdery mildew and rusts in cereals.[12]Broad-spectrum disease control in a wide variety of crops.[9]
Properties Systemic, protective, and curative.[4][8]Systemic with protective and curative actions.
Spectrum More specialized, particularly strong against powdery mildews.[4]Broad-spectrum (e.g., Fusarium, Septoria, Puccinia spp.).[9]

Table 2: Selected In Vitro Efficacy Data for Triazole Fungicides (EC50 values in µg/mL)

The following table presents EC50 values (the concentration required to inhibit fungal growth by 50%) for various triazoles against different pathogens, compiled from multiple studies. Note: These values are not from direct comparative experiments and can be influenced by isolate sensitivity and specific laboratory conditions.

FungicidePathogenMean EC50 (µg/mL)Range of EC50 (µg/mL)Source
Propiconazole Pyrenophora tritici-repentis0.39-Beard et al. (2009)[13]
Epoxiconazole Pyrenophora tritici-repentis0.19-Beard et al. (2009)[13]
Tebuconazole Pyrenophora tritici-repentis0.25-Beard et al. (2009)[13]
Prothioconazole Zymoseptoria tritici (2023)>0.5-Arable Update (2024)[11]
Mefentrifluconazole Zymoseptoria tritici (2023)<0.5-Arable Update (2024)[11]
Pydiflumetofen Fusarium graminearum0.37 - 0.400.18 - 0.73UDSpace Repository[10]

Experimental Protocols: Determining Fungicide Efficacy

The efficacy of a fungicide is typically quantified by determining its EC50 value against a target pathogen. A common method is the in vitro mycelial growth inhibition assay.

Protocol: Mycelial Growth Inhibition Assay

  • Media Preparation: A suitable growth medium, such as Potato Dextrose Agar (PDA), is prepared and amended with the fungicide. The fungicide is added from a stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10 µg/mL).

  • Inoculation: A mycelial plug, taken from the actively growing edge of a pure fungal culture, is placed in the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated under optimal conditions (e.g., specific temperature and light cycle) for the fungal species.

  • Data Collection: After a set incubation period, the radial growth of the fungal colony is measured in two perpendicular directions.

  • Calculation: The percentage of growth inhibition relative to the control (no fungicide) is calculated for each concentration. The EC50 value is then determined by performing a probit or logistic regression analysis of the inhibition data against the logarithm of the fungicide concentration.

G Workflow for EC50 Determination prep_media Prepare Fungicide-Amended Growth Media (e.g., PDA) inoculate Inoculate Plates with Fungal Mycelial Plugs prep_media->inoculate incubate Incubate Under Optimal Conditions inoculate->incubate measure Measure Radial Colony Growth incubate->measure calculate_inhibition Calculate Percent Growth Inhibition measure->calculate_inhibition regression Perform Probit/Logistic Regression Analysis calculate_inhibition->regression ec50 Determine EC50 Value regression->ec50

Caption: A generalized experimental workflow for in vitro fungicide efficacy testing.

Fungicide Resistance

The development of resistance is a significant challenge for the long-term viability of site-specific fungicides.

Triazole Resistance: Resistance to triazole fungicides is a widespread and well-documented problem. The primary mechanism involves mutations in the target gene, cyp51.[1][2] Point mutations can alter the amino acid sequence of the 14α-demethylase enzyme, reducing its binding affinity for the fungicide molecule.[2][14] Another common mechanism is the overexpression of the cyp51 gene, often caused by insertions or tandem repeats in the promoter region, which increases the amount of target enzyme in the cell.[15] This often results in a gradual, quantitative reduction in sensitivity, requiring higher doses for effective control.[11]

This compound Resistance: Resistance to this compound has also been reported, though the mechanisms can differ.[4][6] Studies in the model organism Saccharomyces cerevisiae have identified mutations in genes (FEN2, ERG3, ERG11) that can confer resistance.[6][7][16] In field populations of pathogens like Erysiphe graminis, resistance development is often described as a quantitative or multi-step process, leading to a gradual decline in sensitivity rather than a sudden loss of control.[4]

Conclusion

To determine if this compound is "more effective" than triazole fungicides requires a nuanced answer dependent on the specific agricultural context.

  • For specialized applications, such as controlling powdery mildew in cereals, this compound demonstrates high efficacy. Its unique mode of action makes it a valuable tool, especially in rotation or mixture programs designed to manage resistance to other fungicide classes.

  • Triazole fungicides offer a broader spectrum of activity, making them a versatile option for controlling a wide array of diseases across numerous crops. However, their utility is increasingly challenged by the widespread development of resistance in key pathogens. The performance of triazoles is highly dependent on the specific active ingredient, with newer compounds like mefentrifluconazole showing continued high efficacy against populations that have reduced sensitivity to older triazoles.[11]

For researchers and drug development professionals, the key takeaway is that both fungicide classes remain important tools in disease management. The distinct molecular targets of this compound and triazoles underscore the importance of understanding inhibitor-enzyme interactions for designing new, more resilient antifungal agents. Future research should focus on direct comparative efficacy trials and continued monitoring of resistance profiles to inform and optimize disease control strategies.

References

A Comparative Analysis of Fenpropimorph's Impact on Fungal Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fenpropimorph's antifungal activity across various fungal species. The information presented is supported by experimental data to aid in research and development efforts.

This compound is a morpholine fungicide widely used in agriculture, primarily for the control of powdery mildew and rusts in cereal crops. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. This disruption leads to fungistatic or fungicidal effects, depending on the fungal species and concentration of the active ingredient. This guide delves into the comparative efficacy of this compound, details the experimental protocols for its evaluation, and explores its impact on fungal signaling pathways.

Quantitative Efficacy of this compound Against Various Fungal Species

The effectiveness of this compound varies among different fungal species. This variation is typically quantified by the half-maximal effective concentration (EC50) and the minimum inhibitory concentration (MIC). The following table summarizes available data on the in vitro activity of this compound against several phytopathogenic and model fungal species.

Fungal SpeciesCommon DiseaseEC50 (mg/L)MIC (µg/mL)Reference
Blumeria graminis f. sp. triticiWheat Powdery Mildew0.000078 - 0.02-
Erysiphe necatorGrape Powdery Mildew0.001 - 0.3-
Candida albicans (ATCC 24433)Candidiasis-16
Candida glabrata (NCYC 388)Candidiasis-32
Candida tropicalis (ATCC 750)Candidiasis-16
Cryptococcus neoformans (ATCC 34664)Cryptococcosis-8
Aspergillus niger (ATCC 10578)Aspergillosis-64

Note: EC50 and MIC values can vary depending on the specific isolate, experimental conditions, and testing methodology.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the disruption of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane. Specifically, this compound inhibits two key enzymes in this pathway:

  • Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the double bond at the C-14 position of sterol precursors.

  • Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position.

Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of aberrant sterol intermediates, such as ignosterol (ergosta-8,14-dien-3β-ol). This altered sterol composition disrupts the physical properties of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth.

cluster_inhibition This compound Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple steps 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol C14-demethylation Ignosterol (Aberrant Sterol) Ignosterol (Aberrant Sterol) 4,4-dimethyl-cholesta-8,14,24-trienol->Ignosterol (Aberrant Sterol) Reduction Fecosterol Fecosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Fecosterol Δ14-reduction (ERG24) Dysfunctional Cell Membrane Dysfunctional Cell Membrane Ignosterol (Aberrant Sterol)->Dysfunctional Cell Membrane Episterol Episterol Fecosterol->Episterol Δ8->Δ7 isomerization (ERG2) Ergosterol Ergosterol Episterol->Ergosterol Multiple steps Functional Cell Membrane Functional Cell Membrane Ergosterol->Functional Cell Membrane This compound This compound This compound->Fecosterol Inhibits ERG24 This compound->Episterol Inhibits ERG2

Ergosterol Biosynthesis Pathway and this compound's Targets.

Impact on Fungal Signaling Pathways

The disruption of the cell membrane's sterol composition by this compound induces significant cellular stress, which in turn activates compensatory signaling pathways. The two primary pathways affected are the Cell Wall Integrity (CWI) pathway and the Calcineurin signaling pathway .

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a conserved signaling cascade in fungi that responds to cell wall stress. The altered membrane composition caused by this compound can lead to a weakened cell wall, triggering the CWI pathway as a compensatory mechanism to reinforce the cell wall structure. This pathway is typically mediated by a series of protein kinases, including Protein Kinase C (PKC) and a Mitogen-Activated Protein Kinase (MAPK) cascade.

This compound This compound Ergosterol Depletion Ergosterol Depletion This compound->Ergosterol Depletion Membrane Stress Membrane Stress Ergosterol Depletion->Membrane Stress Cell Wall Stress Cell Wall Stress Membrane Stress->Cell Wall Stress PKC PKC Cell Wall Stress->PKC MAPK Cascade MAPK Cascade PKC->MAPK Cascade Transcription Factors Transcription Factors MAPK Cascade->Transcription Factors Cell Wall Synthesis Genes Cell Wall Synthesis Genes Transcription Factors->Cell Wall Synthesis Genes Cell Wall Reinforcement Cell Wall Reinforcement Cell Wall Synthesis Genes->Cell Wall Reinforcement

This compound-induced Cell Wall Integrity Pathway Activation.

Calcineurin Signaling Pathway

The calcineurin pathway is a calcium-dependent signaling cascade that plays a crucial role in stress responses, including those induced by antifungal drugs. The membrane stress caused by this compound can lead to an influx of calcium ions, activating calcineurin. Activated calcineurin then dephosphorylates downstream transcription factors, leading to the expression of genes involved in stress adaptation and ion homeostasis.

This compound This compound Ergosterol Depletion Ergosterol Depletion This compound->Ergosterol Depletion Membrane Stress Membrane Stress Ergosterol Depletion->Membrane Stress Ca2+ Influx Ca2+ Influx Membrane Stress->Ca2+ Influx Calcineurin Activation Calcineurin Activation Ca2+ Influx->Calcineurin Activation Transcription Factor Dephosphorylation Transcription Factor Dephosphorylation Calcineurin Activation->Transcription Factor Dephosphorylation Stress Response Genes Stress Response Genes Transcription Factor Dephosphorylation->Stress Response Genes Fungal Stress Adaptation Fungal Stress Adaptation Stress Response Genes->Fungal Stress Adaptation

This compound-induced Calcineurin Pathway Activation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's impact on fungal species.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Inoculum Preparation: Fungal isolates are grown on an appropriate agar medium (e.g., Potato Dextrose Agar for many phytopathogens) at a suitable temperature until sporulation. Spores or conidia are harvested and suspended in sterile saline or a nutrient broth. The suspension is adjusted to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

  • Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The microtiter plates are incubated at an appropriate temperature for a defined period (e.g., 24-72 hours), depending on the growth rate of the fungus.

  • Endpoint Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% or ≥90% inhibition compared to the drug-free control). EC50 values can be calculated by measuring the optical density at different drug concentrations and fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Culture Fungal Culture Spore Suspension Spore Suspension Fungal Culture->Spore Suspension Standardized Inoculum Standardized Inoculum Spore Suspension->Standardized Inoculum Microtiter Plate Microtiter Plate Standardized Inoculum->Microtiter Plate Inoculation This compound Stock This compound Stock Serial Dilutions Serial Dilutions This compound Stock->Serial Dilutions Serial Dilutions->Microtiter Plate Incubation Incubation Microtiter Plate->Incubation Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading MIC/EC50 Determination MIC/EC50 Determination Visual/Spectrophotometric Reading->MIC/EC50 Determination

Antifungal Susceptibility Testing Workflow.

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for analyzing the sterol profile of fungal cells treated with this compound.

  • Fungal Culture and Treatment: Fungi are grown in a liquid medium to a specific growth phase (e.g., mid-logarithmic phase). The culture is then treated with a sublethal concentration of this compound (e.g., below the MIC) for a defined period.

  • Cell Harvesting and Lysis: Fungal cells are harvested by centrifugation, washed, and then subjected to cell lysis to release the intracellular contents.

  • Lipid Extraction and Saponification: Total lipids are extracted from the cell lysate using an organic solvent mixture (e.g., chloroform:methanol). The lipid extract is then saponified (hydrolyzed) using a strong base (e.g., potassium hydroxide in ethanol) to release free sterols from their esterified forms.

  • Derivatization: The free sterols are derivatized to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: The derivatized sterol sample is injected into a gas chromatograph coupled with a mass spectrometer. The different sterols are separated based on their retention times in the GC column and identified based on their mass fragmentation patterns in the MS. Quantification is achieved by comparing the peak areas to those of known standards.

Fungal Culture + this compound Fungal Culture + this compound Cell Harvesting Cell Harvesting Fungal Culture + this compound->Cell Harvesting Cell Lysis Cell Lysis Cell Harvesting->Cell Lysis Lipid Extraction Lipid Extraction Cell Lysis->Lipid Extraction Saponification Saponification Lipid Extraction->Saponification Derivatization (Silylation) Derivatization (Silylation) Saponification->Derivatization (Silylation) GC-MS Analysis GC-MS Analysis Derivatization (Silylation)->GC-MS Analysis Sterol Identification & Quantification Sterol Identification & Quantification GC-MS Analysis->Sterol Identification & Quantification

Sterol Analysis Workflow.

Verifying the Target Enzymes of Fenpropimorph in Aspergillus fumigatus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Fenpropimorph and other antifungal agents targeting the ergosterol biosynthesis pathway in the pathogenic mold Aspergillus fumigatus. We present available experimental data, detail relevant experimental protocols, and visualize key pathways and workflows to support research and drug development efforts in medical mycology.

Introduction to Ergosterol Biosynthesis Inhibition

Ergosterol is an essential component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The biosynthesis of ergosterol is a complex metabolic pathway and a primary target for a majority of clinically used antifungal drugs. Disrupting this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death or growth inhibition. Several classes of antifungal agents act on different enzymatic steps of this pathway. This guide focuses on the morpholine fungicide this compound and compares its activity with representatives from the azole and allylamine classes.

Comparative Analysis of Antifungal Agents

This compound, a morpholine derivative, is known to inhibit two key enzymes in the later stages of ergosterol biosynthesis: sterol Δ14-reductase (ERG24) and sterol Δ8->Δ7-isomerase (ERG2). Its primary mode of action is the inhibition of the C8-C7 isomerase, with the C14 reductase being affected at higher concentrations. For comparison, we have selected Voriconazole, a triazole that targets lanosterol 14α-demethylase (CYP51A and CYP51B), and Terbinafine, an allylamine that inhibits squalene epoxidase (ERG1).

Quantitative Performance Data
Antifungal AgentDrug ClassTarget Enzyme(s) in A. fumigatusIC50 / Kᵢ ValueOrganism for Data
This compound MorpholineSterol Δ14-reductase (ERG24) & Sterol Δ8->Δ7-isomerase (ERG2)Data not available for A. fumigatus-
Amorolfine MorpholineSterol Δ14-reductase (ERG24) & Sterol Δ8->Δ7-isomerase (ERG2)Weak activity reported against Aspergillus spp.[]General observation
Voriconazole AzoleLanosterol 14α-demethylase (CYP51A/B)IC₅₀ ≈ 0.48 µM[2]Aspergillus fumigatus
Terbinafine AllylamineSqualene epoxidase (ERG1)Kᵢ ≈ 30 nM[3]Candida albicans

Note: The lack of specific IC50 or Ki values for this compound against its target enzymes in A. fumigatus underscores the need for further research to quantify its inhibitory potency in this clinically important pathogen. The data for Terbinafine is from Candida albicans, a commonly used model for fungal biochemistry.

Experimental Protocols

To facilitate further research in verifying and quantifying the enzymatic targets of this compound and other antifungals in Aspergillus fumigatus, detailed methodologies for key experiments are provided below.

In Vitro Enzyme Inhibition Assay (Microsomal Fraction)

This protocol describes a general method for assaying the activity of membrane-bound enzymes like those in the ergosterol biosynthesis pathway, using a microsomal fraction from A. fumigatus.

a. Preparation of Microsomes:

  • Grow A. fumigatus mycelia in a suitable liquid medium (e.g., Sabouraud Dextrose Broth) to mid-log phase.

  • Harvest mycelia by filtration and wash with sterile, cold distilled water.

  • Lyophilize the mycelia and grind to a fine powder in liquid nitrogen.

  • Resuspend the powder in a cold homogenization buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 1 mM EDTA and 0.5 M sucrose).

  • Homogenize the suspension using a bead beater or a French press.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable assay buffer and determine the protein concentration (e.g., using the Bradford assay).

b. Enzyme Activity Assay:

  • Prepare a reaction mixture containing the microsomal fraction, a suitable buffer, and any necessary co-factors (e.g., NADPH for reductases).

  • Add a radiolabeled or fluorescently tagged substrate specific to the enzyme of interest (e.g., radiolabeled ignosterol for sterol Δ8->Δ7-isomerase).

  • For inhibition studies, pre-incubate the microsomal fraction with various concentrations of the inhibitor (e.g., this compound) for a defined period before adding the substrate.

  • Incubate the reaction at an optimal temperature (e.g., 37°C) for a specific time.

  • Stop the reaction (e.g., by adding a strong acid or a solvent).

  • Extract the product and remaining substrate using an organic solvent (e.g., hexane).

  • Separate the product from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of product formed using a scintillation counter (for radiolabeled substrates) or a fluorescence detector.

  • Calculate the enzyme activity and determine the IC50 or Ki values for the inhibitor.

Whole-Cell Sterol Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the analysis of the total sterol composition of A. fumigatus cells treated with an antifungal agent, providing evidence of target engagement through the accumulation of specific sterol intermediates.

a. Fungal Culture and Treatment:

  • Grow A. fumigatus in a liquid medium to a desired growth phase.

  • Expose the culture to the antifungal agent (e.g., this compound) at a sub-inhibitory concentration for a defined period. A control culture without the antifungal should be run in parallel.

  • Harvest the mycelia by filtration, wash, and lyophilize.

b. Sterol Extraction and Saponification:

  • Take a known weight of lyophilized mycelia and add alcoholic potassium hydroxide (e.g., 2 M KOH in 90% ethanol).

  • Incubate at 80°C for 1-2 hours to saponify the lipids.

  • Allow the mixture to cool to room temperature.

c. Non-Saponifiable Lipid Extraction:

  • Add water and an organic solvent (e.g., n-hexane or petroleum ether) to the saponified mixture.

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the upper organic phase containing the non-saponifiable lipids (including sterols).

  • Repeat the extraction process on the aqueous phase to maximize recovery.

  • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

d. Derivatization and GC-MS Analysis:

  • Resuspend the dried lipid extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

  • Incubate at 60-70°C for 30-60 minutes.

  • Analyze the derivatized sample by GC-MS.

  • Identify and quantify the different sterols based on their retention times and mass spectra by comparing them to known standards and library data.

Visualizing Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Ergosterol_Biosynthesis_Pathway cluster_precursors Early Steps Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl-PP Farnesyl-PP Mevalonate->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG1 (Squalene epoxidase) Target of Terbinafine Eburicol Eburicol Lanosterol->Eburicol CYP51A/B (14α-demethylase) Target of Voriconazole 4,4-dimethyl-fecosterol 4,4-dimethyl-fecosterol Eburicol->4,4-dimethyl-fecosterol ERG24 (Sterol Δ14-reductase) Target of this compound Fecosterol Fecosterol 4,4-dimethyl-fecosterol->Fecosterol ERG2 (Sterol Δ8->Δ7-isomerase) Target of this compound Episterol Episterol Fecosterol->Episterol ERG2 (Sterol Δ8->Δ7-isomerase) Target of this compound Ergosterol Ergosterol Episterol->Ergosterol

Caption: Ergosterol biosynthesis pathway in A. fumigatus with antifungal targets.

Experimental_Workflow cluster_whole_cell Whole-Cell Analysis cluster_in_vitro In Vitro Enzyme Assay cluster_data Data Interpretation culture A. fumigatus Culture treat Treat with this compound culture->treat extract Sterol Extraction treat->extract gcms GC-MS Analysis extract->gcms sterol_profile Sterol Profile Changes gcms->sterol_profile microsomes Prepare Microsomes assay Enzyme Assay with Inhibitor microsomes->assay quantify Quantify Product assay->quantify ic50 Determine IC50/Ki quantify->ic50 target_verification Target Enzyme Verification sterol_profile->target_verification ic50->target_verification

Caption: Experimental workflow for verifying this compound's enzyme targets.

References

A Comparative Analysis of Fenpropimorph's Impact on Plant Sterol Composition

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fungicide Fenpropimorph and its effects on the sterol biosynthesis pathway in plants. Its performance is contrasted with other sterol biosynthesis inhibitors (SBIs), supported by experimental data on resulting sterol profiles. This document offers insights into the specific enzymatic targets of these compounds and their consequences for plant physiology.

Introduction to this compound

This compound is a systemic fungicide belonging to the morpholine class of chemicals. It is widely used in agriculture to control a variety of fungal pathogens. Its mode of action involves the inhibition of specific enzymes within the sterol biosynthesis pathway. Sterols are essential molecules for the integrity and function of cell membranes in both fungi and plants. By disrupting this pathway, this compound effectively compromises the cellular structure of the target fungus. However, its application also has a significant and well-documented impact on the sterol composition of the host plants themselves.

In plants, this compound primarily targets two key enzymes: the cycloeucalenol-obtusifoliol isomerase (CPI) and the sterol Δ14-reductase and/or Δ8→Δ7-isomerase .[1][2] Inhibition of these enzymes leads to a drastic shift in the plant's sterol profile, characterized by the depletion of common end-product sterols and the accumulation of unusual precursor sterols.

Comparison with Alternative Sterol Biosynthesis Inhibitors

To understand the specific effects of this compound, it is useful to compare it with other SBIs that target either the same or different points in the sterol biosynthesis pathway.

  • Tridemorph: As another morpholine fungicide, Tridemorph shares a similar mechanism of action with this compound. It strongly inhibits the cycloeucalenol-obtusifoliol isomerase, leading to a similar accumulation of 9β,19-cyclopropyl sterols.[3][4] This makes it a useful direct comparison for understanding the effects of this class of inhibitors.

  • Fenhexamid: A hydroxyanilide fungicide, Fenhexamid is also an SBI but targets a different step in the pathway: the C4-demethylation via inhibition of 3-keto reductase.[2][5] Experimental evidence shows that, unlike this compound, Fenhexamid does not significantly alter the sterol profile of host plants at effective concentrations.[1][2] This makes it an excellent contrasting compound to highlight the specific consequences of this compound's mode of action on plant metabolism.

Data Presentation: Impact on Plant Sterol Profiles

The following table summarizes the qualitative and quantitative changes observed in the free sterol composition of plants, such as maize (Zea mays) and carrot (Daucus carota), following treatment with this compound and comparative fungicides.

Sterol Class/CompoundUntreated Control PlantsThis compound-Treated PlantsTridemorph-Treated PlantsFenhexamid-Treated Plants
Δ5-Sterols
SitosterolMajor ComponentTrace Amounts / Not DetectedTrace Amounts / Not DetectedNo Significant Change
StigmasterolMajor ComponentTrace Amounts / Not DetectedTrace Amounts / Not DetectedNo Significant Change
CampesterolMajor ComponentTrace Amounts / Not DetectedTrace Amounts / Not DetectedNo Significant Change
9β,19-Cyclopropyl Sterols
CycloeucalenolTrace AmountsDramatic AccumulationDramatic AccumulationNo Significant Change
24-Methyl PollinastanolNot DetectedSignificant AccumulationSignificant AccumulationNo Significant Change
Δ8,14-Sterols
Ergosta-8,14-dienolNot DetectedAccumulationNot ReportedNo Significant Change
Stigmasta-8,14-dienolNot DetectedAccumulationNot ReportedNo Significant Change
Δ8-Sterols Not DetectedAccumulationAccumulation (at low conc.)No Significant Change

Data synthesized from studies on maize and carrot roots.[1][3][4][6]

Visualization of Inhibition Sites in the Sterol Biosynthesis Pathway

The following diagram illustrates the key steps in the late plant sterol biosynthesis pathway, starting from the precursor cycloartenol. The specific enzymatic steps inhibited by this compound, Tridemorph, and Fenhexamid are indicated.

Sterol_Biosynthesis_Inhibition cluster_inhibitors Inhibitors Cycloartenol Cycloartenol Cycloeucalenol Cycloeucalenol Cycloartenol->Cycloeucalenol SAM-C24-SMT1 Obtusifoliol Obtusifoliol Cycloeucalenol->Obtusifoliol Ketosterol_Intermediates 3-keto Sterol Intermediates Obtusifoliol->Ketosterol_Intermediates C4-Demethylation (Multi-step) Intermediates1 Δ8,14-Sterol Intermediates Intermediates2 Δ8-Sterol Intermediates Intermediates1->Intermediates2 Intermediates3 Δ7-Sterol Intermediates Intermediates2->Intermediates3 Delta5_Sterols End Products (Sitosterol, Stigmasterol, Campesterol) Intermediates3->Delta5_Sterols Further steps... Ketosterol_Intermediates->Intermediates1 This compound This compound cpi_label CPI This compound->cpi_label c14_reductase_label Δ14-Reductase This compound->c14_reductase_label isomerase_label Δ8→Δ7 Isomerase This compound->isomerase_label Tridemorph Tridemorph Tridemorph->cpi_label Tridemorph->isomerase_label Fenhexamid Fenhexamid keto_reductase_label 3-Keto Reductase Fenhexamid->keto_reductase_label cpi_edge cpi_edge c14_reductase_edge c14_reductase_edge isomerase_edge isomerase_edge keto_reductase_edge keto_reductase_edge

Caption: Inhibition sites of SBI fungicides in the plant sterol pathway.

Experimental Protocols

The analysis of plant sterol composition is typically performed using gas chromatography-mass spectrometry (GC-MS). Below is a detailed methodology synthesized from standard laboratory practices.[7][8][9]

Protocol: Sterol Extraction and GC-MS Analysis

1. Sample Preparation and Homogenization:

  • Harvest fresh plant tissue (e.g., roots, leaves), weigh, and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Lyophilize (freeze-dry) the tissue to remove water.

  • Grind the dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

2. Lipid Extraction and Saponification:

  • To a known quantity of powdered tissue (e.g., 100-200 mg), add an internal standard (e.g., 5α-cholestane or epicoprostanol) to allow for accurate quantification.

  • Perform a total lipid extraction using a solvent mixture, such as chloroform:methanol (2:1, v/v).

  • Evaporate the solvent under a stream of nitrogen gas.

  • To the dried lipid extract, add a solution of 6% (w/v) KOH in methanol to saponify the lipids. This process cleaves ester bonds, releasing free sterols from their esterified forms.

  • Heat the mixture at 80-90°C for 1-2 hours in a sealed tube.

3. Extraction of Unsaponifiables:

  • After cooling, add water to the mixture.

  • Extract the unsaponifiable fraction (which contains the sterols) three times with an organic solvent like n-hexane or diethyl ether.

  • Pool the organic phases and wash them with water until the pH is neutral.

  • Dry the final organic extract over anhydrous sodium sulfate and evaporate the solvent to dryness under nitrogen.

4. Derivatization:

  • To make the sterols volatile for GC analysis, they must be derivatized. A common method is silylation.

  • Resuspend the dry sterol extract in a small volume of pyridine or another anhydrous solvent.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Heat the reaction at 60-70°C for 1 hour to form trimethylsilyl (TMS) ethers of the sterols.

5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph: Use a capillary column suitable for sterol analysis (e.g., a non-polar DB-5ms or VF-5ms column).

  • Injection: Inject 1-2 µL of the derivatized sample into the GC inlet.

  • Temperature Program: A typical oven program starts at a lower temperature (e.g., 180°C), ramps up to a high temperature (e.g., 280-300°C), and holds for a period to ensure elution of all compounds.

  • Mass Spectrometer: Operate in electron impact (EI) ionization mode (typically at 70 eV). Data can be collected in full scan mode to identify unknown sterols by their fragmentation patterns or in selected ion monitoring (SIM) mode for higher sensitivity and accurate quantification of known sterols.[8]

6. Data Analysis:

  • Identify sterol peaks by comparing their retention times and mass spectra to those of authentic standards and library data.

  • Quantify each sterol by integrating the area of its chromatographic peak and normalizing it to the peak area of the internal standard.

References

Safety Operating Guide

Proper Disposal of Fenpropimorph: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Fenpropimorph, a morpholine fungicide, is critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, including potential harm to the unborn child and toxicity to aquatic life with long-lasting effects, strict disposal protocols must be followed.[1][2] This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals on how to manage this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, safety glasses or a face shield, and protective clothing.[3] All handling should occur in a well-ventilated area to avoid the inhalation of vapors or mists.[3]

Core Disposal Principle: Hazardous Waste Management

This compound and its container must be treated as hazardous waste.[1] Under no circumstances should this chemical be disposed of with household garbage or allowed to enter sewer systems or waterways.[3][4] The primary method for disposal involves engaging a licensed professional waste disposal service.

Step-by-Step Disposal Procedures

1. Unused or Surplus this compound:

  • Do Not Dispose On-Site: Surplus and non-recyclable solutions must be offered to a licensed disposal company.

  • Professional Destruction: The material should be taken to a licensed chemical destruction plant.[3] Controlled incineration with flue gas scrubbing is a recommended method of destruction.[3]

  • Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[1]

2. Managing Spills and Contaminated Materials:

  • Containment: In case of a spill, prevent further leakage if it is safe to do so. Contain and absorb the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]

  • Collection: Collect the absorbed material and place it into suitable, closed, and clearly labeled containers for disposal.[3]

  • Professional Disposal: The collected contaminated material is considered hazardous waste and must be disposed of through a licensed contractor.[2]

3. Disposal of Empty Containers: Empty containers may retain product residue and must be handled carefully.[2]

  • Decontamination: Containers should be triple-rinsed or subjected to an equivalent cleaning process.[3] The rinse water (rinsate) is also hazardous and must be collected for proper disposal; do not discharge it into drains.[1]

  • Prevent Reuse: After rinsing, puncture the containers to make them unusable for other purposes.[1][3]

  • Final Disposal: Properly rinsed and punctured containers can be offered for recycling, reconditioning, or disposed of in an authorized sanitary landfill, as permitted by local regulations.[1][3]

Quantitative Data and Hazard Information

For quick reference, the following table summarizes key data related to this compound disposal and safety.

ParameterValue / InformationSource
UN Number UN2902, UN3082 (Varies by formulation/transport regulation)[3]
Hazard Class Environmentally Hazardous Substance, Liquid, N.O.S.
Primary Disposal Method Controlled incineration or removal to a licensed chemical destruction plant.[3]
Container Disposal Triple-rinse, puncture, then recycle or dispose of in an authorized landfill.[1][3]
Aquatic Toxicity Toxic to aquatic organisms, may cause long-term adverse effects.[1]
Human Health Hazards Harmful if swallowed, causes skin irritation, suspected of damaging the unborn child.[1][2]

Experimental Protocols Cited

The disposal recommendations provided are based on standard safety data sheets and environmental fate studies. Key experimental findings that inform these procedures include:

  • Hydrolysis Stability Studies: this compound is largely stable to hydrolysis at various pH levels, indicating it does not readily break down in water, which underscores the importance of preventing its release into aquatic environments.[5]

  • Soil Mobility and Leaching Studies: Studies show that this compound has low mobility in soil and low leaching rates, meaning it is not expected to significantly contaminate groundwater.[6] However, direct contamination of waterways or soil must still be avoided.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper management of this compound waste streams in a laboratory setting.

Fenpropimorph_Disposal_Workflow cluster_waste_types Identify Waste Type start_node This compound Waste Generated Unused Unused Product / Surplus start_node->Unused Spill Spill / Contaminated Material start_node->Spill Container Empty Container start_node->Container Prohibited PROHIBITED ACTIONS: - Do NOT pour down drain - Do NOT dispose in regular trash - Do NOT contaminate waterways start_node->Prohibited process_node process_node decision_node decision_node action_node action_node final_node final_node warning_node warning_node Collect Collect in Sealed, Labeled Hazardous Waste Container Unused->Collect Spill->Collect Rinse Triple Rinse Container (or equivalent) Container->Rinse Contact Arrange Pickup by Licensed Hazardous Waste Contractor Collect->Contact CollectRinse Collect Rinsate as Hazardous Waste Rinse->CollectRinse Generated Rinsate Puncture Puncture Container to Prevent Reuse Rinse->Puncture CollectRinse->Collect FinalContainer Recycle, Recondition, or Dispose in Authorized Landfill (per local regulations) Puncture->FinalContainer

Caption: Workflow for the safe handling and disposal of different this compound waste streams.

References

Essential Guide to Handling Fenpropimorph: PPE, Safety Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemicals is paramount. This document provides immediate and essential safety and logistical information for the fungicide Fenpropimorph, focusing on personal protective equipment (PPE), procedural guidance for safe handling, and compliant disposal methods.

Personal Protective Equipment (PPE) for this compound

The use of appropriate PPE is the first line of defense against exposure to this compound. Below is a summary of recommended equipment based on safety data sheets.

PPE CategorySpecifications and RequirementsCitations
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be used.[1]
Hand Protection Chemical-resistant, impervious gloves that have been inspected prior to use. Follow proper glove removal techniques to avoid skin contact.[1][2]
Body Protection Fire/flame resistant and impervious clothing. Wear suitable protective clothing, which may include a chemical-resistant apron and a full suit depending on the scale of work.[1][3][4]
Respiratory Protection If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator is necessary. In case of spills or significant aerosol generation, wear a self-contained breathing apparatus.[1]
Footwear Chemical-resistant boots. Pants should be worn over the top of boots to prevent chemicals from entering.[5][6]

Safe Handling and Emergency Protocols

Adherence to strict operational procedures is critical to minimize risks associated with this compound.

Standard Operating Procedure for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation prep_ppe->prep_vent prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Weigh/Measure in a Ventilated Enclosure prep_vent->handle_weigh handle_transfer Transfer Chemical Carefully handle_weigh->handle_transfer handle_label Label all Containers handle_transfer->handle_label cleanup_decon Decontaminate Work Surfaces handle_label->cleanup_decon cleanup_ppe Remove and Dispose of PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard Operating Procedure for this compound Handling.

Emergency Procedures: this compound Spill Response

In the event of a spill, a clear and immediate response is crucial. The following workflow details the necessary steps.

cluster_immediate Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal spill_start Spill Occurs action_evacuate Evacuate Immediate Area spill_start->action_evacuate action_alert Alert Colleagues and Supervisor action_evacuate->action_alert action_ppe Don Additional PPE if Safe action_alert->action_ppe contain_absorb Contain Spill with Inert Absorbent Material action_ppe->contain_absorb contain_collect Collect and Place in a Labeled, Sealed Container contain_absorb->contain_collect contain_decon Decontaminate the Spill Area contain_collect->contain_decon disp_waste Dispose of as Hazardous Waste contain_decon->disp_waste

Caption: this compound Spill Response Workflow.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid ProcedureCitations
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1][5]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Disposal of this compound Waste

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Key Disposal Principles:

  • Hazardous Waste: this compound and materials contaminated with it must be treated as hazardous waste.[3]

  • Container Management: Do not reuse empty containers unless they have been triple-rinsed, with the rinsate collected as hazardous waste.[7][8] It is often preferable to dispose of the empty container as hazardous waste.

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.[9]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[8]

  • Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.[3]

Disposal Plan Summary:

Waste TypeDisposal ProcedureCitations
Unused/Expired this compound Collect in a designated, labeled, and sealed container. Arrange for pickup and disposal by a certified hazardous waste management company.[7][9]
Contaminated Labware (glass, plastic) If not grossly contaminated, triple rinse with a suitable solvent, collecting the rinsate as hazardous waste. Dispose of the rinsed labware according to institutional guidelines. Heavily contaminated items should be disposed of as hazardous waste.[7]
Contaminated PPE (gloves, aprons, etc.) Place in a designated, sealed bag or container labeled as hazardous waste.
Spill Cleanup Materials All absorbent materials and other items used for spill cleanup must be collected in a sealed, labeled container and disposed of as hazardous waste.[3]

References

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Retrosynthesis Analysis

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。